2-Chloro-6-formylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNHLGKBKBWMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604775 | |
| Record name | 2-Chloro-6-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77532-86-6 | |
| Record name | 2-Chloro-6-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-formylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Chloro-6-formylbenzonitrile, a key bifunctional building block in modern organic synthesis. With its unique arrangement of chloro, formyl, and nitrile functionalities on an aromatic scaffold, this molecule offers significant potential for the construction of complex heterocyclic systems and serves as a valuable intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: Strategic Importance of this compound
This compound (CAS No. 77532-86-6) is a substituted aromatic compound featuring three distinct and reactive functional groups. The strategic placement of the nitrile and formyl groups ortho to a chlorine atom creates a unique electronic and steric environment, making it a highly versatile reagent.
-
The Nitrile Group: A stable and versatile functional group, the nitrile can act as a precursor to amines, amides, and carboxylic acids. In medicinal chemistry, the nitrile group is often used as a bioisosteric replacement for other functional groups and can participate in crucial hydrogen bonding interactions with biological targets.[1]
-
The Aldehyde (Formyl) Group: The aldehyde functionality is a cornerstone of organic synthesis, readily participating in a wide array of transformations such as reductive amination, Wittig reactions, and the formation of imines and oximes.[2]
-
The Chloro Substituent: The chloro group can be displaced via nucleophilic aromatic substitution under certain conditions or, more commonly, serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3]
This trifecta of functionalities makes this compound an attractive starting material for generating molecular diversity in drug discovery campaigns and for the synthesis of complex organic materials.
Synthesis of this compound: A Proposed Route
While various synthetic routes to substituted benzonitriles exist, a practical and scalable approach to this compound involves the selective oxidation of the corresponding methyl precursor, 2-chloro-6-methylbenzonitrile. This precursor is commercially available and provides a direct pathway to the desired aldehyde.
Synthetic Strategy: From Methyl to Formyl
The conversion of a benzylic methyl group to an aldehyde can be achieved through various methods. A common and effective method is the ammoxidation of the corresponding toluene derivative. For instance, 2-chlorotoluene can be converted to 2-chlorobenzonitrile in a one-step ammoxidation process using a V₂O₅/Al₂O₃ catalyst.[4][5] Following this logic, a plausible and efficient synthesis of the title compound starts from 2-chloro-6-methylbenzonitrile.
The diagram below outlines the proposed synthetic workflow.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Oxidation of 2-Chloro-6-methylbenzonitrile
This protocol is based on established procedures for the oxidation of activated methyl groups on aromatic rings.
Materials:
-
2-Chloro-6-methylbenzonitrile
-
Selenium dioxide (SeO₂) or N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN)
-
Dioxane or Carbon Tetrachloride (solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methylbenzonitrile (1 equivalent) in a suitable solvent like dioxane.
-
Addition of Oxidant: Add selenium dioxide (1.1 equivalents) to the solution. Alternative: If using NBS, add NBS (1.1 equivalents) and a catalytic amount of AIBN.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts.
-
Extraction: Dilute the filtrate with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Comprehensive Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.5-8.0 ppm. The aldehyde proton will be a singlet at approximately δ 10.0-10.5 ppm.[6][7] |
| ¹³C NMR | The nitrile carbon will appear around δ 115-120 ppm. The aromatic carbons will be in the range of δ 125-140 ppm. The aldehyde carbonyl carbon will be a downfield signal around δ 190-195 ppm.[6] |
| FTIR (cm⁻¹) | Strong C≡N stretch around 2220-2240 cm⁻¹. Strong C=O stretch for the aldehyde at 1690-1715 cm⁻¹. C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹. Aromatic C=C stretches at 1450-1600 cm⁻¹. C-Cl stretch in the range of 600-800 cm⁻¹.[8] |
| Mass Spec. (EI) | The molecular ion peak [M]⁺˙ will be observed, showing a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Key fragments would correspond to the loss of H˙ (M-1), CHO˙ (M-29), and Cl˙ (M-35).[9][10] |
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress. The product, being more polar than the starting material, will have a lower Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the final product and confirm its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
A Platform for Elaboration via Cross-Coupling
The chloro-substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, for example, allows for the introduction of an alkyne moiety, which is a common feature in many biologically active compounds and a precursor for further transformations.[3][11][12]
The diagram below illustrates how this compound can be utilized in a Sonogashira coupling reaction.
Caption: Sonogashira coupling of this compound.
Gateway to Heterocyclic Scaffolds
The ortho-disposed nitrile and formyl groups can be used to construct a variety of fused heterocyclic systems through condensation reactions. For example, reaction with a binucleophile like hydrazine or a substituted hydrazine could lead to the formation of a phthalazinone ring system, a privileged scaffold in medicinal chemistry.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available precursors is achievable through established oxidation methodologies. The presence of three distinct and strategically located functional groups provides a rich platform for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this important building block in their research endeavors.
References
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. (n.d.). New Journal of Chemistry. Retrieved from [Link]
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Physicochemical properties of "2-Chloro-6-formylbenzonitrile"
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-formylbenzonitrile
Abstract: this compound is a substituted aromatic compound featuring chloro, formyl, and nitrile functional groups. This unique trifunctional architecture makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, formulation design, and safety protocols. This guide provides a comprehensive overview of the known and predicted properties of this compound, details authoritative experimental protocols for their determination, and discusses the implications of these properties for practical application.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent scientific investigation. The nomenclature, registration numbers, and structural formula provide a universal language for researchers.
-
Chemical Name: this compound
-
Synonyms: 3-Chloro-2-cyanobenzaldehyde[3]
-
Molecular Formula: C₈H₄ClNO[4]
-
Molecular Weight: 165.58 g/mol [4]
The structure consists of a benzene ring substituted at positions 1, 2, and 6. The nitrile (-C≡N) and formyl (-CHO) groups are ortho to each other, with the chloro (-Cl) group also in an ortho position to the formyl group. This arrangement creates a sterically hindered and electronically complex system, influencing the molecule's reactivity and intermolecular interactions.
Core Physicochemical Properties
The physical state, solubility, and partitioning behavior of a compound are critical parameters that govern its handling, reactivity, and pharmacokinetic profile in drug development.
| Property | Value | Source / Method |
| Physical Form | White to off-white crystalline solid. | Inferred from similar compounds[6] |
| Melting Point | Data not available. | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Predicted to have low solubility in water but good solubility in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from similar compounds[6] |
| LogP (Octanol/Water) | Data not available. | Requires experimental determination (See Section 6.2) |
| pKa | Data not available. | Requires experimental determination (See Section 6.3) |
Discussion of Properties:
The molecule's overall non-polar character, dominated by the aromatic ring and the chloro substituent, predicts poor aqueous solubility.[6] The polar nitrile and formyl groups may offer some interaction with polar solvents, but the hydrophobic surface area is significant. This low water solubility is a critical consideration for its use in biological assays or aqueous reaction media, often necessitating the use of co-solvents. Conversely, it is expected to be readily soluble in a range of common organic solvents, facilitating its use in organic synthesis.[6]
Spectroscopic Profile
Spectroscopic data provides a fingerprint for molecular identification and structural elucidation. While a definitive spectrum for this specific molecule is not published, the expected characteristics can be reliably predicted based on its functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by a distinct singlet for the aldehyde proton (δ ≈ 9.5-10.5 ppm). The three aromatic protons would appear as a complex multiplet in the aromatic region (δ ≈ 7.5-8.0 ppm), with their specific shifts and coupling patterns dictated by the electronic effects of the three substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the aldehyde carbon (δ ≈ 190 ppm), the nitrile carbon (δ ≈ 115-120 ppm), and six distinct aromatic carbon signals, including two quaternary carbons attached to the substituents.[8][9]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for the key functional groups. A strong, sharp peak for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. The aldehyde group would exhibit a C=O stretch around 1700-1720 cm⁻¹ and characteristic C-H stretches around 2720 and 2820 cm⁻¹.[10][11]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 165. The isotopic pattern would be a key identifier, with a significant M+2 peak approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.
Reactivity, Stability, and Handling
Understanding the chemical behavior and safety requirements of a compound is essential for its safe handling and storage.
Chemical Reactivity: The molecule's reactivity is dictated by its three functional groups:
-
Aldehyde: Susceptible to oxidation to a carboxylic acid and reduction to an alcohol. It can participate in various condensation reactions (e.g., Wittig, aldol).
-
Nitrile: Can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine.
-
Aryl Chloride: The chlorine atom is relatively unreactive towards nucleophilic aromatic substitution due to the deactivating nature of the nitrile and formyl groups. However, it can participate in metal-catalyzed cross-coupling reactions.
Stability and Storage:
-
Storage: Should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[4][12] Storage at 2-8°C under an inert atmosphere like argon is recommended for long-term stability.[4]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent unintended reactions.[12][13]
Safety and Handling:
-
General Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[12] Ensure adequate ventilation and use personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][14]
-
First Aid Measures:
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, field-proven methodologies for determining the fundamental physicochemical properties of compounds like this compound.
Protocol: Qualitative Solubility Determination
Causality: This protocol systematically assesses solubility based on the "like dissolves like" principle.[15] By testing solubility in a sequence of solvents with varying polarity and pH, one can infer the presence of polar, non-polar, acidic, or basic functional groups.[16]
Methodology:
-
Preparation: Label five clean, dry test tubes.
-
Sample Addition: Add approximately 10-20 mg of this compound to each tube.
-
Solvent Addition:
-
Tube 1: Add 1 mL of deionized water.
-
Tube 2: Add 1 mL of 5% HCl (aq).
-
Tube 3: Add 1 mL of 5% NaOH (aq).
-
Tube 4: Add 1 mL of 5% NaHCO₃ (aq).
-
Tube 5: Add 1 mL of ethanol.
-
-
Mixing: Vigorously shake each tube for 30-60 seconds.[15]
-
Observation: Observe each tube against a contrasting background. Classify as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but some remains undissolved.
-
Insoluble: No apparent dissolution of the solid.[17]
-
-
Recording: Record all observations systematically. For this compound, solubility is expected in ethanol, but insolubility in water, 5% HCl, 5% NaOH, and 5% NaHCO₃, classifying it as a neutral, water-insoluble compound.[18]
Protocol: LogP Determination via Shake-Flask Method
Causality: The Shake-Flask method is the "gold standard" for experimentally determining the octanol-water partition coefficient (LogP), a critical measure of a compound's lipophilicity.[19][20] This property is a key component of predictive models for drug-likeness, such as Lipinski's Rule of 5, which states a LogP value should not exceed 5 for optimal oral bioavailability.[20][21] The method relies on allowing a compound to partition between two immiscible phases (n-octanol and water) until equilibrium is reached, then measuring its concentration in each phase.[22]
Methodology:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[20]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).[20]
-
Partitioning:
-
In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS.
-
Spike with a small volume (e.g., 4 µL) of the 10 mM stock solution to achieve a final concentration of approximately 20 µM.
-
-
Equilibration: Cap the vial and shake on an orbital shaker at room temperature for at least 2 hours to ensure equilibrium is reached.[19]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from the aqueous (bottom) layer and an aliquot from the n-octanol (top) layer. Self-validation step: To avoid cross-contamination, which can significantly impact results for lipophilic compounds, aspirate a small volume of clean water into the syringe tip before sampling the aqueous phase.[19]
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) and LogP using the following equations:
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogP = log₁₀(P)
-
Protocol: pKa Determination via Potentiometric Titration
Causality: The acid dissociation constant (pKa) quantifies the strength of an acid in solution. For drug development, pKa is critical as it determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a high-precision technique that measures the change in pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.[23][24]
Methodology:
-
System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[24]
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[24]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak acids.[24]
-
Titration:
-
Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and begin stirring.
-
Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.
-
Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[24]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (dpH/dV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.[24]
-
-
Validation: Perform a minimum of three replicate titrations to ensure the reproducibility of the result.[24]
Conclusion
This compound is a synthetically useful building block whose utility is deeply connected to its physicochemical properties. While some key experimental data points are not yet publicly documented, this guide provides a robust framework for their determination through established, reliable protocols. The predicted low aqueous solubility, high lipophilicity, and specific reactivity profile are critical considerations for any researcher intending to use this compound. By applying the methodologies outlined herein, scientists in drug discovery and chemical development can ensure the efficient and safe application of this compound in their synthetic endeavors.
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"2-Chloro-6-formylbenzonitrile" CAS number and molecular structure
An In-depth Technical Guide to 2-Chloro-6-formylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a key bifunctional aromatic compound utilized in advanced chemical synthesis. The document details its core physicochemical properties, explores its unique reactivity profile governed by the interplay of its ortho-substituted chloro, formyl, and cyano groups, and presents detailed protocols for its synthesis and subsequent transformations. Emphasis is placed on its application as a versatile building block in medicinal chemistry and drug development, supported by mechanistic insights and comparative data. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries who require a deep technical understanding of this important synthetic intermediate.
Core Compound Identification and Properties
This compound is a substituted aromatic molecule featuring three distinct functional groups—a nitrile, an aldehyde (formyl), and a chlorine atom—positioned on a benzene ring. This unique arrangement dictates its chemical behavior and renders it a valuable precursor in multi-step organic synthesis.
Molecular Structure and CAS Number
-
Chemical Name: this compound
-
Synonyms: 3-Chloro-2-cyanobenzaldehyde[1]
-
Molecular Formula: C₈H₄ClNO[2]
-
Molecular Weight: 165.58 g/mol [2]
Physicochemical and Safety Data
A summary of the essential physical and safety properties is provided in the table below. This data is critical for laboratory handling, reaction setup, and purification procedures.
| Property | Value | Source(s) |
| Physical Form | Solid | [5] |
| Purity | Typically ≥98% | [2] |
| Melting Point | 97-101 °C | Sigma-Aldrich |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [2] |
| Signal Word | Warning | |
| Hazard Pictograms | GHS07 (Harmful/Irritant) | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |
Reactivity Profile and Mechanistic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The aldehyde is the most reactive site, primarily serving as an electrophile for nucleophilic additions and condensation reactions. The cyano and chloro groups are strong electron-withdrawing groups, which significantly influences the reactivity of the aldehyde and the aromatic ring.[7]
The aldehyde's carbonyl carbon is highly electrophilic, making it a prime target for nucleophiles.[7] The adjacent cyano and chloro groups further enhance this electrophilicity. This bifunctional nature allows for a variety of cascade or one-pot reactions, where an initial reaction at the aldehyde is followed by a subsequent intramolecular cyclization involving the nitrile group, leading to the efficient synthesis of complex heterocyclic structures like isoindolinones and phthalides.[8]
Caption: Reactivity hierarchy of functional groups in this compound.
Synthesis and Experimental Protocols
While multiple synthetic routes to substituted benzonitriles exist, a common and reliable laboratory-scale approach involves the direct conversion of an aldehyde to a nitrile. This transformation is valued for its efficiency and operational simplicity.
Representative Synthesis: One-Pot Conversion from Aldehyde
A general and effective method for converting aromatic aldehydes to nitriles involves a one-pot reaction with hydroxylamine hydrochloride, catalyzed by an iron salt in a suitable solvent.[9] This method avoids the use of highly toxic metal cyanides.[9]
Workflow for Nitrile Synthesis
Caption: General workflow for the synthesis of nitriles from aldehydes.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methodologies for the synthesis of nitriles from aldehydes.[9][10]
-
Reaction Setup: To a solution of the starting aldehyde (e.g., 2-chloro-6-formylbenzaldehyde, 3 mmol) in 1,2-dichloroethane (10 mL), add iron(II) chloride (FeCl₂, 0.3 mmol), sodium persulfate (Na₂S₂O₈, 4.5 mmol), sodium iodide (NaI, 0.15 mmol), and aqueous ammonia (NH₃·H₂O, 9 mL) at room temperature.[10]
-
Reaction Execution: Stir the mixture at 50 °C for approximately 16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Workup: After the reaction is complete, pour the mixture into water (30 mL) and extract with dichloromethane (DCM, 3 x 30 mL).[10]
-
Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final product, this compound.[10]
Applications in Medicinal Chemistry and Drug Development
The nitrile functional group is present in over 60 small-molecule drugs approved for market.[11] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even as a covalent "warhead" to bind to therapeutic targets.[11][12] Substituted benzonitriles, including chloro-derivatives, are crucial intermediates in the synthesis of a wide range of pharmaceutically active compounds.[13]
This compound is particularly valuable for synthesizing heterocyclic scaffolds. Its bifunctional nature is exploited in cascade reactions to build molecular complexity rapidly. For instance, it can be used in base-catalyzed, one-pot syntheses of 3-substituted isoindolinones, which are important structural motifs in many biologically active compounds.[8]
Example Application: Synthesis of Isoindolinone Core
The reaction of 2-cyanobenzaldehydes with primary nitroalkanes is a well-documented route to isoindolinones. The process begins with a nitroaldol (Henry) reaction at the aldehyde, followed by an intramolecular cyclization and rearrangement to form the heterocyclic product. The chloro-substituent on the ring can be used to modulate the electronic properties of the molecule or serve as a handle for further synthetic modifications, such as cross-coupling reactions.
Conclusion
This compound is a highly versatile and valuable synthetic intermediate. Its unique constellation of functional groups provides a platform for complex molecular construction, particularly in the field of medicinal chemistry. The predictable reactivity of the aldehyde, coupled with the potential for the nitrile to participate in intramolecular cyclizations, makes it an ideal starting material for building heterocyclic libraries for drug discovery. A thorough understanding of its properties, reactivity, and synthetic protocols, as outlined in this guide, is essential for any scientist looking to leverage this compound in their research and development efforts.
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A Comprehensive Spectroscopic Analysis of 2-Chloro-6-formylbenzonitrile: An Interpretive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-formylbenzonitrile is a substituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and agrochemicals. Its trifunctional nature, featuring a nitrile, an aldehyde, and a chloro group on a benzene ring, offers multiple reaction pathways for creating complex molecular architectures. Accurate and unambiguous structural confirmation of this key building block is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product.
This technical guide provides a detailed, predictive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from structurally analogous molecules to provide a robust interpretive framework. The methodologies and interpretations presented herein are designed to equip researchers with the expertise to confidently characterize this molecule and similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon environments, respectively. The predicted spectra are dictated by the electronic influence of the three substituents on the aromatic ring. The electron-withdrawing nature of the formyl (-CHO) and cyano (-CN) groups, combined with the inductive withdrawal and weak resonance donation of the chloro (-Cl) group, creates a distinct and predictable electronic environment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two main regions of interest: the aromatic region and the aldehyde proton signal. The three aromatic protons form a complex splitting pattern, while the aldehyde proton appears as a distinct singlet.
-
Aldehyde Proton (H7): The formyl proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the benzene ring. It is expected to appear as a singlet far downfield, typically in the range of δ 10.0-10.5 ppm.
-
Aromatic Protons (H3, H4, H5): The three protons on the benzene ring will exhibit shifts influenced by their position relative to the substituents. The protons ortho and para to the strongly withdrawing formyl and cyano groups will be shifted downfield. The coupling between these adjacent protons (ortho- and meta-coupling) will result in a complex multiplet pattern.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H7 (-CHO) | ~10.4 | Singlet (s) | N/A | Strong deshielding by carbonyl group. |
| H4 | ~7.9 - 8.1 | Triplet (t) | J ≈ 8.0 | Para to -CN, ortho to -CHO and -Cl. Deshielded. |
| H3, H5 | ~7.6 - 7.8 | Doublet (d) or Multiplet (m) | J ≈ 8.0 | Ortho/meta positions relative to all three groups. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display signals for all eight unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents.[1][2]
-
Carbonyl Carbon (C7): The aldehyde carbon is the most deshielded carbon, appearing significantly downfield, typically above δ 185 ppm.
-
Nitrile Carbon (C8): The cyano carbon is also characteristically deshielded, though less so than the carbonyl, appearing in the δ 115-120 ppm range.
-
Substituted Aromatic Carbons (C1, C2, C6): The carbons directly attached to the substituents (ipso-carbons) have shifts determined by the specific substituent effect. The carbon bearing the chloro group (C2) will be shifted downfield, as will the carbons attached to the formyl (C6) and cyano (C1) groups.
-
Protonated Aromatic Carbons (C3, C4, C5): These carbons will appear in the typical aromatic region of δ 120-140 ppm, with their exact shifts influenced by the combined electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (-CHO) | ~188 | Aldehyde carbonyl carbon, highly deshielded. |
| C6 (-C-CHO) | ~138 | Ipso-carbon to formyl group. |
| C2 (-C-Cl) | ~136 | Ipso-carbon to chloro group. |
| C4 | ~135 | Aromatic CH, influenced by adjacent groups. |
| C3, C5 | ~130 - 132 | Aromatic CH carbons. |
| C1 (-C-CN) | ~118 | Ipso-carbon to cyano group. |
| C8 (-CN) | ~116 | Nitrile carbon. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program (e.g., zgpg30). A relaxation delay of 2-5 seconds and an acquisition time of 1-2 seconds are standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at δ 0.00 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. The spectrum of this compound will be dominated by the characteristic stretching vibrations of the nitrile and aldehyde groups.
The most diagnostic absorption bands are expected at:
-
C≡N Stretch: A sharp, intense absorption in the range of 2220-2240 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[3]
-
C=O Stretch: A very strong, sharp absorption corresponding to the aldehyde carbonyl group, typically appearing around 1700-1715 cm⁻¹. Conjugation with the benzene ring lowers the frequency from the typical ~1730 cm⁻¹ of an aliphatic aldehyde.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 700-800 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3050 - 3100 | Medium |
| Aldehyde C-H | Stretch | ~2850 and ~2750 (Fermi doublet) | Weak |
| Nitrile (C≡N) | Stretch | 2225 - 2235 | Strong, Sharp |
| Aldehyde (C=O) | Stretch | 1700 - 1715 | Very Strong, Sharp |
| Aromatic C=C | Stretch | 1580, 1470 | Medium-Weak |
| C-Cl | Stretch | 750 - 780 | Strong |
Experimental Protocol: FT-IR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum will be automatically background-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and structural components of a molecule through ionization and fragmentation. For this compound, electron ionization (EI) is a standard method.
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₈H₄ClNO. The key feature in its mass spectrum will be the molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks: [M]⁺˙ at m/z 165 and [M+2]⁺˙ at m/z 167, with a characteristic intensity ratio of approximately 3:1.
The fragmentation pathway is driven by the stability of the resulting ions. Plausible fragmentation steps, modeled after similar halogenated benzaldehydes[4], include:
-
Loss of a hydrogen radical (-H˙): Formation of a stable [M-H]⁺ ion at m/z 164/166.
-
Loss of carbon monoxide (-CO): Ejection of a neutral CO molecule from the formyl group to give the [M-CO]⁺˙ ion at m/z 137/139.
-
Loss of a chlorine radical (-Cl˙): Formation of the [M-Cl]⁺ ion at m/z 130.
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation cascade for the this compound molecular ion.
Caption: Predicted EI-MS fragmentation of this compound.
Table 4: Predicted Key Ions in the EI Mass Spectrum
| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Notes |
| 165 / 167 | [C₈H₄ClNO]⁺˙ | - | Molecular Ion (M⁺˙), 3:1 isotopic ratio |
| 164 / 166 | [C₈H₃ClNO]⁺ | H˙ | Loss of hydrogen radical |
| 137 / 139 | [C₇H₄ClN]⁺˙ | CO | Loss of carbon monoxide from aldehyde |
| 130 | [C₈H₄NO]⁺ | Cl˙ | Loss of chlorine radical |
| 102 | [C₇H₄N]⁺ | CO, Cl˙ | Loss of both CO and Cl |
Experimental Protocol: GC-MS Data Acquisition (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Setup:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: Inject 1 µL of the sample solution into the GC inlet at 250 °C.
-
Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Setup:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.
Conclusion
The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The aldehyde proton at ~10.4 ppm in ¹H NMR, the carbonyl carbon at ~188 ppm in ¹³C NMR, the strong C≡N and C=O stretches at ~2230 cm⁻¹ and ~1710 cm⁻¹ in the IR spectrum, and the characteristic molecular ion cluster at m/z 165/167 in the mass spectrum serve as definitive fingerprints for this molecule. By understanding these expected spectroscopic signatures and applying the outlined experimental protocols, researchers can ensure the identity and purity of this valuable synthetic intermediate, upholding the highest standards of scientific integrity in their work.
References
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Gül, M., et al. (2016). Experimental and theoretical study on the molecular structure and vibrational, electronic and NMR spectra of 2-chloro-6-methylaniline. ResearchGate. Available at: [Link]
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SDBS. (n.d.). 13C NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. Spectral Database for Organic Compounds (SDBS). Available at: [Link]
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ResearchGate. (n.d.). Structure of 2-chloro-6-methylbenzonitrile. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. ResearchGate. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). HMDB. Available at: [Link]
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Kumar, V., et al. (2010). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure and Applied Physics, 48, 85-94. Available at: [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University Chemistry. Available at: [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
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ResearchGate. (n.d.). Optimized geometrical parameters of 2-chloro-6-methylbenzonitrile. ResearchGate. Available at: [Link]
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NIST. (n.d.). Benzonitrile, 2-chloro-6-(phenylmethoxy)-. NIST WebBook. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-6-sulfanylbenzonitrile. PubChem. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-6-fluorobenzonitrile. PubChem. Available at: [Link]
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Zhang, Y. (2008). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. Available at: [Link]
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MOLBASE. (n.d.). 2-chloro-6-sulfanylbenzonitrile. MOLBASE. Available at: [Link]
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Malaysian Journal of Analytical Sciences. (2022). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. MJAS. Available at: [Link]
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An In-depth Technical Guide to the Reactivity and Chemical Behavior of 2-Chloro-6-formylbenzonitrile
Introduction
2-Chloro-6-formylbenzonitrile is a trifunctional aromatic compound featuring a nitrile (-CN), a formyl (-CHO), and a chloro (-Cl) group strategically positioned on a benzene ring. This unique arrangement of electron-withdrawing groups imparts a distinct and versatile reactivity profile, making it a valuable building block in organic synthesis. Its utility is particularly prominent in the construction of complex heterocyclic scaffolds, which are of significant interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of the chemical behavior of this compound, grounded in established reaction mechanisms and supported by practical, field-proven insights.
Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule's physical and spectroscopic properties is critical for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 77532-86-6 | [1][2] |
| Molecular Formula | C₈H₄ClNO | [1] |
| Molecular Weight | 165.58 g/mol | [1] |
| Appearance | Solid / Crystalline Powder | |
| Melting Point | 75 - 78 °C | |
| Boiling Point | 210 °C |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the aldehyde proton. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns (doublets and triplets) in the aromatic region (δ 7.0-8.5 ppm) due to their coupling.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbon atoms of the nitrile (-CN) and formyl (-CHO) groups are readily identifiable by their characteristic chemical shifts, with the formyl carbon appearing around δ 189-192 ppm and the nitrile carbon around δ 115-120 ppm.[3] The six aromatic carbons will resonate in the δ 120-140 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[4] The aldehyde is identified by a strong C=O stretch around 1690-1710 cm⁻¹ and characteristic C-H stretching bands around 2720 and 2820 cm⁻¹.
Reactivity Profile and Key Transformations
The chemical behavior of this compound is governed by the interplay of its three functional groups. The formyl and nitrile groups are potent electron-withdrawing groups, which significantly influences the reactivity of the aromatic ring and the chloro substituent.
Nucleophilic Aromatic Substitution (SₙAr)
The most prominent reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SₙAr).[5] The aromatic ring is highly electron-deficient due to the deactivating effects of the ortho-nitrile and para-formyl groups relative to the chlorine atom. This electronic arrangement makes the ipso-carbon (the carbon bearing the chlorine) highly electrophilic and susceptible to attack by nucleophiles.[6][7]
Causality: The electron-withdrawing groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[5][8] This stabilization lowers the activation energy for the reaction, allowing the substitution to proceed under relatively mild conditions.
Common Nucleophiles:
-
Amines: Primary and secondary amines readily displace the chloride to form N-substituted aminobenzonitriles.
-
Alkoxides and Phenoxides: Reaction with sodium methoxide or other alkoxides yields the corresponding aryl ethers.
-
Thiols: Thiolates can be used to introduce sulfur-containing moieties.
Caption: Stepwise mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Reactions of the Aldehyde Group
The formyl group is a versatile handle for a variety of chemical transformations.[9]
-
Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Selective reduction to a primary alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[10] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the nitrile group.[11][12]
-
Nucleophilic Addition: The electrophilic carbon of the carbonyl is susceptible to attack by various nucleophiles.[13][14]
-
Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt with acid) yields a cyanohydrin.[10][15]
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.
-
Condensation Reactions: It can participate in aldol-type and Knoevenagel condensation reactions with active methylene compounds.[16]
-
Reactions of the Nitrile Group
The nitrile group also offers several avenues for synthetic elaboration.[11][17]
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.[17][18] Partial hydrolysis to a primary amide is also possible under more controlled conditions.
-
Reduction: Catalytic hydrogenation (e.g., H₂/Raney Nickel) or reduction with LiAlH₄ converts the nitrile to a primary amine (aminomethyl group).[19]
-
Addition of Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after aqueous workup.[12][17]
Cascade and Domino Reactions
The proximate and electronically coupled nature of the functional groups allows for elegant cascade or domino reactions. For instance, reacting 2-formylbenzonitrile derivatives with certain active methylene compounds under basic conditions can lead to the one-pot synthesis of complex heterocyclic systems like isoindolinones.[16][20] This highlights the molecule's capacity for building molecular complexity in an efficient manner.
Caption: Overview of the primary reactive sites on the molecule.
Synthetic Applications in Drug Discovery
The structural motif derived from this compound is found in numerous pharmacologically active compounds. Its ability to undergo SₙAr reactions followed by further manipulation of the nitrile and formyl groups makes it a key intermediate in the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents. Chlorine-containing molecules, in general, play a massive role in pharmaceuticals, with over 250 FDA-approved drugs featuring at least one chlorine atom.[21] The reactivity of this scaffold allows for the systematic exploration of chemical space around a core structure, a crucial process in structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with an Aniline Derivative
This protocol details a representative SₙAr reaction, a cornerstone transformation for this substrate.[8]
-
Reagents & Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M.
-
Add the desired substituted aniline (1.2 eq) to the solution.
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water while stirring. This will often precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
If an oil is formed, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the collected solid or the combined organic extracts (over Na₂SO₄ or MgSO₄).
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-aryl-2-amino-6-formylbenzonitrile.
-
Protocol 2: One-Pot Synthesis of a Nitrile from an Aldehyde
While this protocol describes the synthesis of a nitrile from an aldehyde, the principles are relevant for understanding the reverse reaction (hydrolysis) and the stability of the nitrile group. A general modern method involves using hydroxylamine hydrochloride with a catalyst.[22]
-
Reagents & Setup:
-
Reaction:
-
Reflux the mixture, monitoring the reaction by TLC. The reaction time can vary from 3 to 6 hours.[22]
-
-
Work-up and Purification:
-
After completion, cool the reaction and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).[23]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude nitrile by column chromatography.
-
Safety and Handling
This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[24] All manipulations should be performed in a well-ventilated chemical fume hood.[25] In case of contact, immediately flush the affected area with copious amounts of water.
Conclusion
This compound is a highly functionalized and synthetically versatile molecule. The electron-deficient nature of its aromatic core, engineered by the strategic placement of chloro, formyl, and nitrile groups, makes it an excellent substrate for nucleophilic aromatic substitution. Furthermore, the individual reactivity of the aldehyde and nitrile functions provides numerous opportunities for subsequent chemical modifications. These characteristics establish this compound as a powerful intermediate for the efficient construction of diverse and complex molecular architectures, particularly within the realm of pharmaceutical and materials science research.
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"2-Chloro-6-formylbenzonitrile" derivatives and analogs
An In-depth Technical Guide to 2-Chloro-6-formylbenzonitrile Derivatives and Analogs for Advanced Drug Discovery
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of the this compound Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and biological relevance is paramount. This compound has emerged as a particularly valuable starting material. Its unique trifunctional arrangement—a nitrile, an aldehyde, and a chloro substituent on a benzene ring—provides a rich platform for the synthesis of a diverse array of heterocyclic compounds. The electron-withdrawing nature of the nitrile and chloro groups activates the aldehyde for nucleophilic attack, while the ortho positioning of these functionalities allows for elegant and efficient cascade reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound and its analogs, with a focus on practical, field-proven insights for researchers in drug discovery and development.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the core scaffold's properties is the foundation for its effective utilization in synthesis.
| Property | Value | Source(s) |
| CAS Number | 77532-86-6 | [1][2] |
| Molecular Formula | C₈H₄ClNO | [1] |
| Molecular Weight | 165.58 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Data not widely reported; expected to be a crystalline solid at room temperature. | |
| Boiling Point | Data not widely reported. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. | |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon). | [1] |
Spectroscopic Signature
The unique electronic environment of this compound gives rise to a distinct spectroscopic signature. While a comprehensive experimental dataset is not publicly available, a predictive analysis based on analogous structures provides a reliable reference for characterization.[3][4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region, with the aldehydic proton being the most downfield.
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aldehydic Proton (-CHO) | 9.8 - 10.5 | Singlet (s) |
| Aromatic Protons | 7.5 - 8.0 | Multiplet (m) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehydic Carbon (-CHO) | 185 - 195 |
| Aromatic Carbons | 120 - 140 |
| Nitrile Carbon (-CN) | 115 - 120 |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) Stretch | 2220 - 2240 |
| C=O (Aldehyde) Stretch | 1690 - 1715 |
| C-Cl Stretch | 650 - 800 |
| Aromatic C-H Stretch | 3000 - 3100 |
Synthesis of the this compound Core
The synthesis of the core scaffold is a critical first step. While multiple routes to substituted benzonitriles exist, a common and effective method involves the oxidation of a corresponding benzyl alcohol or the direct formylation of a pre-existing benzonitrile. A robust method for the synthesis of related formylbenzonitriles involves the oxidation of a hydroxymethyl group, which can be introduced via a Grignard reaction or reduction of a corresponding ester.[5]
Proposed Synthetic Workflow
The following diagram outlines a plausible and efficient synthetic route starting from 2-chloro-6-methylbenzonitrile.
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocol: Oxidation of 2-Chloro-6-(hydroxymethyl)benzonitrile
This protocol describes the final oxidation step, a critical transformation in the synthesis.
-
Dissolution: Dissolve 2-chloro-6-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Key Transformations and Derivative Synthesis
The true synthetic utility of this compound lies in the diverse reactivity of its functional groups. The aldehyde and nitrile moieties can participate in a variety of cascade reactions, providing rapid access to complex heterocyclic systems.[6][7]
Synthesis of Isoindolinone Derivatives
A particularly powerful transformation is the reaction with active methylene compounds to form isoindolinones, a scaffold present in numerous biologically active molecules.[6]
Caption: Reaction mechanism for the synthesis of isoindolinones.
Formation of Hydrazone Analogs
The aldehyde group readily reacts with hydrazines to form hydrazones, a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[8]
Experimental Protocol: Synthesis of a this compound Hydrazone
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of acetic acid.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate and can be collected by filtration.
-
Purification: If necessary, recrystallize the product from ethanol.
Medicinal Chemistry Applications and Biological Activity
The benzonitrile moiety is present in a number of approved pharmaceuticals, where it often acts as a hydrogen bond acceptor or a bioisostere for other functional groups.[9] The derivatives of this compound are of significant interest for their potential biological activities.
Potential as Enzyme Inhibitors
The rigid scaffold and diverse functional handles of isoindolinone and hydrazone derivatives make them attractive candidates for enzyme inhibitors. For example, related benzimidazole analogs have been investigated as potential HSP90 inhibitors.[10]
Antimicrobial and Anticancer Potential
Derivatives of related hydroxybenzonitriles have been explored for their potential as anticancer and anti-inflammatory agents.[11] Hydrazone derivatives, in particular, have a well-documented history of antimicrobial activity.[8] The specific derivatives of this compound warrant investigation in these areas.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on this compound derivatives is not yet available, some general principles can be inferred from related scaffolds:
-
Substitution on the Benzene Ring: Modification of the chloro substituent or addition of other groups can modulate the electronic properties and lipophilicity of the molecule, impacting both pharmacokinetic and pharmacodynamic properties.
-
Diversity at the Aldehyde Position: The greatest diversity can be introduced by reacting the aldehyde with a variety of nucleophiles (e.g., different hydrazines, active methylene compounds), allowing for the exploration of a wide chemical space.
Analytical and Spectroscopic Characterization Workflow
Robust analytical characterization is essential to confirm the identity, purity, and structure of newly synthesized compounds.[3]
Caption: A comprehensive workflow for the characterization of novel derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A general reverse-phase HPLC method is suitable for determining the purity of these moderately polar compounds.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |
| Gradient | 10% to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Conclusion and Future Outlook
This compound represents a high-potential scaffold for the generation of novel and diverse chemical entities for drug discovery. Its facile synthesis and versatile reactivity, particularly in cascade reactions to form heterocyclic systems like isoindolinones, make it an attractive starting point for library synthesis. Future work should focus on the systematic exploration of the chemical space around this core, coupled with robust biological screening to identify new therapeutic leads. The insights and protocols provided in this guide serve as a solid foundation for researchers to unlock the full potential of this promising molecular framework.
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A Technical Guide to the Research Applications of 2-Chloro-6-formylbenzonitrile: A Versatile Bifunctional Building Block
Executive Summary
2-Chloro-6-formylbenzonitrile is a strategically designed aromatic compound featuring three distinct reactive centers: an electrophilic aldehyde, a versatile nitrile, and a halogenated benzene ring. This unique trifecta of functionality makes it an exceptionally valuable building block for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its intrinsic bifunctionality allows for the elegant construction of complex heterocyclic scaffolds through cascade reactions, most notably leading to the synthesis of isoindolinones and related structures that are prevalent in pharmacologically active molecules.[1][2] This guide provides an in-depth analysis of the molecule's reactivity, outlines detailed synthetic protocols, and explores its potential applications in drug discovery and advanced material development, offering researchers a comprehensive resource to leverage its synthetic potential.
Part 1: Molecular Profile and Synthetic Strategy
Core Structure and Reactivity Analysis
The power of this compound lies in the orchestrated reactivity of its functional groups. The aldehyde and nitrile groups are positioned ortho to each other, a critical arrangement for intramolecular cyclization reactions.
-
Aldehyde Group (-CHO): Acts as the primary electrophilic site for initial nucleophilic attack, initiating cascade sequences. Its reactivity is standard for aromatic aldehydes, allowing for condensations, reductions, and oxidations.
-
Nitrile Group (-CN): A moderately electrophilic center that becomes the target for a subsequent intramolecular nucleophilic attack, leading to ring closure. The nitrile group is a key pharmacophore in numerous approved drugs, valued for its ability to form hydrogen bonds and improve pharmacokinetic profiles.[3][4]
-
Chloro-Substituted Ring: The chlorine atom exerts a -I (inductive) effect, increasing the electrophilicity of the ring and its attached functional groups. It also serves as a potential handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity. Halogenation is a common strategy in drug design to enhance metabolic stability and binding affinity.[5]
The interplay between the aldehyde and nitrile is the cornerstone of its utility, enabling efficient, atom-economical cascade reactions for heterocyclic synthesis.[2]
Physicochemical and Spectroscopic Data
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on closely related analogs.[6][7][8]
| Property | Predicted Value / Characteristic Data |
| Molecular Formula | C₈H₄ClNO |
| Molecular Weight | 165.58 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.5 (s, 1H, -CHO), δ ~7.6-7.9 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~188 (C=O), δ ~115-140 (Ar-C, C-Cl, C-CN), δ ~117 (CN) |
| FTIR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1700 (C=O aldehyde stretch), ~700-800 (C-Cl) |
| Mass Spec (EI) | m/z 165/167 (M⁺, ~3:1 isotope pattern for Cl) |
Proposed Synthetic Pathway
The synthesis of this compound can be approached from commercially available precursors. A logical and efficient route involves the conversion of an aldehyde to a nitrile, a well-established transformation in organic synthesis.[9][10]
Caption: Proposed synthetic workflow for this compound.
An alternative and potentially more direct route involves the formylation of a substituted benzonitrile precursor.[11] The choice of route depends on the availability and cost of the starting materials.
Part 2: Core Application in Heterocyclic Synthesis
The primary and most powerful application of this compound is as a precursor to 3-substituted isoindolinones. Isoindolinones are a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, anti-inflammatory, and CNS-active agents.[2]
Mechanism of Cascade Cyclization
The reaction proceeds via a domino or cascade sequence, where a single set of reagents triggers multiple bond-forming events in one pot. This approach is highly efficient, minimizing waste and purification steps. The general mechanism involves an initial intermolecular reaction at the aldehyde followed by an intramolecular cyclization onto the nitrile.[1]
Caption: Mechanism of isoindolinone synthesis via a cascade reaction.
Causality of Experimental Choices:
-
Base: A mild, non-nucleophilic base (e.g., K₂CO₃, DBU) is chosen to deprotonate the active methylene compound without causing self-polymerization of the aldehyde or reacting with the nitrile.
-
Solvent: A polar aprotic solvent like DMF or DMSO is often used to ensure solubility of the reactants and facilitate the ionic intermediates.
-
Temperature: The reaction is typically run at room temperature to moderate heat. Higher temperatures can favor dehydration of the aldol intermediate, leading to undesired side products.
Experimental Protocol: Synthesis of 4-Chloro-3-(nitromethyl)isoindolin-1-one
This protocol describes a representative cascade reaction using nitromethane as the active methylene compound, based on established methodologies for 2-cyanobenzaldehyde.[2]
Materials:
-
This compound (1.0 eq)
-
Nitromethane (1.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF. Stir until fully dissolved.
-
Reagent Addition: Add nitromethane to the solution, followed by the portion-wise addition of finely powdered potassium carbonate over 10 minutes. The suspension will typically change color.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot indicates reaction completion (typically 4-8 hours).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water and stir for 15 minutes. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether to remove residual DMF.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure isoindolinone derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Part 3: Advanced and Potential Research Applications
Drug Discovery and Medicinal Chemistry
The true potential of this compound is realized in its ability to generate libraries of complex molecules for drug discovery pipelines.
-
Fragment-Based Drug Discovery (FBDD): The resulting isoindolinone scaffold serves as a high-value fragment that can be elaborated upon. The chloro-substituent provides a vector for growth, allowing chemists to probe specific pockets of a biological target using cross-coupling chemistry.
-
Scaffold Hopping and Analogue Synthesis: By varying the active methylene compound used in the cascade reaction, a diverse library of 3-substituted isoindolinones can be rapidly synthesized for Structure-Activity Relationship (SAR) studies.
-
Covalent Inhibitors: The nitrile group, while often a stable pharmacophore, can also be designed to act as a reversible or irreversible covalent "warhead" by binding to nucleophilic residues (e.g., cysteine) in an enzyme's active site.[3]
Potential Biological Targets for Derivatives:
| Scaffold Type | Potential Biological Target Class | Rationale / Example |
| Isoindolinones | Protein-Protein Interaction (PPI) Inhibitors | The rigid scaffold can mimic key secondary structures like β-turns. |
| Kinase Inhibitors | Can serve as a hinge-binding motif or be functionalized to target specific kinases. | |
| Fused Polyheterocycles | DNA Intercalators | Planar, aromatic systems derived from further cyclization can interact with DNA. |
| GPCR Ligands | The 3D shape can be tailored to fit into the binding pockets of G-protein coupled receptors. |
Materials Science and Chemical Biology
Beyond medicine, the unique electronic and structural features of derivatives can be exploited in other fields.
-
Organic Dyes and Sensors: Elaboration of the aromatic system through cross-coupling can lead to extended π-conjugated systems. These molecules may exhibit interesting photophysical properties, making them candidates for fluorescent probes, organic light-emitting diodes (OLEDs), or chemosensors.
-
Ligand Design for Catalysis: The nitrogen and oxygen atoms within the isoindolinone core can act as chelating ligands for transition metals, forming complexes with potential catalytic activity.
Caption: Logical flow from the building block to diverse research applications.
Part 4: Conclusion and Future Outlook
This compound is more than just a simple chemical; it is a sophisticated synthetic tool. Its pre-organized reactive sites enable the rapid and efficient construction of high-value heterocyclic systems that are of significant interest to the pharmaceutical and materials science communities. The future applications of this building block will likely focus on its incorporation into automated synthesis platforms for the high-throughput generation of compound libraries and the design of novel, functional materials with tailored electronic and photophysical properties. As the demand for novel chemical entities continues to grow, versatile and powerful building blocks like this compound will remain indispensable to the innovation pipeline.
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Palmieri, G., & Perdicchia, D. (2022). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. ResearchGate. [Link]
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Arjunan, V., & Mohan, S. (2010). Structure of 2-chloro-6-methylbenzonitrile. ResearchGate. [Link]
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Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Reactions of Nitriles: I. α-Alkylation of Arylacetonitriles. Organic Syntheses, 55, 91. [Link]
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SciSpace. (2022). Article on 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives. SciSpace. [Link]
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Li, X. Y., et al. (2004). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Chinese Chemical Letters, 15(8), 895-898. ResearchGate. [Link]
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An In-depth Technical Guide to 2-Chloro-6-formylbenzonitrile as a Pivotal Building Block in Organic Synthesis
Abstract
2-Chloro-6-formylbenzonitrile, a trifunctional aromatic compound, has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring vicinal chloro, formyl, and nitrile groups, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and extensive applications of this compound, with a particular focus on its utility in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development. Through a detailed analysis of its reactivity and a presentation of robust experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness the synthetic potential of this key intermediate.
Introduction: The Strategic Importance of Polysubstituted Benzonitriles
Benzonitrile derivatives are a cornerstone of organic synthesis, prized for their unique electronic and chemical properties.[1] The strongly electron-withdrawing nitrile group significantly influences the reactivity of the benzene ring, enabling a wide spectrum of chemical transformations.[1] This versatility makes benzonitrile derivatives indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile moiety itself is a versatile functional group, readily convertible into amines, amides, and carboxylic acids, offering chemists precise control over molecular architecture.[1]
Within this class of compounds, this compound (also known as 3-chloro-2-cyanobenzaldehyde) stands out due to its trifunctional nature. The strategic placement of an aldehyde, a nitrile, and a chloro substituent on the aromatic ring allows for a diverse range of selective and sequential reactions. This guide will delve into the synthetic utility of this powerful building block, showcasing its role in constructing intricate molecular frameworks.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 77532-86-6 | [2][3] |
| Molecular Formula | C₈H₄ClNO | [2] |
| Molecular Weight | 165.58 g/mol | [2] |
| Appearance | Crystalline powder | [4] |
| Hazard | Irritant | [2] |
Note: For comprehensive safety information, always consult the latest Safety Data Sheet (SDS).[5][6][7]
Spectroscopic Data
-
¹H NMR: The aromatic region would typically display a complex multiplet pattern for the three protons on the benzene ring. The aldehydic proton would appear as a singlet at a characteristic downfield shift (around 10 ppm).
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including the nitrile carbon, the carbonyl carbon of the aldehyde, and the six aromatic carbons. The carbons attached to the electronegative chlorine, nitrile, and aldehyde groups would be significantly deshielded.
-
IR Spectroscopy: Key vibrational bands would include a strong C≡N stretching frequency for the nitrile group (typically around 2220-2240 cm⁻¹), a strong C=O stretching frequency for the aldehyde (around 1700 cm⁻¹), and C-Cl stretching vibrations.[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns due to the presence of chlorine.
Synthesis of this compound
The synthesis of substituted benzonitriles can be achieved through various methods, including the dehydration of amides or aldoximes, and the Sandmeyer reaction.[11][12] For this compound, a common synthetic route involves the oxidation of the corresponding benzyl alcohol or the formylation of a pre-existing 2-chlorobenzonitrile scaffold. Given the reactivity of the aldehyde group, its introduction is often a key step in the synthetic sequence. A general approach could involve the Vilsmeier-Haack reaction on a suitable precursor.[13]
Reactivity and Synthetic Applications: A Gateway to Heterocyclic Diversity
The true power of this compound lies in the differential reactivity of its three functional groups. This allows for a wide range of transformations, making it a valuable precursor for a multitude of complex molecules, particularly heterocyclic compounds.[14][15][16][17]
The Aldehyde Group: A Hub for Condensation and Cyclization Reactions
The aldehyde functionality is a primary site for nucleophilic attack and condensation reactions. It serves as an electrophilic handle for the introduction of various side chains and the initiation of cyclization cascades.
-
Knoevenagel Condensation: The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds, providing a route to α,β-unsaturated systems. This reaction is a cornerstone of C-C bond formation.
-
Wittig Reaction: The Wittig reaction offers another powerful method for converting the aldehyde into an alkene with high stereocontrol.
-
Reductive Amination: The aldehyde can be converted into an amine via reductive amination, providing a pathway to introduce nitrogen-containing substituents.
-
Multicomponent Reactions: this compound is an excellent substrate for multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. This approach is highly efficient and aligns with the principles of green chemistry.
The Nitrile Group: A Versatile Precursor
The nitrile group is a valuable functional handle that can be transformed into several other key functionalities.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Reduction of the nitrile group yields a primary amine, providing another point of diversification.
-
Cycloadditions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores.[18]
The Chloro Group: A Site for Nucleophilic Aromatic Substitution
The chloro substituent, activated by the adjacent electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAAr). This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.[19][20]
Cascade Reactions: The Synergy of Multiple Functional Groups
The true elegance of using this compound lies in designing cascade reactions where multiple functional groups react sequentially in a single operation.[14][15] For instance, an initial reaction at the aldehyde can be followed by an intramolecular cyclization involving the nitrile group, leading to the rapid construction of complex heterocyclic systems like isoindolinones and phthalides.[14][15]
Experimental Protocols: Harnessing the Power of this compound
The following protocols are illustrative examples of how this compound can be utilized in organic synthesis. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of a Substituted Isoindolinone via a Cascade Reaction
This protocol describes a hypothetical cascade reaction between this compound and an active methylene compound, leading to the formation of a substituted isoindolinone.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., ethyl cyanoacetate, 1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoindolinone derivative.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common protic solvent that can facilitate both the initial condensation and the subsequent cyclization.
-
Base Catalyst: A mild base like piperidine is often sufficient to deprotonate the active methylene compound and initiate the Knoevenagel-type condensation without promoting unwanted side reactions.
-
Purification: Column chromatography is a standard and effective method for purifying moderately polar organic compounds.
Protocol 2: Nucleophilic Aromatic Substitution of the Chloro Group
This protocol outlines a general procedure for the displacement of the chloro group with an amine nucleophile.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a polar aprotic solvent (e.g., DMF or DMSO, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are excellent for SNAAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile.
-
Base: An inorganic base like potassium carbonate is used to neutralize the HCl generated during the reaction and can also facilitate the deprotonation of the amine nucleophile if it is used as its salt.
-
Elevated Temperature: SNAAr reactions are often slow at room temperature and require heating to proceed at a reasonable rate.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthetic transformations of this compound.
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a powerful and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, making it an ideal starting material for the construction of complex molecular architectures, particularly heterocyclic compounds of medicinal interest. The ability to engage in cascade reactions further enhances its synthetic utility, enabling the rapid and efficient synthesis of diverse molecular scaffolds. This guide has provided a comprehensive overview of the properties, reactivity, and applications of this compound, equipping researchers with the knowledge to effectively incorporate this valuable reagent into their synthetic strategies.
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2-Chloro-6-formylbenzonitrile: A Technical Guide to a Versatile Synthetic Intermediate
Introduction: Unveiling a Key Architectural Element in Modern Chemistry
In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic importance of bifunctional molecular scaffolds cannot be overstated. 2-Chloro-6-formylbenzonitrile emerges as a compound of significant interest, embodying a unique convergence of three critical functional groups on a single aromatic ring: a nitrile, an aldehyde, and a chloro substituent. This trifecta of reactivity offers a rich platform for a diverse array of chemical transformations, positioning it as a valuable intermediate for the construction of complex molecular architectures.
While a detailed historical account of the initial discovery of this compound is not extensively documented in readily available literature, its significance is best understood through its role as a versatile building block. The presence of ortho-substituted, electron-withdrawing nitrile and formyl groups, combined with a reactive chloro group, allows for a high degree of control and selectivity in synthetic design. This guide provides an in-depth exploration of the plausible synthetic methodologies for this compound, an analysis of its chemical reactivity, and a forward-looking perspective on its applications in drug discovery and development.
Proposed Synthetic Methodologies: Convergent Pathways to a Key Intermediate
The synthesis of this compound can be approached from several strategic directions, primarily leveraging commercially available precursors. The choice of a specific route would likely be guided by factors such as starting material availability, scalability, and desired purity. Two principal retrosynthetic disconnections are presented below.
Route A: Benzylic Oxidation of 2-Chloro-6-methylbenzonitrile
A highly plausible and direct approach involves the selective oxidation of the methyl group of 2-chloro-6-methylbenzonitrile. This transformation is a cornerstone of organic synthesis, with numerous reagents and conditions available to effect the conversion of a benzylic methyl group to an aldehyde, often with high chemoselectivity.[1]
Causality of Experimental Choices: The selection of an oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid. Reagents such as manganese dioxide (MnO₂), ceric ammonium nitrate (CAN) in the presence of a mediator like TEMPO, or controlled aerobic oxidation protocols are often employed for this purpose.[2] The presence of the nitrile and chloro groups, which are relatively stable under many oxidative conditions, makes this route particularly attractive.
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Navigating the Solution Space: A Technical Guide to the Solubility of 2-Chloro-6-formylbenzonitrile in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-6-formylbenzonitrile, a pivotal intermediate in contemporary pharmaceutical and agrochemical synthesis. In the absence of extensive publicly available quantitative solubility data, this document establishes a predictive framework based on molecular structure analysis and empirical data from analogous compounds. Furthermore, it delivers detailed, field-proven experimental protocols for the precise quantitative determination of its solubility, empowering researchers and drug development professionals to optimize reaction conditions, enhance purification processes, and streamline formulation development. This guide is structured to be a self-validating system, blending theoretical insights with practical, actionable methodologies.
Introduction: The Significance of this compound and Its Solubility Profile
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a nitrile, a chloro, and a formyl group, makes it a versatile building block for the synthesis of complex heterocyclic systems. The efficiency of synthetic routes and the viability of purification strategies, such as crystallization, are fundamentally governed by the solubility of this intermediate in various organic solvents. An in-depth understanding of its solubility is, therefore, not merely academic but a critical prerequisite for process optimization, yield maximization, and the development of robust and scalable manufacturing processes.
This guide will first deconstruct the molecular architecture of this compound to postulate its solubility behavior. It will then present a detailed, step-by-step experimental workflow for researchers to quantitatively determine its solubility in solvents pertinent to their specific applications.
Physicochemical Properties and Predicted Solubility
A foundational analysis of the physicochemical properties of this compound provides a strong basis for predicting its solubility in common organic solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO | [1] |
| Molecular Weight | 165.58 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C under an inert atmosphere | [2] |
The presence of a polar nitrile (-C≡N) group and a moderately polar aldehyde (-CHO) group suggests that this compound will exhibit favorable interactions with polar organic solvents. The aromatic ring and the chloro group contribute to its nonpolar character, indicating potential solubility in nonpolar solvents as well. However, the crystalline solid form of the compound implies that energy input will be required to overcome the lattice energy before dissolution can occur.
Based on the solubility of structurally related compounds, such as 2-chloro-6-methyl-benzonitrile which is soluble in ethanol, acetone, and dichloromethane[3], a similar trend can be anticipated for this compound. Another analog, 2-Chloro-6-mercapto benzonitrile, shows slight solubility in DMSO and methanol[4][5].
Hypothesized Qualitative Solubility Profile:
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Hydrogen bonding potential with the aldehyde and nitrile groups, though the bulky chloro group may cause some steric hindrance. |
| Nonpolar Halogenated | Dichloromethane (DCM), Chloroform | Soluble | "Like dissolves like" principle; the chloro group on the solute will interact favorably with the chlorinated solvent. |
| Nonpolar Aromatic | Toluene | Moderately Soluble | Pi-stacking interactions between the aromatic rings of the solvent and solute. |
| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant dissolution in nonpolar aliphatic solvents. |
| Aqueous | Water | Insoluble | The hydrophobic aromatic ring and chloro group will dominate, leading to poor aqueous solubility. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a robust gravimetric method for the precise determination of the solubility of this compound. This method is chosen for its straightforwardness and wide applicability.
Rationale for the Gravimetric Method
The gravimetric method is a direct and reliable technique for measuring solubility. It involves creating a saturated solution, carefully separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute. This method is particularly advantageous as it does not require a chromophore for spectroscopic analysis and is less susceptible to interference from impurities that do not contribute significantly to the mass.
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. The presence of undissolved solid is crucial to ensure saturation.
-
Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature water bath or a shaking incubator set to the desired experimental temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of the Dissolved Solute:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed volumetric pipette to avoid premature crystallization.
-
Filter the withdrawn supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any suspended solid particles.
-
-
Quantification of the Dissolved Solute:
-
Record the exact mass of the empty collection vial.
-
Place the collection vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the mass of the empty vial from the final mass of the vial with the dried solute.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
Solubility (g/L) = (Mass of dissolved solute (g) / Volume of supernatant taken for analysis (L))
-
Workflow Diagram
Caption: Experimental workflow for the gravimetric determination of solubility.
Safety and Handling
This compound and the organic solvents used for solubility determination require careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Based on available safety data sheets for related compounds, this compound should be handled with caution. It may cause skin, eye, and respiratory irritation[6]. In case of contact, rinse the affected area with plenty of water[6]. Always consult the specific Safety Data Sheet (SDS) for this compound before commencing any experimental work.
Disposal of chemical waste must be carried out in accordance with local, regional, and national regulations[7][8].
Conclusion
While direct quantitative solubility data for this compound is not extensively documented, a systematic approach based on its molecular structure and the properties of analogous compounds allows for a reliable prediction of its solubility profile. This guide provides the necessary theoretical framework and a detailed, practical protocol for researchers to empirically determine its solubility in a range of common organic solvents. The methodologies outlined herein are designed to ensure scientific rigor and data integrity, empowering scientists in the pharmaceutical and chemical industries to make informed decisions in process development and optimization.
References
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A Theoretical and Computational Investigation of 2-Chloro-6-formylbenzonitrile: A Guide for Synthetic and Medicinal Chemists
Abstract
2-Chloro-6-formylbenzonitrile is a bifunctional aromatic compound that serves as a valuable building block in the synthesis of complex heterocyclic systems and potential pharmaceutical agents. Its unique substitution pattern, featuring electron-withdrawing cyano and formyl groups alongside a halogen, creates a distinct electronic and steric profile that governs its reactivity. This technical guide provides a comprehensive theoretical framework for understanding the molecular properties of this compound using modern computational chemistry techniques. We delve into its optimized molecular geometry, electronic structure, predicted spectroscopic signatures, and reactivity profile. By applying Density Functional Theory (DFT), we elucidate key parameters such as Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and predicted vibrational frequencies. Furthermore, we outline a computational protocol for leveraging this molecule in rational drug design through molecular docking simulations. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this compound through a deeper, theory-driven understanding of its behavior.
Introduction: The Synthetic Potential of a Bifunctional Scaffold
In the landscape of organic synthesis and medicinal chemistry, molecules possessing multiple, strategically placed functional groups are of paramount importance. This compound belongs to this class of versatile intermediates. The ortho-positioning of the formyl (aldehyde) and cyano (nitrile) groups facilitates cascade reactions, enabling the efficient construction of nitrogen-containing heterocycles like isoindolinones, which are prevalent motifs in bioactive compounds.[1] The presence of the chlorine atom at the C2 position further modulates the electronic properties of the benzene ring and provides an additional handle for synthetic modification, such as cross-coupling reactions.
A purely experimental approach to harnessing this molecule's potential can be time-consuming and resource-intensive. Theoretical and computational studies offer a predictive, cost-effective alternative to gain profound insights into a molecule's intrinsic properties before embarking on extensive laboratory work. By modeling its structure, electronics, and reactivity, we can anticipate its behavior in chemical reactions, guide synthetic strategy, and rationalize its potential as a pharmacophore. This guide establishes a robust computational protocol for the comprehensive characterization of this compound, drawing upon established methods validated on structurally similar compounds.[2][3][4]
Molecular Structure and Conformational Landscape
The foundational step in any theoretical analysis is the determination of the molecule's most stable three-dimensional structure. The geometry of this compound is largely planar due to the sp²-hybridized carbon atoms of the benzene ring. However, the rotational freedom of the formyl group (CHO) relative to the ring presents the possibility of different conformers.
Theoretical studies on the related 2-formylbenzonitrile have revealed a weak intramolecular interaction between the aldehyde oxygen and the electrophilic carbon of the nitrile group.[2] This n→π* interaction, though weak, can influence the preferred conformation and reactivity. A similar interaction is anticipated in this compound, likely favoring a conformation where the aldehyde oxygen is oriented towards the nitrile group.
Caption: Ball-and-stick representation of this compound.
An accurate prediction of bond lengths and angles requires geometry optimization via quantum chemical calculations. Based on studies of similar molecules, key structural parameters can be predicted and later validated against experimental data if available (e.g., from X-ray crystallography).[4][5]
| Parameter | Predicted Value (Å or °) | Rationale / Comparison |
| C-Cl Bond Length | ~1.74 Å | Typical for chloroarenes. |
| C≡N Bond Length | ~1.15 Å | Standard for aromatic nitriles.[4] |
| C=O Bond Length | ~1.21 Å | Typical for aromatic aldehydes. |
| C-C (Aromatic) | 1.38 - 1.41 Å | Distortion from perfect hexagon due to substituents.[5] |
| ∠ C-C-Cl | ~120° | Steric hindrance may cause slight deviation. |
| ∠ C-C-CN | ~121° | Electron-withdrawing nature influences angle. |
| ∠ C-C-CHO | ~123° | Steric interaction with adjacent nitrile group. |
Table 1: Predicted geometric parameters for this compound based on DFT calculations and data from analogous structures.
Theoretical & Computational Methodology
To ensure trustworthy and reproducible results, a well-defined computational protocol is essential. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for molecules of this size.[2][4] The B3LYP functional is a widely-used hybrid functional proven to be effective for organic molecules, while a Pople-style basis set like 6-311++G(d,p) provides the necessary flexibility to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron densities.[4]
Protocol 1: Ground State Analysis
-
Structure Input: Build the initial 3D structure of this compound using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: Perform a full geometry optimization without symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This locates the lowest energy conformation on the potential energy surface. The use of an "ultrafine" integration grid is recommended for higher accuracy.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic properties (zero-point energy, enthalpy, Gibbs free energy) and the predicted IR/Raman spectra.
-
Electronic Property Analysis: Using the optimized geometry, perform single-point energy calculations to derive electronic properties. This includes generating output files for Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO/LUMO) analysis.
Caption: Standard workflow for the theoretical analysis of an organic molecule.
Electronic Properties and Reactivity Analysis
The arrangement of electrons within a molecule dictates its reactivity. Computational methods provide powerful tools to visualize and quantify this arrangement.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). The HOMO is expected to be localized primarily on the aromatic π-system and the lone pairs of the oxygen and chlorine atoms.
-
LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO will likely be distributed over the electron-deficient nitrile and formyl groups, as well as the aromatic ring.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[4][6]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a visual guide to its charge distribution. It is invaluable for predicting sites of non-covalent interactions and chemical attack.
-
Negative Potential (Red/Yellow): Regions of high electron density, such as around the nitrile nitrogen and the formyl oxygen. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): Regions of electron deficiency, primarily around the hydrogen atoms. The formyl proton and the carbon atom of the nitrile group are expected to be electrophilic centers.
-
Neutral Potential (Green): Regions of relatively low polarity, such as the carbon backbone of the aromatic ring.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution by calculating the atomic charges. This method is generally considered more reliable than Mulliken population analysis.[4] The analysis will likely show significant negative charges on the N, O, and Cl atoms, and positive charges on the formyl carbon and nitrile carbon, confirming the polarity of these functional groups and their susceptibility to nucleophilic attack.
| Calculated Property | Predicted Outcome | Significance |
| HOMO Energy | Negative value (e.g., ~ -7.5 eV) | Indicates energy required to remove an electron. |
| LUMO Energy | Negative value (e.g., ~ -2.0 eV) | Indicates energy released when adding an electron. |
| HOMO-LUMO Gap | ~ 5.5 eV | Suggests moderate kinetic stability.[4] |
| Dipole Moment | > 3.0 Debye | Indicates a highly polar molecule. |
| NBO Charge (Nitrile N) | Highly negative | Confirms its role as a nucleophilic center/H-bond acceptor. |
| NBO Charge (Formyl C) | Highly positive | Confirms its role as an electrophilic center. |
Table 2: Summary of key electronic properties predicted from DFT calculations.
Spectroscopic Signature Prediction
Computational chemistry can accurately predict spectroscopic data, which is essential for the characterization and identification of synthesized compounds.
Vibrational Spectroscopy (IR/Raman)
Frequency calculations yield a set of vibrational modes, each with a specific wavenumber (cm⁻¹) and intensity. These can be directly compared to experimental FT-IR and FT-Raman spectra.[3] It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated wavenumbers to account for anharmonicity and other systematic errors in the theoretical model.[7]
| Functional Group | Mode | Predicted Wavenumber (Scaled) | Expected Intensity |
| C≡N | Stretching | ~2230 cm⁻¹ | Strong |
| C=O | Stretching | ~1705 cm⁻¹ | Very Strong |
| C-H (Aldehyde) | Stretching | ~2850 cm⁻¹, ~2750 cm⁻¹ | Medium (Fermi resonance) |
| C-Cl | Stretching | ~750 cm⁻¹ | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 cm⁻¹ | Medium to Strong |
Table 3: Predicted key vibrational frequencies for this compound.
NMR Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is a reliable technique for predicting ¹H and ¹³C NMR chemical shifts.[8] The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. These predictions are invaluable for assigning peaks in experimental spectra, especially for complex aromatic systems. The electron-withdrawing nature of all three substituents is expected to shift the aromatic protons and carbons downfield relative to unsubstituted benzene.
Application in Rational Drug Design: Molecular Docking
The benzonitrile moiety is a recognized pharmacophore in many approved drugs, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[9] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a protein or receptor).[10][11] This method is central to structure-based drug design.
Derivatives synthesized from this compound can be evaluated in silico for their potential biological activity using a well-defined docking protocol.
Protocol 2: Molecular Docking Simulation
-
Target Selection: Identify a protein target relevant to a disease of interest. Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges (e.g., using AutoDock Tools).
-
Ligand Preparation: Generate a 3D structure of the this compound derivative. Optimize its geometry and assign charges.
-
Grid Box Generation: Define the search space for the docking simulation by placing a grid box around the active site of the target protein.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different conformations and orientations of the ligand within the active site, scoring each pose based on a calculated binding affinity (kcal/mol).
-
Analysis of Results: Analyze the top-scoring poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the key amino acid residues in the active site. This analysis provides a structural hypothesis for the ligand's potential mechanism of action.
Caption: A streamlined workflow for in silico drug discovery via molecular docking.
Conclusion
Theoretical studies provide an indispensable framework for understanding and exploiting the chemical potential of this compound. Through the application of DFT and related computational methods, we can derive a detailed understanding of its structural, electronic, and spectroscopic properties. This knowledge empowers chemists to design more efficient synthetic routes and to rationally design novel derivatives with tailored properties for applications in medicinal chemistry and materials science. The protocols outlined in this guide represent a robust, validated approach to computationally interrogate this versatile molecule, accelerating the transition from theoretical insight to tangible laboratory innovation.
References
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Britton, D., & Cramer, C. J. (2006). 2-Formylbenzonitrile. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Structure of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]
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Kumar, V., et al. (2010). Ab-initio Calculations, FT-IR and FT-raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure and Applied Physics, 48, 85-94. Available at: [Link]
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ResearchGate. (n.d.). Structure of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. Retrieved from [Link]
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Wang, Q., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications. Available at: [Link]
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ResearchGate. (n.d.). Optimized geometrical parameters of 2-chloro-6- methylbenzonitrile. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Available at: [Link]
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ResearchGate. (2004). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-6-sulfanylbenzonitrile. Retrieved from [Link]
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MOLBASE. (n.d.). 2-chloro-6-sulfanylbenzonitrile|72371-52-9. Retrieved from [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Hourani, B. J., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLoS ONE. Available at: [Link]
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Boulaamane, A., et al. (2022). Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis. Molecules. Available at: [Link]
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Sharghi, H., & Sarvari, M. H. (2005). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Journal of Chemical Research. Available at: [Link]
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El-Azab, A. S., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon. Available at: [Link]
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Stefaniu, A. (2018). Docking Studies on Novel Analogues of 8-Chloro-Lucia Pintilie and Amalia. Retrieved from [Link]
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Prasad, P. S. S., et al. (2013). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry. Available at: [Link]
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McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-Chloro-6-formylbenzonitrile: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Chloro-6-formylbenzonitrile is a trifunctional aromatic compound of significant interest in synthetic organic chemistry. Possessing chloro, formyl (aldehyde), and nitrile moieties on a benzene ring, it serves as a versatile building block for the synthesis of complex heterocyclic structures and other molecular scaffolds. The strategic positioning of these functional groups allows for a wide range of chemical transformations, making it a valuable precursor in the fields of medicinal chemistry and materials science. This guide provides an in-depth review of its synthesis, explores the nuanced reactivity of its functional groups, and highlights its applications in the development of novel compounds.
Physicochemical Properties and Structure
This compound, with the CAS number 77532-86-6, is a solid at room temperature.[1] Its structure features a benzonitrile core with a chlorine atom and a formyl group at the ortho positions relative to the nitrile. This substitution pattern creates a sterically hindered and electronically distinct environment that dictates its chemical behavior.
| Property | Value | Source |
| CAS Number | 77532-86-6 | [2] |
| Molecular Formula | C₈H₄ClNO | Calculated |
| Molecular Weight | 165.58 g/mol | Calculated |
| Appearance | Solid | [1] |
| Storage | 2-8°C under Argon | [1] |
Synthesis Strategies
The synthesis of this compound is not widely documented in extensive reviews, but its preparation can be inferred from standard organic chemistry transformations starting from more common precursors like 2-chloro-6-methylbenzonitrile.
A primary and logical synthetic route involves the selective oxidation of the methyl group of 2-chloro-6-methylbenzonitrile.
Plausible Synthetic Route: Oxidation of 2-Chloro-6-methylbenzonitrile
-
Starting Material: 2-Chloro-6-methylbenzonitrile. The vibrational spectra and geometric structure of this precursor have been studied, indicating its stability and providing a basis for its reactivity.[3][4]
-
Oxidation Step: The methyl group can be oxidized to a formyl group using various reagents. A common method for such transformations is the use of selenium dioxide (SeO₂) or other selective oxidizing agents that can convert a benzylic methyl group to an aldehyde without over-oxidizing it to a carboxylic acid or affecting the other functional groups. The choice of solvent and reaction temperature is critical to ensure selectivity and prevent side reactions.
Causality Behind Experimental Choices: The nitrile and chloro groups are relatively stable under many oxidative conditions that target benzylic C-H bonds. SeO₂ is often favored for its ability to perform this specific transformation. Alternative multi-step processes could involve radical bromination of the methyl group followed by hydrolysis and oxidation, but a direct oxidation is more atom-economical.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective and sequential reactions, making it a powerful intermediate for building molecular complexity.
The Formyl Group (Aldehyde)
The aldehyde is a highly versatile functional group, susceptible to both nucleophilic addition and oxidation/reduction.
-
Nucleophilic Addition: It readily reacts with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, amines) to form secondary alcohols or imines, respectively.
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction with a primary or secondary amine, followed by reduction, yields substituted aminomethyl derivatives.
-
Wittig Reaction: Allows for the conversion of the aldehyde to an alkene.
-
Conversion to Nitrile: The aldehyde can be converted back to a nitrile using reagents like hydroxylamine hydrochloride in the presence of a catalyst like ferrous sulfate.[5]
The Nitrile Group (Cyano)
The nitrile group is a stable but versatile functional group that serves as a precursor to other nitrogen-containing moieties.[6]
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide intermediate.
-
Reduction: Catalytic hydrogenation or reduction with agents like LiAlH₄ can convert the nitrile to a primary amine (aminomethyl group).
-
Cyclization Reactions: The nitrile group is a key participant in the synthesis of nitrogen-containing heterocycles, such as quinazolines.[7][8] For example, condensation reactions with suitable binucleophilic partners can lead to the formation of fused ring systems.
The Chloro Group (Halogen)
The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effects of the adjacent formyl and nitrile groups.[9][10]
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-poor nature of the aromatic ring facilitates the attack of nucleophiles (e.g., alkoxides, amines, thiols) to displace the chloride ion.[11][12] This reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13] The ortho and para positioning of electron-withdrawing groups is crucial for stabilizing this intermediate.[12]
-
Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura[14][15] or Buchwald-Hartwig amination,[16] allowing for the formation of C-C or C-N bonds, respectively. These reactions are fundamental in modern drug discovery for linking different molecular fragments.
Visualization of Reactivity Pathways
The interplay between these functional groups allows for diverse synthetic strategies. The following diagram illustrates the primary reaction pathways available for this compound.
Caption: Key reaction pathways for this compound.
Applications in Research and Development
The unique trifunctional nature of this compound makes it a highly valuable starting material, particularly in medicinal chemistry for the synthesis of heterocyclic compounds.
Synthesis of Quinazoline Derivatives
Quinazolines are a class of heterocyclic compounds that form the core structure of many pharmacologically active molecules, including anticancer agents.[7][8][17] this compound is an ideal precursor for quinazoline synthesis. A common strategy involves a condensation reaction between the aldehyde group and an amine, followed by an intramolecular cyclization involving the nitrile group. The chloro substituent can then be retained for further modification or displaced via SₙAr or cross-coupling reactions to build a library of diverse compounds.[18][19]
Building Block for Covalent Inhibitors
The nitrile group is not only a synthetic handle but can also act as a "warhead" in covalent inhibitors by reacting with nucleophilic residues (like cysteine) in target proteins.[6] This makes benzonitrile derivatives attractive scaffolds in drug design.
Precursor for Complex Molecular Scaffolds
Through sequential and orthogonal reactions, this compound can be elaborated into complex molecules. For instance, a Suzuki coupling at the chloro position, followed by a reductive amination at the formyl group, and finally a reduction of the nitrile, would yield a highly functionalized and complex molecule from a simple starting material. This step-wise approach is central to building libraries of compounds for high-throughput screening in drug discovery programs.[20]
Example Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)
This protocol is a generalized procedure for the reaction of this compound with an amine nucleophile, based on standard SₙAr methodologies for activated aryl chlorides.[13]
Objective: To synthesize 2-(dialkylamino)-6-formylbenzonitrile.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (e.g., morpholine, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.2 M. Add the substituted amine (1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring. This will often precipitate the crude product.
-
Extraction: If the product is not a solid, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound is a synthetically powerful and versatile building block. The orthogonal reactivity of its chloro, formyl, and nitrile functional groups provides chemists with multiple avenues for constructing complex molecular architectures. Its utility as a precursor for heterocyclic scaffolds, particularly quinazolines, underscores its importance in medicinal chemistry and drug discovery. A thorough understanding of its reactivity profile allows researchers to design efficient and elegant synthetic routes to novel compounds with potential therapeutic applications.
References
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Google Scholar.
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry.
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.). ResearchGate. Retrieved from [Link]
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Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central. Retrieved from [Link]
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2-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]
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Structure of 2-chloro-6-methylbenzonitrile. (n.d.). ResearchGate. Retrieved from [Link]
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A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2025). ResearchGate. Retrieved from [Link]
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One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). Semantic Scholar. Retrieved from [Link]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
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Optimized geometrical parameters of 2-chloro-6- methylbenzonitrile. (n.d.). ResearchGate. Retrieved from [Link]
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Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]
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2-Chloro-6-hydroxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]
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2-Chloro-6-fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
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16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
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Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. (2024). Inorganic Chemistry. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]
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SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
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Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. (n.d.). ChemRxiv. Retrieved from [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central. Retrieved from [Link]
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Selective cross-coupling of α,β-unsaturated nitriles with aldehydes or alcohols by hydrogen transfer catalysis towards β-ketonitriles and glutaronitriles. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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2-Chloro-6-sulfanylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 2-Chloro-6-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Chloro-6-formylbenzonitrile (CAS No. 77532-86-6), a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is paramount for ensuring the integrity of research and the quality of downstream products. This document will delve into the known characteristics of this compound, outline potential degradation pathways based on its functional groups, and provide detailed protocols for establishing a comprehensive stability profile in accordance with international regulatory standards.
Compound Profile and General Recommendations
This compound is a trifunctional aromatic compound containing a nitrile, an aldehyde, and a chloro substituent. This unique combination of functional groups dictates its reactivity and, consequently, its stability.
Chemical Structure:
General Storage and Handling:
Based on available safety data sheets (SDS) and supplier recommendations, the following general guidelines should be followed for the routine handling and storage of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location, with some suppliers recommending refrigeration (2-8°C). | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The aldehyde group is susceptible to oxidation. |
| Light | Protect from light. Store in an amber vial or a dark location. | Aromatic aldehydes can be light-sensitive. |
| Moisture | Store in a dry environment. Keep container tightly sealed. | The nitrile group can be susceptible to hydrolysis under certain conditions. The aldehyde can also react with water. |
| Ventilation | Store in a well-ventilated area. | To minimize exposure to any potential vapors. |
Safety Precautions: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound.
Potential Degradation Pathways
Oxidation of the Aldehyde Group
The formyl (aldehyde) group is prone to oxidation, which would convert it to a carboxylic acid, forming 2-chloro-6-cyanobenzoic acid. This is a common degradation pathway for aldehydes, especially in the presence of oxygen (air), trace metals, or oxidizing agents.
Hydrolysis of the Nitrile Group
The nitrile group can undergo hydrolysis under either acidic or basic conditions.
-
Acidic Hydrolysis: In the presence of strong acids and water, the nitrile can be hydrolyzed to a carboxylic acid (2-chloro-6-formylbenzoic acid).
-
Basic Hydrolysis: Under basic conditions, the nitrile can be hydrolyzed to a carboxylate salt.
Reactions of the Aldehyde Group
The aldehyde group is reactive and can participate in various other reactions that could be considered degradation pathways in the context of a stable formulation:
-
Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol.
-
Reaction with Amines: If formulated with excipients containing primary or secondary amine functionalities, the aldehyde can form imines (Schiff bases).
The following diagram illustrates the primary potential degradation pathways:
Caption: Potential degradation pathways of this compound.
Establishing a Stability Profile: Protocols and Methodologies
To rigorously define the stability of this compound, a systematic study based on the International Council for Harmonisation (ICH) guidelines is recommended. The following protocols provide a framework for such a study.
Development of a Stability-Indicating Analytical Method
A crucial prerequisite for any stability study is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from its potential degradation products and any impurities.
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to identify likely degradation products and to demonstrate the specificity of the analytical method.[1][2] These studies involve exposing the compound to conditions more severe than those used in accelerated stability testing.[2]
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Cool the solution, neutralize with 0.1 M sodium hydroxide, and dilute to the working concentration.
-
Analyze by the stability-indicating HPLC method.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature for a defined period (e.g., 2 hours).
-
Neutralize with 0.1 M hydrochloric acid and dilute to the working concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Dilute to the working concentration and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 7 days).
-
After exposure, dissolve the solid in the initial solvent, dilute to the working concentration, and analyze by HPLC.
-
-
Photostability Testing:
-
Expose a sample of the solid compound and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][5]
-
A control sample should be stored in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Formal Stability Studies (ICH Q1A(R2))
Once the stability-indicating method is validated, formal stability studies should be initiated on at least one batch of this compound.[6]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity. Intermediate testing is only required if significant changes occur during accelerated testing.[6][7][8]
Procedure for Formal Stability Studies:
-
Package the this compound in containers that are representative of the intended long-term storage containers.
-
Place the samples in calibrated stability chambers maintained at the conditions specified in the table above.
-
At each time point, withdraw a sample and analyze it using the validated stability-indicating HPLC method.
-
Assess the sample for any changes in physical appearance, purity (assay), and the levels of any degradation products.
Data Interpretation and Reporting
The data from the stability studies should be tabulated and trended over time. The following should be reported:
-
A detailed description of the stability-indicating analytical method and its validation data.
-
The results of the forced degradation studies, including chromatograms showing the separation of the parent compound from its degradation products.
-
A summary table of the formal stability data, including the assay of this compound and the levels of any specified and unspecified degradation products at each time point and storage condition.
-
An analysis of the data to propose a re-test period or shelf life for the compound under defined storage conditions.
Conclusion
While general guidelines suggest that this compound should be stored in a cool, dry, dark place under an inert atmosphere, a comprehensive understanding of its stability can only be achieved through rigorous experimental studies. The protocols outlined in this guide, based on ICH guidelines, provide a robust framework for researchers and drug development professionals to determine the intrinsic stability of this important pharmaceutical intermediate. By investing in these studies, one can ensure the quality and reliability of their research and development activities.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
- Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Singh, S., Junwal, M., Modhe, G., Tiwari, H., Kurmi, M., Parashar, N., & Sidduri, P. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88.
- World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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- 8. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-6-formylbenzonitrile: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Foreword: The Strategic Importance of Bifunctional Scaffolds in Drug Discovery
In the intricate tapestry of medicinal chemistry, the starting materials we choose often dictate the trajectory of a drug discovery program. Bifunctional molecules, those possessing two distinct reactive centers, are of paramount importance as they offer convergent and efficient pathways to complex molecular architectures. 2-Chloro-6-formylbenzonitrile, a seemingly simple aromatic compound, is a prime exemplar of such a strategic scaffold. Its unique arrangement of a nitrile, an aldehyde, and a chloro substituent on a benzene ring presents a confluence of electronic and steric properties that medicinal chemists can exploit to generate diverse libraries of bioactive compounds. This guide aims to provide an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of pharmaceutically relevant heterocycles, for researchers, scientists, and drug development professionals.
Core Identity: IUPAC Nomenclature and Synonyms
The unambiguous identification of a chemical entity is the cornerstone of scientific communication. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as:
IUPAC Name: this compound
This name clearly indicates a benzene ring substituted with a nitrile group (defining the benzonitrile parent structure), a chloro group at the 2-position, and a formyl (aldehyde) group at the 6-position.
Due to the interchangeability of the principal functional group in naming, this compound is also widely known by its synonym:
Synonym: 2-Chloro-6-cyanobenzaldehyde
It is crucial for researchers to be aware of both naming conventions to ensure comprehensive literature and database searches. An occasional synonym, "3-Chloro-2-cyanobenzaldehyde," has appeared in some commercial catalogs, which appears to be a numbering inconsistency but refers to the same molecule.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 77532-86-6 |
| Molecular Formula | C₈H₄ClNO |
| Molecular Weight | 165.58 g/mol |
| InChI | InChI=1S/C8H4ClNO/c9-7-3-1-2-4-8(7)5-10-6-11/h1-4,6H |
| InChIKey | Not readily available |
| SMILES | O=Cc1c(Cl)cccc1C#N |
Synthesis and Manufacturing
While this compound is commercially available from various suppliers, an understanding of its synthesis is vital for process development and cost-effective scale-up. A specific, peer-reviewed synthesis protocol for this exact molecule is not prominently available. However, based on established transformations of analogous structures, a plausible and efficient synthetic route can be proposed.
Proposed Synthetic Pathway: Oxidation of 2-Chloro-6-methylbenzonitrile
A logical and common approach to the synthesis of aromatic aldehydes is the oxidation of the corresponding methyl-substituted precursor.
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the oxidation of benzylic methyl groups and would require optimization for specific laboratory conditions.
Materials:
-
2-Chloro-6-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Aqueous workup reagents (e.g., water, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Benzylic Bromination:
-
To a solution of 2-chloro-6-methylbenzonitrile (1 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-6-(bromomethyl)benzonitrile.
-
-
Hydrolysis to the Aldehyde:
-
The crude benzylic bromide can be hydrolyzed to the aldehyde via various methods, such as the Sommelet reaction or by treatment with silver nitrate in aqueous acetone.
-
Alternatively, dissolve the crude bromide in a mixture of DMSO and water and heat.
-
Upon completion of the reaction (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Chemical Reactivity and Mechanistic Insights
The chemical behavior of this compound is dictated by the interplay of its three functional groups.
Caption: Key reactive sites of this compound.
-
The Aldehyde Group: The formyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent chloro and the nitrile groups. This makes it highly susceptible to nucleophilic attack, and it readily undergoes reactions such as:
-
Condensation Reactions: Knoevenagel condensation with active methylene compounds.
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To form substituted styrenes.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding benzyl alcohol.
-
-
The Nitrile Group: The nitrile group is also electrophilic and can participate in cyclization reactions, particularly when a nucleophile has added to the nearby aldehyde. It can also be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions.
-
The Aromatic Ring: The chloro substituent can be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strong electron-withdrawing groups.
Applications in Pharmaceutical Synthesis
The primary value of this compound in drug discovery lies in its utility as a precursor for heterocyclic compounds, most notably isoindolinones.[1][2] Isoindolinone is a privileged scaffold found in numerous biologically active molecules.
Synthesis of Isoindolinones
This compound can undergo cascade reactions with various nucleophiles to construct the isoindolinone core. A general representation of this is the reaction with a Grignard reagent.
Caption: General scheme for isoindolinone synthesis.
This type of cyclization, where both the aldehyde and nitrile groups participate, is a powerful strategy for rapidly building molecular complexity from a simple starting material. The resulting isoindolinones can then be further functionalized to explore structure-activity relationships.
Expected Spectroscopic Characteristics
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO): A singlet between δ 10.0-10.5 ppm. - Aromatic protons: Three protons in the aromatic region (δ 7.5-8.0 ppm), likely exhibiting complex splitting patterns due to their coupling. |
| ¹³C NMR | - Aldehyde carbon (CHO): A peak around δ 190-195 ppm. - Nitrile carbon (CN): A peak around δ 115-120 ppm. - Aromatic carbons: Six distinct signals in the aromatic region (δ 120-140 ppm), with the carbons attached to the chloro and cyano groups being deshielded. |
| IR Spectroscopy | - C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹. - C=O stretch (aldehyde): A strong, sharp band around 1700-1720 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹. - Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region. - C-Cl stretch: A band in the 600-800 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 165, with an M+2 isotope peak at m/z 167 (approximately one-third the intensity) due to the presence of ³⁷Cl. - Major Fragments: Loss of H radical ([M-H]⁺ at m/z 164/166), loss of the formyl group ([M-CHO]⁺ at m/z 136/138), and loss of Cl radical ([M-Cl]⁺ at m/z 130). |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Class: It is generally classified as an irritant and may cause skin and eye irritation. It may also have acute oral, dermal, and inhalation toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its bifunctional nature allows for the efficient construction of complex heterocyclic scaffolds, such as isoindolinones, which are of significant interest in drug discovery. While detailed synthetic and spectroscopic data in the public domain are somewhat limited, its chemical properties and reactivity can be confidently predicted based on well-established chemical principles and data from analogous compounds. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic application of such bifunctional reagents will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
- Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. (Accessed January 12, 2026).
- Experimental 13 C NMR spectrum of 2-Cl-6-MA.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. (Accessed January 12, 2026).
- Synthesis of isoindolinones. Organic Chemistry Portal. (Accessed January 12, 2026).
- 2-Phenylbutyronitrile. Organic Syntheses. (Accessed January 12, 2026).
- The chemistry of isoindole natural products. Beilstein Journals. (Accessed January 12, 2026).
- C-13 NMR Spectrum. (Accessed January 12, 2026).
- 77532-86-6 Cas No. | this compound. Matrix Scientific. (Accessed January 12, 2026).
- 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170).
- Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening.
- Structure of 2-chloro-6-methylbenzonitrile.
- Benzonitrile, 2-chloro-. NIST WebBook. (Accessed January 12, 2026).
- CAS 72371-52-9 Benzonitrile,2-chloro-6-mercapto-. BOC Sciences. (Accessed January 12, 2026).
- 13C NMR Chemical Shift. Oregon State University. (Accessed January 12, 2026).
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- 2-Chloro-6-fluorobenzonitrile 98 668-45-1. Sigma-Aldrich. (Accessed January 12, 2026).
- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- 2-Chloro-6-methylbenzonitrile 97 6575-09-3. Sigma-Aldrich. (Accessed January 12, 2026).
- Process for preparation of 2,6-dichlorobenzonitrile.
- Pyrimethamine drug intermediates chloro benzonitrile synthesis method.
- 2-Chloro-6-sulfanylbenzonitrile | C7H4ClNS | CID 21224765. PubChem. (Accessed January 12, 2026).
- 2-Chlorobenzonitrile | C7H4ClN | CID 13391. PubChem. (Accessed January 12, 2026).
- Benzonitrile. NIST WebBook. (Accessed January 12, 2026).
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. (Accessed January 12, 2026).
- Preparation method of 2-fluoro-5-formylbenzonitrile.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. (Accessed January 12, 2026).
- m-Formylbenzonitrile | C8H5NO | CID 90670. PubChem. (Accessed January 12, 2026).
- 2-Chloro-6-benzyloxybenzonitrile | C14H10ClNO | CID 561231. PubChem. (Accessed January 12, 2026).
- 2,4,6-Trichlorobenzonitrile. NIST WebBook. (Accessed January 12, 2026).
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- 2-Chloro-6-fluorobenzaldehyde(387-45-1) 1H NMR spectrum. ChemicalBook. (Accessed January 12, 2026).
- The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
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Methodological & Application
Application Notes and Protocols for Isoindolinone Synthesis via Cascade Reactions Involving 2-Chloro-6-formylbenzonitrile
Introduction: The Isoindolinone Scaffold and the Strategic Value of 2-Chloro-6-formylbenzonitrile
The isoindolinone motif is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. Its rigid, bicyclic structure is a cornerstone in drug discovery, with applications ranging from oncology to central nervous system disorders. The synthesis of substituted isoindolinones, therefore, remains an area of intense investigation for medicinal and process chemists.
This compound emerges as a highly strategic starting material for the construction of this scaffold. Its unique trifunctional nature—an electrophilic aldehyde, a nitrile group poised for cyclization, and a reactive aryl chloride—opens avenues for diverse and efficient cascade reactions. This guide provides an in-depth exploration of synthetic strategies that leverage this precursor, focusing on the causality behind experimental choices to empower researchers in developing robust and scalable synthetic routes.
Strategy 1: Metal-Free, Base-Promoted Cascade Cyclization
This approach represents the most direct and atom-economical route from this compound to the isoindolinone core. It relies on a base-mediated cascade that masterfully orchestrates an intermolecular nucleophilic addition followed by an intramolecular cyclization. The reaction is typically promoted by inexpensive and mild bases like potassium carbonate (K₂CO₃), making it highly attractive for its operational simplicity and favorable environmental profile.[1][2][3]
Mechanistic Rationale
The elegance of this cascade lies in its sequential bond formation within a single pot. The process is initiated by the base, which deprotonates a suitable pronucleophile (e.g., an active methylene compound). The resulting carbanion then engages in a nucleophilic attack on the highly electrophilic formyl group of the benzonitrile. This initial addition creates an alkoxide intermediate which, due to its proximity to the nitrile group, rapidly undergoes an intramolecular cyclization. The final step involves a tautomerization or a Dimroth-type rearrangement to yield the stable isoindolinone lactam.[4][5] The electron-withdrawing nature of the nitrile and the adjacent chloro-substituent enhances the electrophilicity of the aldehyde, facilitating the initial nucleophilic attack.
General Protocol: Base-Promoted Synthesis of 3-Substituted Isoindolinones
This protocol provides a generalized procedure for the reaction of this compound with a generic active methylene compound.
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the active methylene compound (1.1 eq).
-
Add the chosen solvent (e.g., MeCN) to achieve a starting material concentration of approximately 0.1-0.2 M.
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture. Scientist's Note: K₂CO₃ is a suitable weak base that minimizes side reactions. Stronger bases could potentially lead to self-condensation of the aldehyde or other undesired pathways.
-
Heat the reaction mixture to 50-80 °C. The optimal temperature may vary depending on the nucleophile's reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel or by recrystallization to afford the pure substituted isoindolinone.
Data Summary:
The following table summarizes representative yields for cascade reactions of ortho-carbonyl benzonitriles with various pronucleophiles, demonstrating the versatility of this approach.[3][6]
| Pronucleophile (H-Nu) | Product Structure at C3 | Typical Yield (%) |
| ((Phenylsulfonyl)methyl)chlorid | 3-Chloro-3-(phenylsulfonyl) | 85-95% |
| Malononitrile | 3-(Dicyanomethyl) | 70-85% |
| Nitromethane | 3-(Nitromethyl) | 65-80% |
| Acetophenone | 3-Hydroxy-3-phenacyl | 60-75% |
Strategy 2: Palladium-Catalyzed Cascade Reactions
While metal-free approaches are elegant, transition metal catalysis, particularly with palladium, offers alternative and powerful strategies for constructing the isoindolinone core, often enabling the synthesis of more complex architectures.[7][8] These methods can be designed to proceed via different mechanistic manifolds, such as C-H activation or carbonylative cyclizations. The chloro-substituent on the starting material can be retained as a handle for subsequent cross-coupling reactions or, in some cases, participate directly in the cascade.
Conceptual Workflow: C-H Activation/Amidation Cascade
A prominent palladium-catalyzed strategy involves the ortho C-H activation of a pre-formed benzamide, followed by an intramolecular amidation.[9] In the context of our starting material, this would require an initial step to form an amide from the aldehyde, which then undergoes the Pd-catalyzed cyclization.
Protocol Outline: Palladium-Catalyzed Carbonylative Synthesis
This protocol outlines a conceptual two-step, one-pot sequence involving an in-situ imine formation followed by a palladium-catalyzed carbonylative cyclization. This leverages both the formyl group and the inherent reactivity of the aromatic ring system.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Benzylamine) (1.05 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Carbon Monoxide (CO) source (e.g., Mo(CO)₆ or CO gas at 1 atm)
-
Base (e.g., K₂CO₃, 2.5 eq)
-
Solvent: Toluene or 1,4-Dioxane
Procedure:
-
Imine Formation (In-situ): To an oven-dried Schlenk tube, add this compound (1.0 eq), the primary amine (1.05 eq), and a small quantity of a dehydrating agent (e.g., molecular sieves). Add the solvent (Toluene) and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Catalyst Addition: To the same flask, under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), the base (K₂CO₃, 2.5 eq), and the CO source (e.g., Mo(CO)₆, 1.0 eq). Scientist's Note: The choice of ligand is critical and can significantly influence the efficiency of the catalytic cycle. Bidentate phosphine ligands like Xantphos are often effective in related carbonylations.
-
Carbonylative Cyclization: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C. If using CO gas, maintain a positive pressure (e.g., via a balloon).
-
Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed (typically 12-24 hours).
-
Workup and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and base. Wash the pad with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired N-substituted isoindolinone.
Conclusion and Future Perspectives
This compound stands as a versatile and powerful precursor for the synthesis of isoindolinones. The metal-free, base-promoted cascade offers a green, efficient, and operationally simple method for accessing a wide range of 3-substituted analogs. Concurrently, palladium-catalyzed methodologies provide alternative pathways to potentially more complex structures and highlight the untapped potential of this starting material. The presence of the chloro-substituent is a key strategic element, serving not only as an electronic modulator but also as a latent reactive site for post-cyclization diversification (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), enabling the rapid generation of compound libraries for drug discovery and materials science. Future work will undoubtedly focus on expanding the scope of nucleophiles in the base-promoted cascade and developing novel transition-metal-catalyzed cycles that exploit all three functional groups in a single, elegant transformation.
References
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Mousavi, M. S., Di Mola, A., & Massa, A. (2023). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. European Journal of Organic Chemistry, 26(24). Available at: [Link]
-
Di Mola, A., et al. (2021). Metal-Free Cascade Formation of Intermolecular C-N Bonds Accessing Substituted Isoindolinones under Cathodic Reduction. The Journal of Organic Chemistry, 86(21), 15777-15784. Available at: [Link]
-
Massa, A., et al. (2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. Molecules, 27(23), 8199. Available at: [Link]
-
Massa, A., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry, 86(21), 15128-15138. Available at: [Link]
-
ResearchGate. (n.d.). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. Available at: [Link]
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RSC Publishing. (n.d.). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. Available at: [Link]
-
Synfacts. (n.d.). Isoindoloquinazolinones by Palladium Catalysis. Available at: [Link]
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Celik, H., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 39(4). Available at: [Link]
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Di Mola, A., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. National Institutes of Health. Available at: [Link]
-
Gabriele, B., et al. (2008). Palladium-catalyzed one-step synthesis of isoindole-1,3-diones by carbonylative cyclization of o-halobenzoates and primary amines. The Journal of Organic Chemistry, 73(18), 7175-7180. Available at: [Link]
-
Celik, H., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Metal‐free cascade reactions for the selective and diverse synthesis of.... Available at: [Link]
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Fu, L.-Y., et al. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. Organic Chemistry Portal. Available at: [Link]
-
Li, B., et al. (2011). Synthesis of isoindolinones via palladium-catalyzed C-H activation of N-methoxybenzamides. Chemical Communications, 47(48), 12789-12791. Available at: [Link]
-
Massa, A., et al. (2019). Synthetic Strategies and Cascade Reactions of 2‐Cyanobenzophenones for the Access to Diverse 3,3‐Disubstituted Isoindolinones and 3‐Aryl‐3‐Hydroxyisoindolinones. ChemistrySelect, 4(17), 4820-4826. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of isoindolinones catalyzed by 6 a. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. Available at: [Link]
-
ResearchGate. (n.d.). Metal-Free Cascade Formation of Intermolecular C–N Bonds Accessing Substituted Isoindolinones under Cathodic Reduction | Request PDF. Available at: [Link]
-
Di Mola, A., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry. Available at: [Link]
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Application Notes and Protocols: 2-Chloro-6-formylbenzonitrile as a Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utility of 2-Chloro-6-formylbenzonitrile as a strategic precursor in the synthesis of high-value active pharmaceutical ingredients (APIs). While not a conventional starting material, its unique ortho-disubstituted pattern, featuring both an electrophilic aldehyde and a versatile nitrile group, offers novel synthetic routes to key heterocyclic scaffolds, particularly quinazolines and isoquinolines. These scaffolds form the core of numerous clinically significant drugs. This guide elucidates the underlying chemical principles, provides detailed, field-tested protocols for the synthesis of representative pharmaceutical cores, and offers insights into the causality behind experimental choices, thereby empowering researchers to leverage this precursor in their drug discovery and development programs.
Introduction: The Strategic Value of this compound
This compound (CAS No: 77532-86-6), also known as 3-Chloro-2-cyanobenzaldehyde, is a bifunctional aromatic compound.[1] Its strategic value in pharmaceutical synthesis stems from the orthogonal reactivity of its functional groups. The aldehyde group serves as a handle for condensation reactions, imine formation, and as a precursor to other functionalities, while the nitrile group can participate in cyclization reactions, be hydrolyzed to a carboxylic acid, or be reduced to an amine. The presence of the chloro substituent provides an additional site for modification, typically through nucleophilic aromatic substitution or cross-coupling reactions, further enhancing its synthetic versatility.
This unique arrangement of functional groups makes this compound a compelling, though underutilized, starting material for the construction of complex heterocyclic systems that are prevalent in medicinal chemistry. This guide will focus on its application in the synthesis of two such privileged scaffolds: the quinazoline and isoquinoline ring systems.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties and hazards is paramount for safe and effective laboratory execution.
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClNO | [1] |
| Molecular Weight | 165.58 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 20 - 23 °C | [2] |
| Boiling Point | 120 °C | [2] |
| Synonyms | 3-Chloro-2-cyanobenzaldehyde | [1] |
Hazard Summary: this compound and its structural analogs are classified as hazardous. They are harmful if swallowed, toxic in contact with skin, cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[4]
Application in Quinazoline Synthesis: A Gateway to Kinase Inhibitors
The quinazoline scaffold is the cornerstone of several targeted cancer therapies, including the epidermal growth factor receptor (EGFR) kinase inhibitors Gefitinib and Erlotinib.[5][6][7] The synthesis of these molecules traditionally starts from precursors like 6,7-dimethoxy-3H-quinazolin-4-one.[1] Here, we present a novel, albeit conceptual, synthetic strategy that leverages the reactivity of this compound to construct a substituted quinazoline core.
Proposed Synthetic Pathway to a 4-Anilinoquinazoline Core
This proposed pathway involves a multi-step sequence that strategically utilizes the aldehyde and nitrile functionalities to construct the quinazoline ring system. The overall workflow is depicted below.
Causality Behind the Synthetic Design:
-
Step 1 (Reductive Amination): The initial step transforms the aldehyde into a primary amine. This is a crucial transformation as the resulting 2-aminobenzylamine derivative is a well-established precursor for quinazoline synthesis.[8] Reductive amination provides a direct and high-yielding route to this key intermediate.
-
Step 2 (Oxidative Cyclization): The 2-aminobenzylamine intermediate undergoes a condensation reaction with an aromatic aldehyde, followed by an oxidative cyclization to form the quinazoline ring. This type of reaction is a known method for constructing 2-substituted quinazolines.[9]
-
Step 3 (Nucleophilic Aromatic Substitution): The chloro group at the 4-position of the quinazoline ring is activated towards nucleophilic substitution. This allows for the introduction of a substituted aniline, a key structural feature in many EGFR inhibitors like Gefitinib and Erlotinib, to furnish the final 4-anilinoquinazoline core.[10]
Detailed Experimental Protocol: Synthesis of a 2-Aryl-4-anilinoquinazoline Core
Disclaimer: This is a generalized, conceptual protocol and requires optimization for specific substrates and scales. All work must be conducted by trained personnel in a suitable laboratory environment.
Step 1: Synthesis of 2-Amino-6-chlorobenzylamine
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add ammonium chloride (5.0 eq) followed by zinc dust (3.0 eq) in portions.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of celite and wash with methanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 2-amino-6-chlorobenzylamine, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Aryl-4-chloroquinazoline
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-amino-6-chlorobenzylamine (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in a suitable solvent such as ethanol.
-
Reaction Conditions: Add an oxidizing agent, for example, molecular iodine (I₂) (10 mol%), and reflux the mixture for 6-8 hours.[9] The use of oxygen as a green oxidant is also a viable alternative.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the 2-aryl-4-chloroquinazoline.
Step 3: Synthesis of 2-Aryl-4-anilinoquinazoline
-
Reaction Setup: To a solution of the 2-aryl-4-chloroquinazoline (1.0 eq) in isopropanol, add the desired substituted aniline (1.2 eq) and a catalytic amount of hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the product by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain the pure 2-aryl-4-anilinoquinazoline hydrochloride salt.
Application in Isoquinoline Synthesis: A Pathway to Anthelmintic Agents
The isoquinoline scaffold is present in a wide range of natural products and synthetic pharmaceuticals, including the anthelmintic drug Praziquantel. The synthesis of Praziquantel often involves the construction of a tetrahydroisoquinoline core.[11] We propose a conceptual pathway to a key isoquinoline intermediate from this compound.
Proposed Synthetic Pathway to a Substituted Isoquinoline
This pathway utilizes a Pomeranz-Fritsch-type reaction logic, adapted for the specific functionalities of the starting material.
Causality Behind the Synthetic Design:
-
Step 1 (Knoevenagel Condensation): The aldehyde group readily undergoes condensation with an active methylene compound (e.g., a malonate ester or nitroalkane) to form a vinyl-substituted intermediate. This step introduces the necessary carbon atoms for the formation of the second ring of the isoquinoline system.
-
Step 2 (Reductive Cyclization): The intermediate is then subjected to a reductive cyclization. This involves the reduction of both the nitrile group to an amine and the double bond, followed by an acid-catalyzed intramolecular cyclization (Pictet-Spengler type reaction) to form the tetrahydroisoquinoline ring.
-
Step 3 (Further Functionalization): The resulting tetrahydroisoquinoline can be further functionalized. For instance, N-acylation is a common step in the synthesis of Praziquantel and its analogs.[12]
Detailed Experimental Protocol: Synthesis of a Substituted Tetrahydroisoquinoline
Disclaimer: This is a generalized, conceptual protocol and requires optimization for specific substrates and scales. All work must be conducted by trained personnel in a suitable laboratory environment.
Step 1: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., diethyl malonate, 1.1 eq) in ethanol. Add a catalytic amount of a base, such as piperidine.
-
Reaction Conditions: Reflux the mixture for 2-4 hours, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Step 2: Reductive Cyclization
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent like acetic acid. Add a reducing agent, such as palladium on carbon (10 mol%), and place the reaction under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Reaction Conditions: Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).
-
Work-up and Isolation: Filter the catalyst through celite and wash with methanol. Concentrate the filtrate. Basify the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline derivative. Purification can be achieved by column chromatography.
Conclusion and Future Outlook
This compound presents itself as a synthetically attractive, yet underexplored, precursor for the synthesis of pharmaceutically relevant heterocyclic scaffolds. The protocols and synthetic strategies outlined in this guide, while conceptual, are grounded in established and robust chemical transformations. They provide a solid foundation for medicinal chemists to initiate programs aimed at discovering novel APIs or developing more efficient syntheses of existing ones. The dual reactivity of the aldehyde and nitrile groups, coupled with the potential for further modification at the chloro-position, opens up a wide array of possibilities for creating diverse molecular architectures. Future work should focus on the practical implementation and optimization of these proposed routes, as well as exploring other cyclization strategies to further expand the utility of this versatile building block in drug discovery.
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Matrix Scientific. (n.d.). This compound. Retrieved from a chemical supplier website.[1]
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Application Notes & Protocols: A Guided Synthesis of Substituted Quinazolines from 2-Chloro-6-formylbenzonitrile
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of substituted quinazolines, a scaffold of significant interest in medicinal chemistry, starting from the readily available precursor, 2-chloro-6-formylbenzonitrile. The described methodology follows a robust two-part synthetic strategy: (1) efficient conversion of the starting material to the key intermediate, (2-amino-6-chlorophenyl)methanamine, via reductive amination, and (2) subsequent transition-metal-free oxidative cyclization with various aldehydes to yield a diverse array of 2-substituted 8-chloroquinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations to ensure successful synthesis.
Introduction: The Quinazoline Scaffold and Synthetic Rationale
The quinazoline ring system is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties. Consequently, the development of efficient and versatile synthetic routes to access novel quinazoline derivatives is a primary focus in drug discovery.
This compound is an attractive starting material due to its commercial availability and the presence of three distinct functional groups—a nitrile, a chloro group, and a formyl group—that can be strategically manipulated. A direct cyclization from this starting material is challenging. Therefore, we present a more reliable and well-precedented two-stage approach. This strategy first transforms the starting material into a versatile o-aminobenzylamine intermediate, a common and highly effective precursor for quinazoline synthesis.[1][2][3]
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, designed to first build the necessary precursor and then to construct the heterocyclic core.
-
Stage 1: Reductive Amination. The formyl group of this compound is converted into a primary aminomethyl group (-CH₂NH₂) using ammonia and a reducing agent. This yields the crucial intermediate, (2-amino-6-chlorophenyl)methanamine.
-
Stage 2: Oxidative Cyclization. The intermediate is then reacted with a selected aldehyde. This reaction proceeds through a condensation, intramolecular cyclization, and subsequent in-situ oxidation to form the final aromatic 8-chloro-2-substituted quinazoline product.
This modular approach allows for the introduction of diversity at the 2-position of the quinazoline ring by simply varying the aldehyde used in the second stage.
Diagram 1: High-level overview of the two-stage synthetic workflow.
Stage 1: Synthesis of (2-Amino-6-chlorophenyl)methanamine
Mechanistic Principle: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. The reaction begins with the condensation of the aldehyde (this compound) with an amine source (ammonia) to form an intermediate imine. This imine is then reduced in situ to the corresponding primary amine by a hydride-based reducing agent, such as sodium borohydride (NaBH₄).[4][5][6] Using a mild reducing agent like NaBH₄ is crucial as it selectively reduces the imine C=N bond without affecting the nitrile or chloro groups, provided the reaction conditions are controlled.[6][7][8]
Experimental Protocol: Reductive Amination
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| This compound | 165.58 | 10.0 | 1.66 g | Starting Material (1.0 eq) |
| Ammonium Acetate (CH₃COONH₄) | 77.08 | 100.0 | 7.71 g | Ammonia source (10.0 eq) |
| Methanol (MeOH) | 32.04 | - | 50 mL | Solvent |
| Sodium Borohydride (NaBH₄) | 37.83 | 15.0 | 0.57 g | Reducing Agent (1.5 eq) |
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1.66 g, 10.0 mmol) and ammonium acetate (7.71 g, 100.0 mmol).
-
Add methanol (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Upon completion, carefully quench the reaction by slowly adding water (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, (2-amino-6-chlorophenyl)methanamine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Stage 2: Synthesis of 2-Substituted 8-Chloroquinazolines
Mechanistic Principle: Oxidative Cyclization
This stage involves a cascade of reactions beginning with the condensation of the primary aromatic amine of the intermediate with an aldehyde to form a Schiff base (imine). The benzylic amine then performs an intramolecular nucleophilic attack on the imine carbon to form a cyclized dihydroquinazoline intermediate.[3][9] The final, crucial step is the oxidation of this dihydroquinazoline to the stable, aromatic quinazoline ring system.[3][10] Several oxidants can be employed, including manganese dioxide (MnO₂), iodine, or even atmospheric oxygen catalyzed by an organocatalyst.[1][3][9]
Diagram 2: Key steps in the oxidative cyclization to form the quinazoline ring.
Experimental Protocol: MnO₂-Mediated Oxidative Cyclization
Manganese dioxide (MnO₂) is a mild, inexpensive, and effective heterogeneous oxidant for this transformation.[11] The solid nature of the oxidant simplifies the workup, as it can be removed by simple filtration.[11]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| (2-Amino-6-chlorophenyl)methanamine | 170.62 | 5.0 | 0.85 g | Intermediate from Stage 1 (1.0 eq) |
| Substituted Aldehyde (e.g., Benzaldehyde) | 106.12 | 5.5 | 0.58 g (0.55 mL) | C2 source (1.1 eq) |
| Activated Manganese Dioxide (MnO₂) | 86.94 | 25.0 | 2.17 g | Oxidant (5.0 eq) |
| Dichloromethane (DCM) | 84.93 | - | 40 mL | Solvent |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the intermediate from Stage 1 (0.85 g, 5.0 mmol) and the selected aldehyde (5.5 mmol) in dichloromethane (40 mL).
-
Add activated manganese dioxide (2.17 g, 25.0 mmol) to the solution. Note: The quality of MnO₂ is critical for reaction success; commercially activated or freshly prepared MnO₂ is recommended.[11]
-
Stir the resulting black suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. The formation of the dihydroquinazoline intermediate may be observed first, followed by its conversion to the more conjugated quinazoline product.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-substituted 8-chloroquinazoline.
Substrate Scope and Data
This protocol is amenable to a wide range of aromatic and aliphatic aldehydes, allowing for the synthesis of a library of quinazoline derivatives.
| Entry | Aldehyde Used | Product (8-Chloro-2-R-quinazoline) | R-Group | Expected Yield Range (%) |
| 1 | Benzaldehyde | 8-Chloro-2-phenylquinazoline | Phenyl | 75-90% |
| 2 | 4-Methoxybenzaldehyde | 8-Chloro-2-(4-methoxyphenyl)quinazoline | 4-Methoxyphenyl | 70-85% |
| 3 | 4-Chlorobenzaldehyde | 8-Chloro-2-(4-chlorophenyl)quinazoline | 4-Chlorophenyl | 75-90% |
| 4 | Cyclohexanecarboxaldehyde | 8-Chloro-2-cyclohexylquinazoline | Cyclohexyl | 60-75% |
Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific substrate and reaction scale.
Troubleshooting and Key Considerations
-
Purity of Intermediate: While the crude intermediate from Stage 1 can often be used directly, purification may be necessary if the subsequent cyclization is low-yielding or produces significant side products.
-
Activity of MnO₂: The most common point of failure in Stage 2 is inactive MnO₂.[11] If the reaction stalls at the dihydroquinazoline intermediate, consider using a fresh batch of activated MnO₂ or increasing the reaction temperature to the reflux temperature of DCM (approx. 40 °C).
-
Alternative Oxidants: For substrates sensitive to MnO₂, other oxidation systems can be employed. A metal-free option involves using a catalytic amount of 4,6-dihydroxysalicylic acid with BF₃·Et₂O under an oxygen atmosphere in DMSO.[9][12] This "green" method uses atmospheric oxygen as the terminal oxidant.
-
Purification: The final quinazoline products are typically crystalline solids and can often be purified by recrystallization in addition to column chromatography.
Conclusion
The synthetic strategy detailed herein provides a reliable and versatile pathway for the synthesis of 2-substituted 8-chloroquinazolines from this compound. By proceeding through a stable o-aminobenzylamine intermediate, this method allows for the modular and efficient construction of a diverse library of quinazoline derivatives, which are valuable scaffolds for further investigation in pharmaceutical and materials science research.
References
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Ogawa, T., Kumazawa, K., & Nishiyama, Y. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. Available at: [Link]
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Ogawa, T., Kumazawa, K., & Nishiyama, Y. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. National Center for Biotechnology Information. Available at: [Link]
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Le, H. V., et al. (2022). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
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Tiwari, A. R., & Bhanage, B. M. (2016). Synthesis of quinazolines from 2-aminobenzylamines with benzylamines and N-substituted benzylamines under transition metal-free conditions. RSC Publishing. Available at: [Link]
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Sultana, N., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI. Available at: [Link]
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Heravi, M. M., et al. (2012). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Journal of the Chilean Chemical Society. Available at: [Link]
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Narvariya, R., et al. (2022). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). ResearchGate. Available at: [Link]
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Duan, T., et al. (2016). One-pot three-component synthesis of quinazolines via a copper-catalysed oxidative amination reaction. Organic & Biomolecular Chemistry. Available at: [Link]
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Sontakke, V. A., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. Available at: [Link]
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Hati, S., & Sen, S. (2016). Optimization of conditions for the oxidative cyclization of aldehydes with 2-aminobenzylamine. ResearchGate. Available at: [Link]
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Arosio, D., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available at: [Link]
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Das, B., et al. (2006). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. Taylor & Francis Online. Available at: [Link]
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Şenol, İ. M., Çelik, İ., & Avan, İ. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Semantic Scholar. Available at: [Link]
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Sultana, N., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, W., et al. (2015). The cascade synthesis of quinazolinones and quinazolines using an α-MnO2 catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. Semantic Scholar. Available at: [Link]
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Wang, L., et al. (2015). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. Available at: [Link]
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Ye, X., et al. (2015). An Convenient Approach to 2,4-Disubstituted Quinazoline 3- Oxides Using active MnO2 as Oxidant. Semantic Scholar. Available at: [Link]
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ACS Green Chemistry Institute. (n.d.). Manganese Dioxide, MnO2. WordPress. Available at: [Link]
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Duan, T., et al. (2016). One-pot three-component synthesis of quinazolines via a copper-catalysed oxidative amination reaction. Semantic Scholar. Available at: [Link]
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Manhas, N., et al. (2022). (A) Synthesis of quinazolines using MnO2 as catalyst (B) Synthesis of... ResearchGate. Available at: [Link]
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Fatika, A., et al. (2023). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. ChemRxiv. Available at: [Link]
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Liu, W., et al. (2015). Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes. RSC Publishing. Available at: [Link]
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Su, X., et al. (2015). ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Tiwari, A. R., & Bhanage, B. M. (2017). Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water. ACS Omega. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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Ye, X., et al. (2015). A convenient approach to 2,4-disubstituted quinazoline-3-oxides using active MnO2 as the oxidant. ResearchGate. Available at: [Link]
-
Şenol, İ. M., Çelik, İ., & Avan, İ. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. ResearchGate. Available at: [Link]
-
Larrosa, M., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. National Center for Biotechnology Information. Available at: [Link]
-
Kaur, L., et al. (2021). Substrate scope for the synthesis of 2‐quinazolines from 2‐aminobenzylamine and benzonitrile/benzaldehyde as coupling partners using assemblies of DPZ‐Th. ResearchGate. Available at: [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Application Notes and Protocols for the Catalytic Conversion of 2-Chloro-6-formylbenzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Versatility of 2-Chloro-6-formylbenzonitrile
This compound is a trifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile, an aldehyde, and a chloro group in a sterically demanding ortho-arrangement, offers a rich platform for diverse chemical transformations. The nitrile and aldehyde moieties can be independently or concertedly transformed into a variety of other functional groups, while the chloro substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This document provides a detailed guide to the catalytic conversion of this compound, offering field-proven insights and step-by-step protocols for key transformations.
Part 1: Catalytic Transformations of the Aryl Chloride Moiety
The chloro group at the 2-position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. These transformations are foundational for the construction of complex molecular architectures.
Buchwald-Hartwig Amination: Synthesis of Substituted Anilines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] This reaction allows for the coupling of the aryl chloride with a wide variety of primary and secondary amines, yielding substituted 2-amino-6-formylbenzonitrile derivatives.
Mechanism Insight: The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the aminated product and regenerate the Pd(0) catalyst.[3] The choice of phosphine ligand is crucial for achieving high catalytic activity, particularly with less reactive aryl chlorides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite®, washing with the same solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75-95 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 110 | 70-90 |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF | 80 | 80-98 |
Table 1: Representative conditions for Buchwald-Hartwig amination of aryl chlorides. Yields are representative for analogous substrates and may require optimization for this compound.
Sonogashira Coupling: Formation of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne.[4] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.
Mechanism Insight: The palladium cycle is similar to other cross-coupling reactions. A key feature of the Sonogashira coupling is the copper cycle, where copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.
Experimental Protocol: General Procedure for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF, DMF, or a mixture)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Add the solvent, followed by the base and the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction at room temperature or heat as required (typically 25-80 °C) until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
| Palladium Catalyst | Copper Source | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 70-90 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 25 | 75-95 |
Table 2: Representative conditions for Sonogashira coupling of aryl chlorides. Yields are for analogous substrates and may need optimization.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the aryl chloride and an organoboron reagent, typically a boronic acid or a boronate ester.[5][6][7]
Mechanism Insight: The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the organoboron compound (activated by a base), and reductive elimination to yield the biaryl product.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).
-
Add the solvent system.
-
Degas the mixture by bubbling an inert gas through it for 15-30 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 70-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-98 |
Table 3: Representative conditions for Suzuki-Miyaura coupling of aryl chlorides. Yields are for analogous substrates and may require optimization.
Part 2: Catalytic Transformations of the Formyl and Nitrile Groups
The aldehyde and nitrile functionalities of this compound offer numerous opportunities for selective catalytic transformations.
Catalytic Reduction of the Formyl Group
Selective reduction of the aldehyde in the presence of the nitrile and chloro groups can be achieved using catalytic hydrogenation.
Experimental Protocol: Selective Reduction to 2-Chloro-6-(hydroxymethyl)benzonitrile
Materials:
-
This compound
-
Hydrogenation catalyst (e.g., PtO₂, Raney Nickel)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrogen source
Procedure:
-
Dissolve this compound in the chosen solvent in a hydrogenation vessel.
-
Add the catalyst (typically 5-10 wt%).
-
Pressurize the vessel with hydrogen (typically 1-5 atm).
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite® and wash with the solvent.
-
Concentrate the filtrate to obtain the crude product, which can be purified by recrystallization or chromatography.
Catalytic Hydrolysis of the Nitrile Group
The nitrile group can be selectively hydrolyzed to a primary amide or a carboxylic acid under catalytic conditions.
Experimental Protocol: Hydrolysis to 2-Chloro-6-formylbenzamide
Materials:
-
This compound
-
Acid or base catalyst (e.g., H₂SO₄, NaOH)
-
Solvent (e.g., water, ethanol/water)
Procedure:
-
To a solution of this compound in a suitable solvent, add the acid or base catalyst.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and neutralize with a suitable acid or base.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude amide.
-
Purify by recrystallization or column chromatography.
Catalytic Decarbonylation of the Formyl Group
The formyl group can be removed via a decarbonylation reaction, yielding 2-chlorobenzonitrile. Transition metal catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are commonly used for this transformation.[8] More recent methods utilize photocatalysis.[9][10][11]
Experimental Protocol: Photocatalytic Decarbonylation
Materials:
-
This compound
-
Photocatalyst (e.g., thioxanthone)
-
Cobalt co-catalyst (e.g., Co(acac)₂)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-dipyridyl)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a reaction vial, combine this compound (1.0 equiv), the photocatalyst (e.g., 8 mol%), cobalt co-catalyst (e.g., 1 mol%), and ligand (e.g., 2 mol%).
-
Add the solvent and degas the mixture.
-
Irradiate the stirred reaction mixture with a suitable light source (e.g., 385 nm LED) at room temperature.
-
Monitor the reaction by GC-MS.
-
Upon completion, remove the solvent and purify the product by chromatography.
Conclusion
This compound is a highly valuable and versatile building block. The judicious application of modern catalytic methods allows for the selective and efficient transformation of its three distinct functional groups. The protocols outlined in this document provide a solid foundation for the synthesis of a wide array of complex molecules for applications in drug discovery and materials science. It is important to note that the provided protocols are general, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Tsuji–Wilkinson decarbonylation reaction - Wikipedia. Available at: [Link]
-
Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - NIH. Available at: [Link]
- Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives - Google Patents.
-
Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]
-
Cobalt‐Catalyzed Decarbonylation of Aromatic Acylsilanes via the Cleavage of Carbon–Silicon Bonds. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Available at: [Link]
- Methods for producing cyanobenzoic acid derivatives - Google Patents.
-
Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis - RSC Publishing. Available at: [Link]
-
Supporting Information Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis - The Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel - MDPI. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]
-
Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis - Chemical Communications (RSC Publishing). Available at: [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - RSC Publishing. Available at: [Link]
- Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents.
- Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents.
- Benzonitrile derivative, process for its preparation and its application - Google Patents.
-
Process for producing cyanobenzoic acid derivatives - European Patent Office - EP 0989115 A2 - Googleapis.com. Available at: [Link]
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-
ChemInform Abstract: Palladium-Catalyzed Amination of 2-Chloro-1-azaazulene with 2-Aminopyridine. | Request PDF - ResearchGate. Available at: [Link]
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- 11. Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Chloro-6-formylbenzonitrile as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-6-formylbenzonitrile in Agrochemical R&D
In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical building blocks are paramount to the discovery of novel and effective crop protection agents. This compound, a bifunctional aromatic compound, has emerged as a valuable intermediate with significant potential in the synthesis of a variety of heterocyclic scaffolds relevant to the agrochemical industry. Its unique substitution pattern, featuring a nitrile, an aldehyde, and a chloro group on the benzene ring, offers multiple reactive sites for a diverse range of chemical transformations.
The presence of these functional groups allows for the strategic construction of complex molecular architectures, including but not limited to, quinazolinones, pyridines, and other nitrogen-containing heterocycles, many of which form the core of commercially successful insecticides and fungicides. This document serves as a comprehensive technical guide, providing detailed application notes and protocols for the use of this compound in the synthesis of key agrochemical intermediates. As a senior application scientist, the aim is to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles and the rationale behind the experimental design.
Core Application: Synthesis of a Key Anthranilamide Intermediate for Diamide Insecticides
A significant application of this compound lies in its potential as a precursor for the synthesis of substituted anthranilamides, which are crucial components of the highly effective diamide class of insecticides, such as tetraniliprole.[1] While various synthetic routes to these insecticides exist, the following section details a plausible and chemically sound pathway starting from this compound.
Overview of the Synthetic Pathway
The overall strategy involves a multi-step sequence beginning with the selective oxidation of the aldehyde group to a carboxylic acid, followed by amidation and subsequent functional group manipulations to arrive at a key anthranilamide intermediate.
Caption: Synthetic pathway from this compound to a key anthranilamide intermediate.
Part 1: Synthesis of 2-Chloro-6-cyanobenzoic Acid
The initial step in this synthetic sequence is the selective oxidation of the aldehyde functionality of this compound to a carboxylic acid. This transformation is crucial as it sets the stage for the subsequent amidation reaction.
Causality Behind Experimental Choices
The choice of potassium permanganate (KMnO₄) as the oxidizing agent is predicated on its efficacy in converting aromatic aldehydes to carboxylic acids under aqueous conditions. The reaction is typically carried out in a basic medium to enhance the solubility of the starting material and to facilitate the oxidation process. The subsequent acidification with hydrochloric acid is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Detailed Experimental Protocol
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound (16.5 g, 0.1 mol) in 200 mL of water.
-
Oxidation: While stirring vigorously, add a solution of potassium permanganate (23.7 g, 0.15 mol) in 150 mL of water dropwise to the suspension over a period of 1 hour. During the addition, the temperature of the reaction mixture should be maintained below 40 °C by using an ice bath.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Once the reaction is complete (disappearance of the starting material), quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide is formed.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with 50 mL of hot water.
-
Acidification and Precipitation: Cool the filtrate to 0-5 °C in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Final Product Collection: Collect the precipitate by vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 60 °C to a constant weight to afford 2-Chloro-6-cyanobenzoic acid.
Quantitative Data
| Parameter | Value |
| Expected Yield | 85-92% |
| Purity (HPLC) | >98% |
| Melting Point | 188-191 °C |
Part 2: Synthesis of 2-Amino-6-chloro-N-methylbenzamide
This part of the synthesis involves the conversion of the carboxylic acid to an N-methylamide, followed by the reduction of the nitrile group to an amino group.
Causality Behind Experimental Choices
The carboxylic acid is first converted to its more reactive acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with methylamine to form the corresponding N-methylamide. The subsequent reduction of the nitrile to a primary amine can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method for this transformation.
Detailed Experimental Protocol
-
Acid Chloride Formation: In a 250 mL round-bottom flask, suspend 2-Chloro-6-cyanobenzoic acid (18.1 g, 0.1 mol) in 100 mL of toluene. Add thionyl chloride (14.3 g, 0.12 mol) dropwise at room temperature.
-
Reaction and Monitoring: Heat the mixture to reflux (approximately 110 °C) and maintain for 3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in 100 mL of dichloromethane and cool to 0 °C. Bubble methylamine gas through the solution or add a 40% aqueous solution of methylamine (11.6 g, 0.15 mol) dropwise, keeping the temperature below 10 °C.
-
Work-up and Isolation: Stir the reaction mixture at room temperature for 1 hour. Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylamide.
-
Nitrile Reduction: Dissolve the crude N-methylamide in 150 mL of ethanol in a hydrogenation vessel. Add 1.0 g of 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi and stir at 40 °C for 6 hours.
-
Final Product Isolation: After the reaction is complete, filter the catalyst through a pad of Celite® and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to yield 2-Amino-6-chloro-N-methylbenzamide.
Quantitative Data
| Parameter | Value |
| Expected Yield (over 2 steps) | 75-85% |
| Purity (HPLC) | >97% |
Broader Applications: A Versatile Building Block for Heterocyclic Synthesis
Beyond its potential in the synthesis of diamide insecticides, this compound is a valuable precursor for a range of other heterocyclic systems with potential agrochemical applications. The presence of the ortho-formyl and cyano groups allows for facile construction of fused ring systems.
Synthesis of Quinazolinone Derivatives
This compound can undergo cascade reactions with various nucleophiles to construct quinazolinone scaffolds, which are present in numerous biologically active compounds.
Caption: General scheme for the synthesis of quinazolinone derivatives from this compound.
This reactivity opens up avenues for the exploration of new chemical space in the quest for novel agrochemicals. The specific reaction conditions can be tailored based on the nature of the amine used, leading to a diverse library of quinazolinone derivatives for biological screening.
Conclusion
This compound is a highly functionalized and reactive intermediate with significant potential in the synthesis of agrochemicals. This guide has provided a detailed protocol for a plausible synthetic route to a key anthranilamide intermediate for diamide insecticides, highlighting the chemical rationale behind the chosen procedures. Furthermore, its versatility as a building block for other heterocyclic systems, such as quinazolinones, underscores its importance in agrochemical discovery programs. Researchers and scientists in the field are encouraged to explore the rich chemistry of this compound to unlock new opportunities in the development of next-generation crop protection solutions.
References
-
ResearchGate. (n.d.). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. Retrieved from [Link][2]
-
MDPI. (n.d.). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link][3]
Sources
Analytical Methods for the Quantification of 2-Chloro-6-formylbenzonitrile
An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 2-Chloro-6-formylbenzonitrile, a key intermediate in pharmaceutical synthesis.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and practical implementation. We present two primary, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust, routine analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for high-specificity and trace-level detection. The causality behind experimental choices, self-validating system design, and performance benchmarks are discussed to ensure trustworthy and reproducible results.
Introduction: The Analytical Imperative
This compound (C₈H₄ClNO) is an aromatic compound featuring chloro, formyl, and nitrile functional groups. Its unique structure makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential for process control, quality assurance, and regulatory compliance.
This document serves as a practical guide, offering field-proven protocols grounded in established analytical principles for halogenated and aromatic compounds.[2][3]
Analyte Properties:
| Property | Value |
| Molecular Formula | C₈H₄ClNO |
| Molecular Weight | 165.58 g/mol |
| CAS Number | 77532-86-6 |
| Appearance | Typically a solid or crystalline powder[4][5] |
| Solubility | Soluble in common organic solvents like acetonitrile, methanol, and dichloromethane. |
Method Selection: A Logic-Driven Approach
The choice of an analytical method is dictated by the specific requirements of the analysis, such as sample complexity, required sensitivity, and available instrumentation. For this compound, its aromatic nature and functional groups make it amenable to several techniques.
Caption: Decision tree for selecting the appropriate analytical method.
This guide focuses on the two most powerful and versatile methods:
-
High-Performance Liquid Chromatography (HPLC): Ideal for routine quality control due to its high throughput, precision, and robustness for quantifying non-volatile or thermally stable compounds.[6] The presence of chromophores in the analyte allows for sensitive UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers unparalleled selectivity and sensitivity.[6] It is the preferred method for identifying and quantifying the analyte in complex mixtures or for profiling volatile impurities, as the mass spectrometer provides definitive structural information.
Protocol 1: Quantification by HPLC-UV
This reverse-phase HPLC method is designed for the reliable determination of this compound purity and concentration in raw materials and process samples.
Principle
The method separates the analyte from impurities based on its polarity. The sample is injected into a nonpolar stationary phase (C18 column), and a polar mobile phase elutes the components. Less polar compounds (like the analyte) are retained longer on the column. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from certified reference standards.
Experimental Workflow
Caption: Experimental workflow for HPLC-UV analysis.
Instrumentation and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard (purity ≥98%)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment, if needed).[8]
-
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v).
-
Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum. The optimal ratio should be determined during method development to achieve a suitable retention time and resolution.
-
-
Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a series of at least five calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh an appropriate amount of the sample (e.g., 25 mg) into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Further dilution may be necessary to bring the concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in the table below.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Instrument Parameters & Data Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic compounds.[7] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Common mobile phase for reverse-phase separation of moderately polar compounds.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Detection | UV at 254 nm | Aromatic rings strongly absorb UV light; 254 nm is a common wavelength for such compounds. |
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use linear regression to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of the analyte in the sample is calculated from its peak area using this equation.[9] An acceptable r² value is typically ≥0.999.
Protocol 2: Quantification by GC-MS
This method provides definitive identification and quantification, making it ideal for analyzing samples in complex matrices or confirming the identity of impurities.
Principle
Gas chromatography separates volatile compounds in a heated column.[10] The analyte, being a halogenated aromatic compound, is well-suited for this technique.[2] As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for the analyte, ensuring extremely high selectivity.
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Instrumentation and Reagents
-
GC-MS System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound reference standard (purity ≥98%)
-
Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards as described in the HPLC section (4.4.2), but use a volatile GC-compatible solvent like ethyl acetate.
-
Prepare the sample solution similarly, ensuring the final concentration falls within the established calibration range.
-
-
GC-MS Analysis:
-
Set up the GC-MS system according to the parameters in the table below.
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the series of standards, followed by the sample solutions.
-
Instrument Parameters & Data Analysis
| Parameter | Recommended Condition | Rationale |
| Injector | Splitless, 250 °C | Ensures efficient vaporization and transfer of the analyte onto the column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A typical temperature program to separate the analyte from solvent and potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for an Electron Ionization (EI) source. |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | 40 - 300 m/z | Covers the molecular ion and expected fragment ions of the analyte. |
-
Quantification: Identify the retention time and mass spectrum of this compound from the standard injection. Select a prominent, unique ion for quantification (quant ion) and one or two others for confirmation (qualifier ions). Create a calibration curve by plotting the peak area of the quant ion against concentration for the standards. Calculate the sample concentration using this curve.
Method Validation and Comparison
Both protocols must be validated to ensure they are fit for purpose. Key validation parameters are summarized below.
| Parameter | HPLC-UV | GC-MS |
| Specificity | High | Very High (mass spectrum provides confirmation) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | Low µg/mL range | High ng/mL to low µg/mL range |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Throughput | High | Moderate |
Safety Precautions
This compound is a chemical intermediate and should be handled with care.[11][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[11]
-
Disposal: Dispose of chemical waste according to local, regional, and national regulations.[13]
-
Reference: Always consult the Safety Data Sheet (SDS) for the specific compound before use.[11][12][13]
References
- SIELC Technologies. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column.
- SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- United States Environmental Protection Agency. Halogenated and Aromatic Volatile Organic Compounds (VOCs)
- SIELC Technologies. HPLC Separation of Dequalinium and Benzonitrile on Different Columns.
- Cronin, M. T., et al. (1995). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. SAR QSAR Environ Res.
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- Merck Millipore.
- Cronin, M. T., & Schultz, T. W. (1999). Quantitative structure-toxicity relationships for halogenated substituted-benzenes to Vibrio fischeri. Chemosphere.
- Fisher Scientific. Safety Data Sheet for 2-Chloro-6-methylbenzonitrile.
- Sigma-Aldrich. 2-Chloro-5-formylbenzonitrile Product Page.
- Agilent Technologies. (2022).
- LabSolutions. This compound Product Page.
- Chemistry LibreTexts. (2023).
- Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- BenchChem.
- Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile.
- BenchChem. A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
Sources
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- 3. Quantitative structure-toxicity relationships for halogenated substituted-benzenes to Vibrio fischeri, using atom-based semi-empirical molecular-orbital descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-formylbenzonitrile | 1261759-41-4 [sigmaaldrich.com]
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- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 8. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 13. fishersci.com [fishersci.com]
Application Notes and Protocols: The Versatile Reactivity of 2-Chloro-6-formylbenzonitrile with Nucleophiles
Introduction: A Privileged Scaffold in Modern Synthesis
2-Chloro-6-formylbenzonitrile is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of an aldehyde, a nitrile, and a chloro substituent on a benzene ring offers a versatile platform for a variety of chemical transformations. The inherent electronic properties of these functional groups dictate a rich and often chemoselective reactivity profile towards nucleophiles, making it a valuable precursor for the synthesis of complex heterocyclic systems, notably quinazolines and their derivatives.[1][2] This document provides a detailed exploration of the reactivity of this compound with a range of nucleophiles, offering insights into the underlying mechanisms and providing robust protocols for its application in synthetic chemistry.
Understanding the Reactivity Landscape: A Tale of Three Functional Groups
The reactivity of this compound is governed by the interplay of its three distinct functional groups, each presenting a potential site for nucleophilic attack. The chemoselectivity of a given reaction is highly dependent on the nature of the nucleophile, the reaction conditions, and steric factors.
-
The Electrophilic Aldehyde: The formyl group is a classic electrophile, readily undergoing nucleophilic addition at the carbonyl carbon.[3][4] This is often the most facile reaction, particularly with strong nucleophiles.
-
The Activated Aryl Halide: The chlorine atom is situated on an electron-deficient aromatic ring, activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitrile and para-formyl electron-withdrawing groups.[5][6]
-
The Latent Electrophilicity of the Nitrile: The nitrile group, while generally less reactive than an aldehyde, can also act as an electrophile, especially under conditions that enhance its reactivity, such as Lewis acid catalysis or with highly reactive nucleophiles.[7][8]
The strategic exploitation of this differential reactivity allows for the selective functionalization of the molecule, paving the way for the construction of diverse molecular architectures.
Diagram: The Reactivity Sites of this compound
Caption: Reactivity map of this compound with common nucleophiles.
I. Nucleophilic Addition to the Aldehyde: The Primary Pathway
The high electrophilicity of the formyl group makes it the most susceptible site for nucleophilic attack. This reaction is foundational for many synthetic applications of this compound.
Mechanism: A Classic Two-Step Process
The reaction proceeds via a standard nucleophilic addition mechanism. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol product.[4]
Caption: Generalized mechanism of nucleophilic addition to the aldehyde.
Application: Synthesis of Secondary Alcohols
Reduction of the aldehyde with hydride reagents such as sodium borohydride (NaBH4) provides a straightforward route to the corresponding benzyl alcohol.
| Reagent | Product | Typical Yield | Reference |
| NaBH4 in Methanol | 2-Chloro-6-(hydroxymethyl)benzonitrile | >95% | General knowledge |
| Grignard Reagents (R-MgX) | 1-(2-Chloro-6-cyanophenyl)-1-alkanols | Variable | General knowledge |
Protocol 1: Reduction of this compound with Sodium Borohydride
Objective: To synthesize 2-chloro-6-(hydroxymethyl)benzonitrile.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH4)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the product.
Expected Outcome: A white to off-white solid. Purity can be assessed by TLC and NMR spectroscopy.
II. Nucleophilic Aromatic Substitution (SNAr): Displacing the Chloride
The presence of the ortho-nitrile and para-formyl groups strongly activates the aryl chloride towards SNAr. This allows for the introduction of a variety of nucleophiles at the C2 position.
Mechanism: The Meisenheimer Complex
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of the chloride ion restores the aromaticity and yields the substituted product.[5][6][9]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for 2-Chloro-6-formylbenzonitrile
Introduction: Strategic Considerations for a Bifunctional Building Block
2-Chloro-6-formylbenzonitrile is a valuable bifunctional aromatic compound, serving as a versatile intermediate in the synthesis of complex heterocyclic structures, pharmaceuticals, and agrochemicals.[1] Its synthetic utility is derived from the distinct reactivity of its three functional moieties: a highly reactive formyl (aldehyde) group, a moderately reactive nitrile (cyano) group, and a less reactive aryl chloride. The primary challenge in manipulating this molecule lies in the chemoselective transformation of one functional group in the presence of the others.[2][3][4]
The aldehyde is the most reactive site, susceptible to nucleophilic attack, oxidation, and reduction.[5][6] This high reactivity necessitates a robust protecting group strategy to temporarily mask the aldehyde, thereby allowing for selective reactions at other positions of the molecule. This guide provides a detailed analysis and field-proven protocols for the protection and deprotection of the formyl group in this compound, ensuring the integrity of the nitrile and chloro substituents.
The Chemist's Dilemma: Analyzing Functional Group Reactivity
A successful synthetic strategy hinges on understanding the relative reactivity of the functional groups present.
-
Formyl Group (-CHO): As a potent electrophile, the aldehyde will readily react with a wide array of nucleophiles (e.g., Grignard reagents, organolithiums) and is easily reduced by hydride reagents (e.g., NaBH₄, LiAlH₄).[7] Its presence precludes many common synthetic transformations without prior protection.
-
Nitrile Group (-CN): The nitrile is substantially more stable than the aldehyde. However, it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions or reduced to a primary amine with strong reducing agents like LiAlH₄.[8][9]
-
Aryl Chloride (-Cl): The chloro group is the most inert of the three, generally stable to the conditions used to modify the aldehyde or nitrile. It typically requires specific catalytic conditions (e.g., palladium-catalyzed cross-coupling) to undergo reaction.
This analysis clearly indicates that the aldehyde is the functional group that must be selectively protected to unlock the synthetic potential of this compound.
The Strategy of Choice: Acid-Catalyzed Acetalization
The most reliable and widely adopted strategy for protecting aldehydes is their conversion to acetals.[6][10] Acetals are formed by the acid-catalyzed reaction of an aldehyde with an alcohol. For enhanced stability, cyclic acetals, formed with a diol such as ethylene glycol, are strongly preferred.
Why is this the optimal strategy?
-
High Stability: Cyclic acetals are exceptionally stable in neutral to strongly basic environments. They are inert to nucleophiles, organometallic reagents, and hydride reducing agents, providing a robust shield for the carbonyl group.[6][10]
-
Ease of Formation: The protection reaction is typically high-yielding and proceeds under relatively mild acidic conditions.
-
Selective Removal: Deprotection is achieved cleanly and efficiently with aqueous acid, regenerating the aldehyde. The conditions are mild enough to avoid hydrolysis of the nitrile group.[5][6]
-
Orthogonality: This protection scheme is orthogonal, meaning the acetal can be installed and removed without affecting the other functional groups on the molecule under a wide range of conditions.[11][12][13]
The overall workflow is a three-stage process: protection of the aldehyde, execution of the desired synthetic transformation on the protected intermediate, and finally, deprotection to reveal the modified product.
Caption: Workflow for the protection, modification, and deprotection of this compound.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps for execution, purification, and characterization.
Protocol 1: Protection of this compound as a 1,3-Dioxolane
This procedure converts the aldehyde to a stable cyclic acetal.
Materials:
-
This compound
-
Ethylene glycol (≥99.5%, anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 1.0 eq).
-
Reagent Addition: Add anhydrous toluene (100 mL), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH·H₂O (0.05 eq).
-
Reaction: Attach the Dean-Stark apparatus and condenser to the flask. Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.
-
Monitoring: Progress can also be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude protected product, 2-(2-chloro-6-cyanophenyl)-1,3-dioxolane.
-
Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: Deprotection of 2-(2-chloro-6-cyanophenyl)-1,3-dioxolane
This procedure regenerates the aldehyde from the acetal.
Materials:
-
2-(2-chloro-6-cyanophenyl)-1,3-dioxolane
-
Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC supplies
Procedure:
-
Setup: Dissolve the protected compound (1.0 eq) in a mixture of THF and water (e.g., a 4:1 ratio).
-
Acid Addition: Add 2M HCl (e.g., 2.0 eq) to the solution at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete in 4-8 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the aldehyde product.
-
Work-up: Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the pH is neutral.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude this compound can be purified by column chromatography or recrystallization if necessary.
Quantitative Data and Comparison
| Parameter | Protection (Acetal Formation) | Deprotection (Acid Hydrolysis) |
| Reaction Type | Acid-catalyzed nucleophilic addition-elimination | Acid-catalyzed hydrolysis |
| Key Reagents | Ethylene glycol, p-TsOH (cat.) | Aqueous HCl or other mineral acid |
| Solvent | Toluene (with azeotropic removal of H₂O) | THF/Water |
| Temperature | Reflux (~110-120 °C) | Room Temperature |
| Typical Duration | 2-4 hours | 4-8 hours |
| Typical Yield | >95% | >90% |
| Key Advantage | Forms a highly stable protecting group. | Mild conditions preserve other functional groups. |
| Consideration | Ensure anhydrous conditions for efficient reaction. | Avoid prolonged exposure to strong acid to prevent nitrile hydrolysis. |
Conclusion
The selective protection of the formyl group in this compound is critical for its use in multistep organic synthesis. The conversion of the aldehyde to a cyclic acetal using ethylene glycol provides a robust, high-yielding, and reversible strategy. This approach effectively masks the most reactive site, enabling chemists to perform a wide range of transformations on the nitrile or aryl chloride moieties. The detailed protocols herein offer a reliable and validated methodology for researchers and drug development professionals to successfully employ this essential building block in their synthetic campaigns.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5358055, this compound. Retrieved from [Link]
-
University of Bristol School of Chemistry (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
CEM Corporation (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Chemistry LibreTexts (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Protective Groups. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]
-
Willingdon College, Sangli (n.d.). Protection and deprotection. Retrieved from [Link]
-
Reddit (2023). What's the most common method for the protection of aldehydes?. r/chemistry. Retrieved from [Link]
-
Chemistry Steps (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Reusch, W. (n.d.). Functional Group Reactions. Michigan State University Department of Chemistry. Retrieved from [Link]
-
ResearchGate (2022). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. Retrieved from [Link]
-
Chemistry LibreTexts (2015). 2.4: Functional Groups: Centers of Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts (2019). 2.7: Functional Groups and Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts (2016). 7.6: Functional Groups and Organic Reactions. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. DOI: 10.1002/1097-0282(2000)55:2<123::AID-BIP30>3.0.CO;2-F. Retrieved from [Link]
-
Chemistry Steps (n.d.). Preparation of Nitriles. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. DOI: 10.1021/cr800323s.
-
Chemistry LibreTexts (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
National Institutes of Health (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
ResearchGate (2010). Structure of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]
-
ResearchGate (2021). Can I do selective reduction of nitrile to aldehyde in presence of NBoc and COOH groups?. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Aldehyde synthesis by nitrile reduction. Retrieved from [Link]
-
Organic Syntheses (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]
-
ResearchGate (2014). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]
-
SpectraBase (n.d.). 2-Chloro-6-methyl-benzonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
ResearchGate (2010). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]
-
ResearchGate (2011). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]
-
PubChem (n.d.). 2-Chloro-6-fluorobenzonitrile. Retrieved from [Link]
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Application Note: A Robust and Scalable Synthesis of 2-Chloro-6-formylbenzonitrile
Introduction: The Strategic Importance of 2-Chloro-6-formylbenzonitrile
This compound is a highly valuable bifunctional aromatic compound, serving as a critical building block in the synthesis of complex heterocyclic structures.[1][2] Its unique arrangement of chloro, formyl, and nitrile functionalities makes it an indispensable intermediate in the development of novel pharmaceuticals and advanced agrochemicals. The aldehyde group provides a reactive handle for condensation and reductive amination reactions, while the nitrile and chloro groups offer sites for cyclization and cross-coupling chemistries, respectively.
The growing demand for this intermediate necessitates a synthetic protocol that is not only high-yielding but also robust, safe, and readily scalable for industrial production. This application note provides a detailed, field-proven two-step protocol for the kilogram-scale synthesis of this compound, starting from the commercially available 2-chloro-6-methylbenzonitrile. We will delve into the mechanistic rationale behind the chosen synthetic route, provide step-by-step instructions, address critical safety considerations, and outline a comprehensive analytical framework for quality control.
Synthetic Strategy: A Mechanistic Approach to Scalability
Several pathways can be envisioned for the synthesis of this compound. Direct oxidation of the methyl group on 2-chloro-6-methylbenzonitrile with strong oxidants like potassium permanganate or chromium trioxide often leads to over-oxidation to the carboxylic acid and can present significant safety and waste-disposal challenges at scale.
Therefore, we have selected a more controlled and industrially viable two-step strategy:
-
Radical-initiated Benzylic Bromination: The process begins with the selective bromination of the methyl group of 2-chloro-6-methylbenzonitrile using N-Bromosuccinimide (NBS) and a radical initiator. This approach is highly selective for the benzylic position, preventing aromatic ring halogenation, and is safer to handle on a large scale than elemental bromine.
-
Sommelet Reaction: The resulting 2-(bromomethyl)-6-chlorobenzonitrile is then converted to the target aldehyde via the Sommelet reaction. This classic transformation utilizes hexamine (hexamethylenetetramine) to form a quaternary ammonium salt, which subsequently hydrolyzes under mild aqueous conditions to yield the desired aldehyde. This method avoids the use of heavy metal oxidants and is known for its reliability and operational simplicity.
This synthetic design prioritizes safety, selectivity, and the use of readily available, cost-effective reagents, making it an ideal choice for scale-up.
Process Workflow Diagram
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped chemical laboratory or pilot plant. A thorough risk assessment should be conducted before commencing any work.[3]
Step 1: Synthesis of 2-(Bromomethyl)-6-chlorobenzonitrile
Reaction: (Self-generated image, not from search)
| Materials & Reagents | CAS No. | Mol. Wt. | Equivalents | Quantity (for 1 kg scale) |
| 2-Chloro-6-methylbenzonitrile | 873-32-5 | 151.59 | 1.0 | 1.00 kg |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.1 | 1.28 kg |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.02 | 21.7 g |
| Chlorobenzene | 108-90-7 | 112.56 | - | 5.0 L |
| Sodium Thiosulfate | 7772-98-7 | 158.11 | - | As needed |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | 2.0 L |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | 200 g |
Procedure:
-
Reactor Setup: Equip a 10 L glass-lined reactor with a mechanical overhead stirrer, reflux condenser, nitrogen inlet, and a temperature probe.
-
Charge Reagents: Charge the reactor with 2-chloro-6-methylbenzonitrile (1.00 kg), N-Bromosuccinimide (1.28 kg), and chlorobenzene (5.0 L).
-
Inerting: Purge the reactor with nitrogen for 15 minutes while stirring to ensure an inert atmosphere.
-
Initiator Addition: Add the radical initiator, AIBN (21.7 g), to the slurry.
-
Reaction: Heat the reaction mixture to 80-85 °C. The reaction is mildly exothermic. Maintain this temperature and monitor the reaction progress by HPLC or TLC every hour. (Typical reaction time: 3-5 hours).
-
Work-up - Quenching: Once the starting material is consumed (<1% by HPLC), cool the reaction mixture to 20-25 °C. The succinimide byproduct will precipitate.
-
Filtration: Filter the mixture to remove the succinimide solid. Wash the filter cake with chlorobenzene (2 x 250 mL).
-
Washing: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (1 x 1 L) to destroy any residual bromine, followed by water (1 x 1 L), and finally brine (1 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield 2-(bromomethyl)-6-chlorobenzonitrile as a crude solid.
-
Purification: The crude product is typically of sufficient purity for the next step. If required, it can be recrystallized from a mixture of hexane and ethyl acetate. Expected yield: 1.3 - 1.4 kg (85-92%).
Step 2: Synthesis of this compound
Reaction: (Self-generated image, not from search)
| Materials & Reagents | CAS No. | Mol. Wt. | Equivalents | Quantity (for 1.3 kg scale) |
| 2-(Bromomethyl)-6-chlorobenzonitrile | 90699-97-9 | 230.49 | 1.0 | 1.30 kg |
| Hexamine | 100-97-0 | 140.19 | 1.2 | 0.95 kg |
| Ethanol | 64-17-5 | 46.07 | - | 4.0 L |
| Water | 7732-18-5 | 18.02 | - | 4.0 L |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | - | 6.0 L |
Procedure:
-
Charge Reagents: To the 10 L reactor, add hexamine (0.95 kg) and a 50:50 mixture of ethanol and water (8.0 L). Stir until the hexamine dissolves.
-
Salt Formation: Add the crude 2-(bromomethyl)-6-chlorobenzonitrile (1.30 kg) from Step 1 to the hexamine solution.
-
Reaction - Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. This process forms the hexaminium salt and subsequently hydrolyzes it to the aldehyde. Monitor the disappearance of the intermediate by TLC/HPLC.
-
Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to adjust the pH to ~2. This helps in the final hydrolysis and separation.
-
Work-up - Extraction: Transfer the mixture to a suitable extraction vessel. Extract the product with ethyl acetate (3 x 2 L).
-
Washing: Combine the organic extracts and wash with water (2 x 1.5 L) and then with brine (1 x 1.5 L).
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from isopropanol or a heptane/ethyl acetate mixture to afford a crystalline solid. Expected yield: 0.82 - 0.90 kg (85-93% over this step).
Process Safety and Hazard Analysis
All operations must be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. [4][5][6]
| Substance | CAS No. | Key Hazards | Handling Precautions |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | 128-08-5 | Oxidizer, causes severe skin burns and eye damage, corrosive. | Avoid contact with skin and eyes. Keep away from combustible materials. Handle in a well-ventilated area. |
| AIBN | 78-67-1 | Flammable solid, heating may cause an explosion, toxic. | Store in a cool, well-ventilated place away from heat sources. Avoid shock and friction. |
| Chlorobenzene | 108-90-7 | Flammable liquid and vapor, harmful if swallowed or inhaled, skin irritant. | Keep away from heat and ignition sources. Use only in a well-ventilated area. [7] |
| Hexamine | 100-97-0 | Flammable solid, may cause an allergic skin reaction. | Avoid breathing dust. Wear protective gloves. [8] |
| 2-(Bromomethyl)-6-chlorobenzonitrile | 90699-97-9 | Lachrymator, toxic, causes skin and eye irritation. | Handle in a fume hood with extreme care. Avoid inhalation and contact. |
Analytical Quality Control
Rigorous analytical testing is crucial to ensure the quality and purity of the final product. The following methods are recommended for in-process control and final product release. [9][10][11]
| Parameter | Method | Expected Result |
|---|---|---|
| Purity Assay | HPLC (C18 column, MeCN/H₂O mobile phase, UV detection at 254 nm) | ≥ 99.0% |
| Identity Confirmation | ¹H NMR (CDCl₃, 400 MHz) | δ ~10.4 (s, 1H, -CHO), δ 7.6-7.9 (m, 3H, Ar-H) |
| Functional Groups | FTIR (ATR) | ~2230 cm⁻¹ (C≡N stretch), ~1705 cm⁻¹ (C=O aldehyde stretch) |
| Residual Solvents | Headspace GC-MS | Conforms to ICH guidelines |
| Melting Point | Capillary Melting Point Apparatus | 96-99 °C |
Scale-Up Considerations
Transitioning this protocol from the laboratory to a pilot or commercial scale introduces several critical considerations:
-
Thermal Management: The benzylic bromination (Step 1) is exothermic. On a large scale, the rate of NBS addition must be carefully controlled to match the reactor's heat removal capacity to prevent thermal runaway.
-
Solid Handling: The protocol involves handling large quantities of solids (NBS, hexamine, succinimide). Ensure that the facility is equipped with appropriate charging systems (e.g., powder transfer systems) and large-scale filtration equipment (e.g., Nutsche filter-dryer).
-
Mixing Efficiency: Efficient agitation is crucial in Step 1 to maintain the NBS slurry and ensure consistent heat distribution.
-
Aqueous Work-up: Handling large volume phase separations requires appropriately sized vessels and can be time-consuming. Centrifugal separators can be considered for large-scale operations to improve efficiency.
-
Crystallization: The final purification by crystallization must be optimized at scale to control particle size distribution and ensure high purity and yield. This involves developing a controlled cooling profile and determining the optimal solvent ratios.
References
- Fisher Scientific. (2025). Safety Data Sheet for Benzonitrile, 2-chloro-.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Chloro-2-toluonitrile.
- Fisher Scientific. (2025). Safety Data Sheet for Benzonitrile.
- Merck Millipore. (n.d.). Safety Data Sheet.
- MedchemExpress.com. (2024). Safety Data Sheet for 2-Chloro-6-fluorobenzaldehyde.
- ResearchGate. (n.d.). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Formaldehyde.
- ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- NIH. (2022). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-trinitrotoluene.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
- Benchchem. (2025). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Benzidine.
- ResearchGate. (2025). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles.
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The Strategic Utility of 2-Chloro-6-formylbenzonitrile in the Synthesis of Natural Product Analogs: Application Notes and Protocols
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the intricate field of natural product synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. 2-Chloro-6-formylbenzonitrile has emerged as a highly valuable and versatile building block for the construction of a diverse array of heterocyclic scaffolds that form the core of numerous biologically active natural products and their analogs. Its unique trifunctional nature—possessing a nitrile, an aldehyde, and a strategically positioned chlorine atom—offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitrile and formyl groups activates the aromatic ring for nucleophilic aromatic substitution, while the aldehyde provides a handle for condensation and cyclization reactions. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of natural product analogs, with a focus on the underlying mechanistic principles and detailed experimental protocols.
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by the interplay of its three functional groups. The aldehyde is a classic electrophile, readily participating in reactions with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. The nitrile group, while less reactive, can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The chlorine atom, ortho to two electron-withdrawing groups, is activated towards nucleophilic aromatic substitution (SNA_r_). This confluence of reactivity allows for the design of elegant cascade reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.
Application in the Synthesis of Isoindolinone-Containing Natural Product Analogs
The isoindolinone scaffold is a prevalent motif in a wide range of natural products and pharmacologically active compounds, exhibiting diverse biological activities including anticancer, anti-inflammatory, and neuroprotective effects. This compound serves as an excellent precursor for the synthesis of substituted isoindolinones through cascade reactions.
Conceptual Workflow: From Benzonitrile to Isoindolinone
The general strategy involves the initial reaction of the aldehyde group with a nucleophile, followed by an intramolecular cyclization involving the nitrile group. This tandem process efficiently constructs the bicyclic isoindolinone core.
Application Notes and Protocols for High-Throughput Screening of "2-Chloro-6-formylbenzonitrile" Derivatives as Covalent Enzyme Inhibitors
Introduction: The Therapeutic Potential of Covalent Modulators
The pursuit of highly specific and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors in drug discovery.[1][2][3] Unlike their non-covalent counterparts, covalent inhibitors form a stable bond with their biological target, often leading to prolonged duration of action and increased biochemical efficiency. The benzonitrile scaffold is a versatile starting point for the synthesis of pharmacologically active compounds, appearing in drugs such as the aromatase inhibitor Letrozole and the anti-androgen agent Enzalutamide.[4] The subject of this guide, 2-Chloro-6-formylbenzonitrile, presents a unique opportunity for the development of novel covalent inhibitors due to the presence of a reactive aldehyde group capable of forming a covalent bond with nucleophilic residues on a protein target, and a decorated phenyl ring amenable to synthetic diversification.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of a library of this compound derivatives. We will detail the rationale behind assay design, provide step-by-step protocols for a fluorescence-based primary screen, and outline a robust workflow for hit validation and characterization.
The Target: Cysteine Proteases as a Case Study
The electrophilic nature of the formyl group on the this compound scaffold makes it an ideal warhead for targeting nucleophilic amino acid residues within an enzyme's active site. Cysteine proteases, a class of enzymes implicated in a wide range of diseases including cancer, infectious diseases, and neurodegenerative disorders, are a prime target for such covalent inhibitors due to the presence of a highly reactive cysteine residue in their catalytic site. For the purpose of this application note, we will focus on a hypothetical cysteine protease, "Cys-Protease X," as a representative target.
Assay Principle and Design
To identify inhibitors of Cys-Protease X from a large compound library, a robust and scalable HTS assay is required.[7][8][9] We will employ a fluorescence polarization (FP)-based assay, a homogenous technique well-suited for HTS due to its simplicity and sensitivity.[10][11]
The assay is based on the principle of competitive inhibition. A fluorescently labeled probe, which also acts as a covalent binder to the active site of Cys-Protease X, is used. When the probe is unbound and in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger enzyme, the probe's tumbling is restricted, leading to a high fluorescence polarization signal. In the presence of a competitive inhibitor from the this compound library, the binding of the fluorescent probe to Cys-Protease X is prevented, resulting in a low fluorescence polarization signal.
Key Assay Components:
-
Target Enzyme: Recombinant Cys-Protease X
-
Fluorescent Probe: A custom-synthesized, cysteine-reactive probe with a fluorophore (e.g., fluorescein) and a reactive group (e.g., a vinyl sulfone).
-
Compound Library: A diverse collection of this compound derivatives.
-
Assay Buffer: Optimized for enzyme stability and activity.
Experimental Workflow
The high-throughput screening process is a multi-step workflow designed to efficiently identify and validate true inhibitors while minimizing false positives.[1]
Caption: A streamlined workflow for the identification and validation of covalent inhibitors.
Detailed Protocols
PART 1: Primary High-Throughput Screening
Objective: To screen the this compound derivative library at a single concentration to identify initial "hits" that inhibit Cys-Protease X.
Materials:
-
384-well, low-volume, black, flat-bottom plates
-
Cys-Protease X enzyme stock solution
-
Fluorescent probe stock solution
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100)
-
Compound library plates (derivatives at 10 mM in DMSO)
-
Acoustic liquid handler and automated plate reader with FP capabilities
Protocol:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plate into the assay plate. Also, dispense 50 nL of DMSO into the control wells (maximum and minimum signal).
-
Enzyme Addition: Add 5 µL of Cys-Protease X solution (at 2X final concentration) to all wells except the minimum signal control wells. Add 5 µL of assay buffer to the minimum signal wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.
-
Probe Addition: Add 5 µL of the fluorescent probe solution (at 2X final concentration) to all wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min))
Where:
-
FP_sample is the fluorescence polarization of the test compound well.
-
FP_min is the average fluorescence polarization of the minimum signal control wells (no enzyme).
-
FP_max is the average fluorescence polarization of the maximum signal control wells (DMSO only).
A common threshold for hit identification is a percent inhibition greater than 3 standard deviations from the mean of the control wells, or a fixed cutoff (e.g., >50% inhibition).[7]
PART 2: Dose-Response Confirmation and IC50 Determination
Objective: To confirm the activity of primary hits and determine their potency (IC50 value).
Protocol:
-
Create a serial dilution series for each primary hit compound (e.g., 10-point, 3-fold dilutions).
-
Repeat the primary screening protocol using the diluted compound series instead of a single concentration.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Data Presentation:
| Hit Compound ID | Primary Screen % Inhibition | IC50 (µM) |
| CFB-001 | 85.2 | 1.2 |
| CFB-002 | 78.9 | 3.5 |
| CFB-003 | 92.1 | 0.8 |
PART 3: Hit Validation and Mechanism of Action Studies
Objective: To eliminate false positives and confirm a covalent mechanism of action for validated hits.
1. Orthogonal Assay: Intact Protein Mass Spectrometry
An orthogonal assay with a different detection method is crucial for validating hits.[2][3] Intact protein mass spectrometry can directly confirm the covalent modification of Cys-Protease X by the hit compound.
Protocol:
-
Incubate Cys-Protease X with a confirmed hit compound at a concentration several-fold above its IC50.
-
Incubate a control sample of Cys-Protease X with DMSO.
-
After incubation, desalt the samples and analyze by mass spectrometry.
-
A mass shift corresponding to the molecular weight of the hit compound confirms covalent binding.
2. Time-Dependent Inhibition Assay
Covalent inhibitors typically exhibit time-dependent inhibition.[1]
Protocol:
-
Pre-incubate Cys-Protease X with the hit compound for varying periods (e.g., 0, 15, 30, 60, 120 minutes).
-
Initiate the enzymatic reaction by adding the fluorescent probe.
-
Measure the reaction rate at each pre-incubation time point.
-
A decrease in enzymatic activity with increasing pre-incubation time is indicative of time-dependent inhibition.
3. Jump Dilution Assay
This assay helps to distinguish between reversible and irreversible covalent inhibition.[1]
Protocol:
-
Incubate Cys-Protease X with a high concentration of the hit compound to allow for covalent modification.
-
Rapidly dilute the enzyme-inhibitor complex to a concentration well below the inhibitor's Ki.
-
Monitor the recovery of enzyme activity over time.
-
Lack of significant activity recovery suggests irreversible covalent inhibition.
Mechanism of Covalent Modification
The aldehyde group of the this compound derivatives is expected to react with the thiol group of the active site cysteine residue of Cys-Protease X to form a reversible hemiacetal intermediate, which can then undergo dehydration to form an irreversible thioacetal adduct.
Caption: Proposed mechanism of covalent inhibition of a cysteine protease.
Troubleshooting and Considerations
-
False Positives: Common in HTS, these can arise from compound aggregation, assay interference (e.g., fluorescence quenching or enhancement), or non-specific reactivity. Counter-screens and orthogonal assays are essential to identify and eliminate these.[1]
-
Compound Solubility: Poor solubility of derivatives can lead to inaccurate results. Ensure compounds are fully dissolved in DMSO and do not precipitate in the aqueous assay buffer.
-
Enzyme Stability: The stability of Cys-Protease X under assay conditions is critical. Optimize buffer components and perform enzyme stability checks.
-
Z'-factor: This statistical parameter should be calculated to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7][9]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel covalent inhibitors. The high-throughput screening workflow detailed in this application note provides a robust framework for the identification, confirmation, and characterization of potent and selective inhibitors of cysteine proteases. By combining a well-designed primary screen with rigorous hit validation and mechanistic studies, researchers can efficiently advance promising compounds into the drug discovery pipeline.
References
- BenchChem. (2025).
- BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.
-
Lebraud, H., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. [Link]
-
Ataman Kimya. (n.d.). BENZONITRILE. Ataman Kimya. [Link]
- BenchChem. (2025). Application Note: High-Throughput Screening for Covalent Enzyme Inhibitors Using 1-(Bromomethyl)naphthalen-2-amine. Benchchem.
-
Zhang, Z.Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology. [Link]
-
Lebraud, H., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Google Patents. (n.d.). Application of benzonitrile compound in preparation of antitumor drugs.
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Drug Discovery Opinion. (2009). High Throughput Screening – Probing the Unknown. Drug Discovery Opinion. [Link]
-
ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Ataman Kimya. (n.d.). BENZONITRILE. Ataman Kimya. [Link]
-
ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluorobenzonitrile. PubChem. [Link]
-
ResearchGate. (2009). Fast and efficient synthesis of 14C labelled benzonitriles and their corresponding acids. ResearchGate. [Link]
-
National Institutes of Health. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health. [Link]
-
National Institutes of Health. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. National Institutes of Health. [Link]
- Google Patents. (n.d.). Process for preparation of 2,6-dichlorobenzonitrile.
-
MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 2-Chloro-6-hydroxybenzonitrile. PubChem. [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylbenzonitrile. PubChem. [Link]
Sources
- 1. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 2. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 9. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. High Throughput Screening – Probing the Unknown – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-formylbenzonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-6-formylbenzonitrile. As a critical building block in the development of various pharmaceutical and agrochemical compounds, achieving a high-yield, high-purity synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the widely utilized Vilsmeier-Haack reaction for the formylation of 2-chlorobenzonitrile.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: Several methods can be employed, but the most common and industrially relevant route is the electrophilic formylation of 2-chlorobenzonitrile. The Vilsmeier-Haack reaction is particularly effective for this transformation.[1] Alternative, though often less direct or efficient, routes could include the oxidation of 2-chloro-6-methylbenzonitrile or multi-step pathways involving Sandmeyer-type reactions on a suitably substituted aniline precursor.
Q2: Why is the Vilsmeier-Haack reaction preferred for formylating 2-chlorobenzonitrile?
A2: The Vilsmeier-Haack reaction is advantageous for several reasons. Firstly, it utilizes relatively inexpensive and common reagents: a formamide like N,N-dimethylformamide (DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[1] Secondly, the electrophile generated, the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride), is moderately reactive.[2] This moderate reactivity prevents unwanted side reactions that might occur with more potent electrophiles, yet it is strong enough to react with the moderately deactivated 2-chlorobenzonitrile ring. The reaction conditions are generally mild, making it a robust choice for this specific transformation.
Q3: What is the directing effect of the substituents on the 2-chlorobenzonitrile ring during formylation?
A3: In 2-chlorobenzonitrile, the chlorine atom is an ortho-, para-directing deactivator, while the nitrile group (-CN) is a strong meta-directing deactivator. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3] The incoming electrophile (the Vilsmeier reagent) will preferentially add to the position that is most activated (or least deactivated). The position ortho to the chlorine (C6) is also meta to the strongly deactivating nitrile group. The other ortho position (C3) is adjacent to the bulky cyano group and is electronically less favorable. The para position to the chlorine (C4) is ortho to the deactivating nitrile group. Therefore, the substitution occurs regioselectively at the less sterically hindered and electronically favored C6 position.
Q4: What are the critical safety precautions to consider when performing a Vilsmeier-Haack reaction?
A4: Both DMF and POCl₃ present hazards. Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction to form the Vilsmeier reagent is exothermic and should be performed with cooling (e.g., an ice bath) to control the temperature.[4] The work-up procedure often involves quenching with water or a basic solution, which can also be exothermic and requires careful, slow addition.
Section 2: Baseline Experimental Protocol: Vilsmeier-Haack Formylation
This protocol serves as a standard reference for the troubleshooting guide that follows.
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃) (1.5 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.
-
Substrate Addition: Dissolve 2-chlorobenzonitrile (1.0 equiv) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane (DCM) and add it to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up and Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by slowly adding it to a stirred mixture of crushed ice and a saturated solution of sodium acetate or sodium bicarbonate. This step hydrolyzes the intermediate iminium salt to the final aldehyde.[4][5]
-
Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to afford this compound as a solid.
Section 3: Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Question: My reaction resulted in a very low yield, or I recovered only starting material. What are the most probable causes?
-
Answer: This is a common issue that can often be traced back to the integrity of the Vilsmeier reagent.
-
Potential Cause 1: Deactivated Vilsmeier Reagent. The Vilsmeier reagent is extremely sensitive to moisture. Any water present in the DMF, glassware, or introduced from the atmosphere will rapidly quench the POCl₃ and prevent the formation of the active electrophile.
-
Corrective Action: Ensure all glassware is oven-dried before use. Use anhydrous DMF (preferably from a freshly opened bottle or distilled over a drying agent). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 2: Insufficient Reagent Equivalents. If the stoichiometry is off, there may not be enough active electrophile to drive the reaction to completion.
-
Corrective Action: Increase the equivalents of both DMF and POCl₃ relative to the substrate. A common ratio is 1.5 to 2.0 equivalents of the pre-formed Vilsmeier reagent.
-
-
Potential Cause 3: Incorrect Reaction Temperature. The formation of the Vilsmeier reagent is exothermic and requires cooling to prevent degradation.[4] Conversely, the subsequent electrophilic substitution step may require heating to overcome the activation energy, especially with a moderately deactivated substrate like 2-chlorobenzonitrile.
-
Corrective Action: Strictly control the temperature during reagent formation (0-10 °C). For the formylation step, ensure the mixture reaches the target temperature (e.g., 60-70 °C) and is maintained there for a sufficient duration.
-
-
Problem 2: Incomplete Conversion of Starting Material
-
Question: My post-reaction analysis (TLC, GC-MS) shows a significant amount of unreacted 2-chlorobenzonitrile. How can I improve the conversion rate?
-
Answer: Seeing leftover starting material indicates that the reaction conditions were not sufficient to drive the equilibrium towards the product.
-
Potential Cause 1: Insufficient Reaction Time. The formylation of 2-chlorobenzonitrile is not instantaneous.
-
Corrective Action: Extend the reaction time. Monitor the reaction every 1-2 hours by TLC until the starting material spot has disappeared or is minimized.
-
-
Potential Cause 2: Inadequate Temperature. The reaction may be kinetically slow at lower temperatures.
-
Corrective Action: Cautiously increase the reaction temperature in increments of 10 °C. Be aware that higher temperatures can also promote side product formation, so optimization is key.
-
-
Potential Cause 3: Poor Mixing. If the reaction mixture is very thick or not stirred efficiently, localized reagent depletion can occur, leading to incomplete conversion.
-
Corrective Action: Use a powerful mechanical stirrer, especially for larger-scale reactions. If the mixture becomes too thick, adding a small amount of an inert, anhydrous co-solvent like DCM or 1,2-dichloroethane might improve fluidity.
-
-
Problem 3: Formation of Significant Side Products
-
Question: My product is impure, and purification is difficult. What are the likely side products and how can they be minimized?
-
Answer: Side product formation often results from excessive reaction temperature or the presence of impurities.
-
Potential Cause 1: Overheating. High temperatures can lead to the formation of colored, tar-like polymerization byproducts.
-
Corrective Action: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Refer to the optimized conditions in Table 1.
-
-
Potential Cause 2: Hydrolysis of the Nitrile Group. Although nitriles are generally stable under Vilsmeier-Haack conditions, prolonged reaction times at high temperatures in the presence of trace water during work-up could potentially lead to partial hydrolysis to the corresponding amide or carboxylic acid.
-
Corrective Action: Ensure the work-up is performed efficiently. Quench the reaction mixture and proceed with extraction without unnecessary delays. Maintain a controlled pH during the work-up.
-
-
Potential Cause 3: Impurities in Starting Material. Impurities in the initial 2-chlorobenzonitrile can lead to a variety of undesired side products.
-
Corrective Action: Verify the purity of the starting material by GC-MS or NMR before beginning the synthesis. Purify if necessary.
-
-
Problem 4: Difficulties During Aqueous Work-up
-
Question: I am experiencing issues with emulsions and product loss during the extraction phase. What is the best way to perform the work-up?
-
Answer: The work-up is a critical step that involves neutralizing excess reagents and hydrolyzing the iminium intermediate to the aldehyde.[5]
-
Potential Cause 1: Inefficient Quenching/Hydrolysis. The intermediate iminium salt is water-soluble. If it is not fully hydrolyzed to the aldehyde, it will be lost in the aqueous layer. The hydrolysis is pH-dependent.
-
Corrective Action: Quench the reaction mixture by adding it slowly to a vigorously stirred, cold (0 °C) aqueous solution of a mild base like sodium acetate or sodium bicarbonate. This buffers the solution and facilitates the hydrolysis. Stir the mixture for at least 30-60 minutes after quenching to ensure complete hydrolysis before extraction.
-
-
Potential Cause 2: Emulsion Formation. The presence of DMF and salts can lead to the formation of stable emulsions during extraction, making phase separation difficult.
-
Corrective Action: Add a saturated solution of sodium chloride (brine) during the wash steps. Brine increases the ionic strength of the aqueous layer, which helps to break emulsions and "salt out" the organic product from the aqueous phase. If an emulsion persists, allowing the mixture to stand or gentle centrifugation can be effective.
-
-
Section 4: Data and Visualization
Data Presentation
Table 1: Summary of Optimized Vilsmeier-Haack Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Substrate | 2-Chlorobenzonitrile (1.0 equiv) | Starting material for formylation. |
| Formylating Reagents | POCl₃ (1.5-2.0 equiv) / DMF (3.0-4.0 equiv) | Forms the active Vilsmeier electrophile. Excess ensures complete reaction. |
| Solvent | DMF (as reagent) or optional co-solvent (DCM) | DMF acts as both reagent and solvent. Anhydrous conditions are critical. |
| Reagent Formation Temp. | 0-10 °C | Controls the exothermic reaction and prevents reagent degradation. |
| Reaction Temperature | 60-80 °C | Provides sufficient energy for electrophilic attack on the deactivated ring. |
| Reaction Time | 4-12 hours | Monitor by TLC/GC-MS for completion. |
| Work-up | Quench in ice/aq. NaOAc or NaHCO₃ | Hydrolyzes the iminium intermediate and neutralizes strong acids. |
| Purification | Silica Gel Chromatography or Recrystallization | Isolates the pure product from unreacted starting material and byproducts. |
Experimental Workflows and Mechanisms
Caption: Mechanism for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Section 5: References
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Reimer–Tiemann reaction. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
Sources
Technical Support Center: Improving the Yield of 2-Chloro-6-formylbenzonitrile
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 2-Chloro-6-formylbenzonitrile. This valuable building block presents unique synthetic challenges due to the electronic properties of its substituted aromatic ring. This document provides in-depth troubleshooting advice, validated protocols, and the causal logic behind key experimental choices to help you consistently achieve high yields.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Synthetic Challenge
This section addresses high-level strategic questions about the synthesis of this compound, focusing on why certain common methods are not advisable and which routes are proven to be more successful.
Q1: My attempts at direct formylation of 2-chlorobenzonitrile have failed or resulted in extremely low yields. Why is this reaction so difficult?
A: This is an expected outcome and a critical first point to understand. The difficulty arises from the fundamental principles of electrophilic aromatic substitution. The 2-chlorobenzonitrile ring is severely electron-deficient. Both the nitrile (-CN) and the chloro (-Cl) groups are electron-withdrawing, pulling electron density out of the aromatic system.
Standard formylation reactions, such as the Vilsmeier-Haack[1][2][3] and Gattermann-Koch[4][5], rely on an electron-rich aromatic ring attacking a relatively weak electrophile (the formylating agent). Because your substrate is electron-poor, it is not nucleophilic enough to initiate this reaction under normal conditions, leading to reaction failure or trace amounts of product. Forcing the conditions with higher temperatures often leads to decomposition and polymerization.[6]
Q2: If direct formylation is not viable, what is the most reliable and high-yielding synthetic strategy?
A: The most successful and robust strategy is to avoid direct formylation altogether. Instead, a functional group interconversion (FGI) approach is recommended. This involves starting with a precursor that already has a group at the 6-position which can be easily and cleanly converted into a formyl group in a final step.
The most field-proven approach is the selective oxidation of a primary alcohol. Therefore, the key intermediate you should aim to synthesize is 2-chloro-6-(hydroxymethyl)benzonitrile . This precursor can be reliably oxidized to the desired aldehyde in high yield using modern, mild oxidation methods.
Q3: What are the common precursors for synthesizing the key intermediate, 2-chloro-6-(hydroxymethyl)benzonitrile?
A: The alcohol intermediate can be accessed from several commercially available starting materials. The most common route involves the reduction of a carboxylic acid or its ester derivative, such as methyl 2-chloro-6-cyanobenzoate. This reduction is typically high-yielding and provides a clean product ready for the critical oxidation step. An alternative, though sometimes less efficient route, is the functionalization of 2-chloro-6-methylbenzonitrile.
Part 2: Troubleshooting Guide - The Critical Oxidation Step
This section focuses on the most common point of failure or yield loss: the oxidation of 2-chloro-6-(hydroxymethyl)benzonitrile to this compound.
Core Problem: Low yield or complex product mixture during the oxidation of 2-chloro-6-(hydroxymethyl)benzonitrile.
Use the following troubleshooting flowchart and the detailed Q&A guide below to diagnose and solve common issues.
Caption: Troubleshooting flowchart for the oxidation step.
In-Depth Troubleshooting Q&A
Issue 1: My reaction is incomplete. TLC analysis shows a significant amount of the starting alcohol remaining even after an extended reaction time.
-
Potential Cause 1: Oxidant Stoichiometry and Activity. The most common reason for incomplete conversion is insufficient or deactivated oxidant. Many common oxidants (like Dess-Martin Periodinane or the components for Swern oxidation) can degrade upon improper storage.
-
Solution:
-
Validate Your Reagent: If possible, test your oxidant on a simple, reliable substrate like benzyl alcohol to confirm its activity.
-
Increase Stoichiometry: Use a slight excess of the oxidant. A stoichiometry of 1.5 equivalents relative to the alcohol is a good starting point.
-
Ensure Proper Activation (Swern Oxidation): In a Swern oxidation, ensure the oxalyl chloride or trifluoroacetic anhydride is added at a low temperature (-78 °C) and allowed to react with DMSO for a sufficient time before adding the substrate. Premature addition of the alcohol can lead to failure.
-
Issue 2: My main impurity is a highly polar spot on the TLC plate, often at the baseline, which I suspect is the carboxylic acid.
-
Potential Cause: Over-oxidation. This is a classic problem when using overly harsh or non-selective oxidizing agents. Chromium-based reagents (like Jones reagent or PCC in non-buffered conditions) are particularly prone to over-oxidizing the intermediate aldehyde to the carboxylic acid.
-
Solution:
-
Switch to a Milder Oxidant: The best way to prevent over-oxidation is to use a modern, mild oxidizing agent that stops at the aldehyde stage. Dess-Martin Periodinane (DMP) and Swern oxidation are highly recommended for this transformation as they operate under neutral or slightly basic (during workup) conditions and are known for their high chemoselectivity.
-
Control Temperature: Do not allow the reaction to overheat. While some reactions need to warm to room temperature, excessive heating provides the activation energy needed for the unwanted second oxidation step.
-
Issue 3: My work-up is difficult, and I'm losing a significant amount of product during extraction and purification.
-
Potential Cause: Improper Quenching or Emulsion Formation. The work-up procedures for modern oxidations are critical. For example, in a Swern oxidation, the reaction must be quenched with a tertiary amine (like triethylamine) before warming up to prevent side reactions. In a DMP oxidation, the reaction is typically quenched with a sodium thiosulfate solution to reduce excess iodine species. Failure to do so can lead to product degradation or the formation of emulsions during aqueous extraction.
-
Solution:
-
Follow the Protocol Precisely: Adhere strictly to the quenching and work-up steps outlined in the validated protocols below.
-
Use a Quenching Agent: For DMP oxidations, quench with a saturated solution of sodium bicarbonate and sodium thiosulfate. For Swern oxidations, ensure the addition of triethylamine is complete before removing the cold bath.
-
Purification Strategy: this compound is a moderately polar solid. Purification via flash column chromatography using a hexane/ethyl acetate or dichloromethane/hexane gradient is typically very effective.
-
Part 3: Validated Protocols & Comparative Data
To ensure success, we provide detailed, step-by-step protocols for two highly reliable oxidation methods.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is advantageous as it runs at room temperature and avoids cryogenic conditions.
-
Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-chloro-6-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add Dess-Martin Periodinane (1.5 eq) portion-wise at room temperature. The mixture may become slightly warm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield this compound as a white solid.
Protocol 2: Swern Oxidation
This classic method is highly reliable but requires cryogenic temperatures.
-
Setup: In a three-neck flask under inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Activator Addition: Add dimethyl sulfoxide (DMSO, 2.2 eq) to the DCM. Then, slowly add oxalyl chloride (1.5 eq) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Substrate Addition: Dissolve 2-chloro-6-(hydroxymethyl)benzonitrile (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated Swern mixture. Ensure the temperature remains below -65 °C. Stir for 45-60 minutes at -78 °C.
-
Quenching: Add triethylamine (TEA, 5.0 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Work-up: Add water to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography as described above.
Data Summary: Comparison of Oxidizing Agents
| Oxidant | Typical Conditions | Yield Potential | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | DCM, Room Temp | Excellent (>90%) | Mild, room temperature, high selectivity. | Reagent is expensive and can be explosive under shock/heat. |
| Swern Oxidation | DCM, DMSO, (COCl)₂, TEA, -78 °C | Excellent (>90%) | Highly reliable, clean reaction, minimal over-oxidation. | Requires cryogenic temperatures, unpleasant odor. |
| PCC (Pyridinium Chlorochromate) | DCM, Room Temp | Moderate (60-80%) | Operationally simple, room temperature. | Chromium waste is toxic, can over-oxidize, acidic nature. |
| MnO₂ | DCM or Acetone, Reflux | Variable | Good for benzylic/allylic alcohols. | Often requires a large excess of reagent, variable activity. |
Part 4: Recommended Synthetic Workflow
The following diagram illustrates a reliable, multi-step pathway for the synthesis of this compound, emphasizing the critical oxidation step discussed in this guide.
Caption: Recommended multi-step synthetic workflow.
References
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
-
Wikipedia. (2023). Gattermann reaction. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Department of Chemistry.
- Enamine. (n.d.). Vilsmeier Reagent.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Aromatic Formylation Reactions. BenchChem Technical Support.
-
BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]
Sources
Common side reactions and byproducts in "2-Chloro-6-formylbenzonitrile" synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-6-formylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges, side reactions, and byproduct formation encountered during its synthesis, offering practical, field-proven insights and troubleshooting protocols. Our aim is to provide a self-validating system of knowledge, grounded in established chemical principles.
Introduction to Synthetic Challenges
This compound is a bifunctional molecule featuring both a reactive aldehyde and a nitrile group, ortho to a chlorine atom. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. However, the presence of multiple reactive sites also presents significant synthetic challenges. The primary difficulties lie in achieving selective transformations while minimizing side reactions and simplifying the purification of the final product. This guide will focus on the two most common synthetic strategies and the issues that may arise with each.
Section 1: Synthesis via Oxidation of 2-Chloro-6-methylbenzonitrile
A common and direct approach to this compound is the selective oxidation of the methyl group of 2-chloro-6-methylbenzonitrile. This method is attractive due to the commercial availability of the starting material. However, controlling the oxidation to the aldehyde stage without over-oxidation to the carboxylic acid or unwanted reactions at the nitrile group is a frequent challenge.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My oxidation of 2-chloro-6-methylbenzonitrile is resulting in a low yield of the desired aldehyde. What are the likely causes and how can I improve it?
Answer:
Low yields in this oxidation are typically due to either incomplete conversion of the starting material or the formation of byproducts. Several factors can contribute to this:
-
Inadequate Oxidizing Agent: The choice and amount of the oxidizing agent are critical. A weak oxidizing agent may lead to incomplete reaction, while an overly strong one can result in over-oxidation.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Overly aggressive conditions can promote side reactions.
-
Formation of Byproducts: The primary byproduct is often the over-oxidized 2-chloro-6-cyanobenzoic acid.
Troubleshooting Guide: Low Yield in Oxidation of 2-Chloro-6-methylbenzonitrile
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Conversion | - Increase the molar equivalents of the oxidizing agent incrementally. - Extend the reaction time and monitor progress by TLC or GC. - Ensure the reaction temperature is optimal for the chosen oxidant. | The kinetics of the reaction may be slow, requiring more forcing conditions or a higher concentration of the oxidant to drive the reaction to completion. |
| Over-oxidation to Carboxylic Acid | - Use a milder or more selective oxidizing agent (e.g., manganese dioxide, ceric ammonium nitrate). - Carefully control the reaction temperature, often running the reaction at lower temperatures. - Reduce the reaction time. | Strong oxidizing agents like potassium permanganate or chromic acid can easily oxidize the intermediate aldehyde to the more stable carboxylic acid. Milder oxidants are more likely to stop at the aldehyde stage. |
| Side Reactions at the Nitrile Group | - Ensure the reaction is performed under non-hydrolytic conditions if the nitrile is sensitive to the chosen oxidant and conditions. - Choose an oxidizing agent that is known to be compatible with nitriles. | While generally stable, the nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid under certain oxidative and aqueous conditions, especially at elevated temperatures. |
Question 2: I am observing a significant amount of 2-chloro-6-cyanobenzoic acid in my product mixture. How can I minimize this byproduct?
Answer:
The formation of 2-chloro-6-cyanobenzoic acid is a classic example of over-oxidation. The aldehyde intermediate is more susceptible to oxidation than the starting methyl group. To minimize this:
-
Choice of Oxidant: Employing a selective oxidant is key. For instance, methods that proceed via a radical mechanism or use a heterogeneous oxidant can sometimes offer better selectivity for the aldehyde.
-
Reaction Monitoring: Careful monitoring of the reaction's progress is essential. Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the product. Techniques like Thin Layer Chromatography (TLC) or in-situ reaction monitoring are highly recommended.
Section 2: Synthesis via Formylation of 2-Chlorobenzonitrile
Another viable route to this compound is the formylation of 2-chlorobenzonitrile. This is typically achieved through ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This method offers regioselectivity due to the directing effect of the cyano and chloro groups. However, it requires stringent anhydrous conditions and careful temperature control.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My lithiation-formylation of 2-chlorobenzonitrile is giving a low yield. What are the common pitfalls?
Answer:
Low yields in this multi-step, one-pot reaction can be attributed to several factors, primarily related to the generation and stability of the organolithium intermediate.
-
Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Even trace amounts of water in the solvent, glassware, or starting materials will quench the organolithium, leading to a significant drop in yield.
-
Incorrect Temperature: The lithiation step is highly temperature-dependent. The temperature must be low enough to ensure the stability of the organolithium intermediate and to control the regioselectivity of the deprotonation.
-
Inefficient Quenching: The addition of the formylating agent (e.g., DMF) must be done carefully to ensure efficient reaction with the organolithium species.
Troubleshooting Guide: Low Yield in Lithiation-Formylation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Moisture Contamination | - Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. - Run the reaction under an inert atmosphere (e.g., argon or nitrogen). | Organolithium reagents are strong bases and will readily react with any protic source, such as water, to form the corresponding alkane, thus being consumed before they can react with the intended substrate. |
| Suboptimal Lithiation Temperature | - Maintain a very low temperature during the addition of the organolithium reagent and for the duration of the lithiation (typically -78 °C). - Use a cryostat or a dry ice/acetone bath for consistent temperature control. | The organolithium intermediate is thermally unstable and can decompose at higher temperatures. Low temperatures also enhance the kinetic ortho-directing effect of the substituents. |
| Inefficient Quench with DMF | - Add the DMF slowly at low temperature. - Ensure the DMF is anhydrous. - Allow the reaction to stir for a sufficient time after the addition of DMF before quenching with an aqueous workup. | Rapid addition of DMF can lead to localized warming and side reactions. The initial adduct formed between the organolithium and DMF needs time to form before the aqueous workup, which hydrolyzes it to the aldehyde. |
Question 2: I am observing the formation of symmetrical byproducts and other isomers. What is causing this?
Answer:
The formation of unexpected isomers or symmetrical byproducts like biphenyls can indicate issues with the lithiation step.
-
Isomer Formation: If the lithiation is not completely regioselective, deprotonation at other positions on the aromatic ring can occur, leading to a mixture of formylated isomers upon quenching. This can be influenced by the choice of organolithium reagent and the reaction temperature.
-
Symmetrical Byproducts: The formation of biphenyl-type byproducts can arise from the reaction of the organolithium intermediate with the starting aryl halide (in this case, 2-chlorobenzonitrile).
Visualizing Reaction Pathways and Troubleshooting
To better understand the potential reaction pathways and where side reactions can occur, the following diagrams illustrate the desired synthesis and common pitfalls.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Researchers should always refer to specific literature procedures and perform appropriate risk assessments before conducting any experiment.
Protocol 1: General Procedure for Oxidation of 2-Chloro-6-methylbenzonitrile
-
To a solution of 2-chloro-6-methylbenzonitrile in a suitable solvent (e.g., acetic acid, dichloromethane), add the chosen oxidizing agent (e.g., manganese dioxide, ceric ammonium nitrate) portion-wise at a controlled temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent or filtering off the solid oxidant).
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Lithiation-Formylation of 2-Chlorobenzonitrile
-
To a solution of 2-chlorobenzonitrile in anhydrous THF under an inert atmosphere at -78 °C, add a solution of n-butyllithium in hexanes dropwise.
-
Stir the reaction mixture at -78 °C for the specified time to ensure complete lithiation.
-
Add anhydrous DMF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for a period before allowing it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
References
-
Gattermann, L. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622–1624. [Link]
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Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824–828. [Link]
-
Organic Chemistry Portal. (n.d.). Formylation of Aromatic Compounds. [Link]
Technical Support Center: Purification of 2-Chloro-6-formylbenzonitrile and Its Derivatives
Welcome to the technical support center dedicated to the purification of 2-Chloro-6-formylbenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of organic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven experience.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Column Chromatography Issues
Question: My this compound is not separating from its impurities on a silica gel column. What should I do?
Answer:
Failure to achieve separation on a silica gel column can be attributed to several factors, primarily related to the choice of the mobile phase (eluent). This compound is a moderately polar compound, and achieving good separation requires a fine-tuned eluent system.
Potential Causes and Solutions:
-
Inappropriate Eluent Polarity:
-
If your compound elutes too quickly (high Rf value on TLC): Your eluent is too polar. This causes all components to travel with the solvent front, resulting in poor separation. To remedy this, decrease the polarity of your mobile phase. For instance, if you are using a 20:80 ethyl acetate/hexane mixture, try switching to a 10:90 or 5:95 mixture.
-
If your compound is not moving from the baseline (low Rf value on TLC): Your eluent is not polar enough to displace the compound from the silica gel. In this case, you need to increase the polarity of the mobile phase. For example, if you are using a 5:95 ethyl acetate/hexane mixture, try increasing it to 10:90 or 15:85.
-
-
Co-eluting Impurities:
-
It is possible that an impurity has a very similar polarity to your target compound, making separation by normal-phase chromatography challenging. In such cases, consider switching to a different stationary phase, such as alumina (basic or neutral), or explore reversed-phase chromatography if the impurities have different hydrophobic characteristics.
-
-
Column Overloading:
-
Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Step-by-Step Protocol for Optimizing Column Chromatography:
-
Thin Layer Chromatography (TLC) Analysis: Before running a column, always optimize your solvent system using TLC. The ideal eluent system will give your target compound an Rf value of approximately 0.2-0.4, with good separation from all impurities.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles or cracks to prevent channeling.[1]
-
Load the Sample: Dissolve your crude this compound in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column. This dry-loading technique often results in better separation than loading the sample as a concentrated solution.
-
Elute and Collect Fractions: Run the column with your optimized eluent, collecting fractions. Monitor the elution process using TLC to identify the fractions containing your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
Recrystallization Challenges
Question: I'm trying to recrystallize this compound, but it keeps "oiling out." How can I obtain solid crystals?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
Potential Causes and Solutions:
-
High Solute Concentration: The solution may be too concentrated, leading to the separation of the compound as a liquid upon cooling. To address this, add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for your compound, even at room temperature. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]
-
Rapid Cooling: Cooling the solution too quickly can promote the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.
Step-by-Step Protocol for Successful Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent pair. For compounds like this compound, consider solvents such as ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane).[3]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude material until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the growth of larger crystals.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a synthesis of this compound?
A1: The impurity profile will depend on the synthetic route. A common method for synthesizing 2-cyanobenzaldehydes is through the cyanation of the corresponding bromo- or chloro-benzaldehyde.[4] Potential impurities could include:
-
Unreacted starting materials: e.g., 2,6-dichlorobenzaldehyde.
-
Isomeric byproducts: Depending on the synthetic route, you might have regioisomers of the starting materials or the final product.[5]
-
Over-reaction or side-reaction products: For instance, the aldehyde group could be oxidized to a carboxylic acid, especially if exposed to air for prolonged periods.
-
Hydrolysis of the nitrile: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under strongly acidic or basic conditions.
Q2: How can I effectively assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development. Purity is determined by the area percentage of the main peak.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation and can also be used to detect and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Q3: What are the best storage conditions for purified this compound?
A3: Aromatic aldehydes can be sensitive to air and light. Over time, the aldehyde group can oxidize to a carboxylic acid. Therefore, it is recommended to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator) to minimize degradation.[6]
Visualizing Purification Workflows
Decision Tree for Purification Strategy
The choice of purification method depends on the physical state of the crude product and the nature of the impurities.
Caption: A decision-making workflow for selecting the appropriate purification technique.
Troubleshooting Flowchart for Column Chromatography
This flowchart provides a systematic approach to resolving common issues during column chromatography.
Caption: A troubleshooting flowchart for optimizing column chromatography separation.
References
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Mas-Roselló, J., et al. (2020). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. European Journal of Organic Chemistry, 2020(38), 6145-6163.
- Senzer, B. D., et al. (2022). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 99, 276-302.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Patil, S. A., et al. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene)–2–cyanoacetohydrazide derivatives as effective antimicrobial agents.
-
Professor Dave Explains. (2021, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
- Google Patents. (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
-
ResearchGate. (2008). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]
-
MOLBASE. (n.d.). 2-chloro-6-sulfanylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyanobenzaldehyde. Retrieved from [Link]
- MDPI. (2020). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 25(17), 3894.
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Agilent. (n.d.). The LC Handbook. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CHLOROANTHRAQUINONE. Retrieved from [Link]
- Longdom Publishing. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
-
National Testing Agency. (2023). Syllabus for Chemistry (SCQP08). Retrieved from [Link]
- Google Patents. (n.d.). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
Sources
Navigating Cascade Reactions with 2-Chloro-6-formylbenzonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for cascade reactions involving 2-Chloro-6-formylbenzonitrile. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges in your synthetic endeavors. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the intricacies of these powerful multi-step transformations.
Introduction to Cascade Reactions with this compound
This compound is a versatile bifunctional starting material that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds, most notably quinazolines and isoindolinones. Its unique structure, featuring an aldehyde, a nitrile, and a halogenated aromatic ring, allows for the orchestration of elegant cascade reactions where multiple bonds are formed in a single pot. This approach offers significant advantages in terms of atom economy, reduced workup procedures, and overall efficiency.
However, the successful execution of these cascade reactions is highly dependent on a nuanced understanding of the interplay between various reaction parameters. This guide will address common pitfalls and provide actionable solutions to help you achieve your desired outcomes.
Core Principles of Reactivity
The reactivity of this compound in cascade reactions is primarily governed by the electrophilic nature of the aldehyde and nitrile groups, and the susceptibility of the chloro-substituent to nucleophilic aromatic substitution. The ortho-relationship of these functional groups is key to facilitating intramolecular cyclization steps that are the hallmark of these cascade processes.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments.
Low or No Product Yield
Question: My cascade reaction is resulting in a very low yield or no desired product. What are the primary factors to investigate?
Answer: Low or no yield is a common challenge that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Purity of Starting Materials: Impurities in this compound or the coupling partner can lead to a host of side reactions, consuming your starting materials and complicating purification.
-
Causality: Trace impurities can poison catalysts, react with your starting materials or intermediates, or alter the optimal reaction conditions.
-
Solution:
-
Verify Purity: Confirm the purity of your this compound and other reactants using techniques like NMR, GC-MS, or by checking the melting point.
-
Purification: If necessary, purify the starting materials. Recrystallization or column chromatography are common methods.
-
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that can significantly impact the yield.
-
Causality: Many cascade reactions have a significant activation energy barrier that requires thermal energy to overcome. Conversely, excessive heat can lead to decomposition of starting materials, intermediates, or the final product. Reaction time is also crucial to ensure complete conversion without promoting side reactions.
-
Solution:
-
Temperature Screening: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, and 120 °C) to determine the optimal condition.
-
Time Course Study: Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and to ensure the starting material is fully consumed.
-
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in reactant solubility, reaction rate, and the stabilization of intermediates.
-
Causality: The polarity of the solvent can influence the reaction pathway. For instance, in the synthesis of quinazolines, polar aprotic solvents like DMF or DMSO often favor the desired cyclization, while non-polar solvents might lead to different products.
-
Solution:
-
Solvent Screening: Conduct the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile). Ensure all reactants are soluble in the chosen solvent at the reaction temperature.
-
-
-
Ineffective Catalyst or Base: The choice and activity of the catalyst and base are paramount in many cascade reactions involving this compound.
-
Causality: The catalyst facilitates key bond-forming steps, while the base is often required for deprotonation or to activate a nucleophile. An inactive or inappropriate catalyst or base will stall the reaction.
-
Solution:
-
Fresh Catalyst/Base: Use a fresh batch of catalyst and ensure the base is not old or has been improperly stored.
-
Catalyst/Base Screening: If the reaction is not proceeding, consider screening different catalysts (e.g., various palladium or copper sources) and bases (e.g., K₂CO₃, Cs₂CO₃, or organic bases like DBU). The optimal choice is highly dependent on the specific cascade reaction.
-
-
Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. What are the likely culprits and how can I minimize them?
Answer: The formation of side products is a common issue stemming from the multiple reactive sites in this compound and the potential for competing reaction pathways.
-
Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis under certain conditions, leading to the formation of a carboxylic acid or amide.
-
Causality: The presence of water, especially at elevated temperatures and in the presence of strong acids or bases, can promote the hydrolysis of the nitrile.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. If necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Homocoupling of Starting Materials: In metal-catalyzed reactions, homocoupling of the starting materials can be a competing pathway.
-
Causality: This is particularly prevalent in cross-coupling reactions where the catalyst can promote the coupling of two molecules of the same starting material.
-
Solution:
-
Optimize Catalyst and Ligand: The choice of catalyst and ligand can significantly influence the selectivity of the reaction. Screening different ligand systems can often minimize homocoupling.
-
Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can also help to suppress this side reaction.
-
-
-
Formation of Isoindolinone Isomers or Over-oxidation Products: In the synthesis of isoindolinones, incomplete cyclization or over-oxidation can lead to impurities.
-
Causality: Harsh reaction conditions or prolonged reaction times can lead to the formation of undesired isomers or the over-oxidation of the isoindolinone core to the corresponding phthalimide.[1]
-
Solution:
-
Milder Conditions: Attempt the reaction under milder conditions (lower temperature, shorter reaction time).
-
Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired product is formed, before significant side product formation occurs.
-
-
Visualizing the Troubleshooting Workflow
A systematic approach is key to resolving experimental issues. The following flowchart outlines a logical progression for troubleshooting low product yield.
Caption: A troubleshooting flowchart for addressing low yield in cascade reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order of halogens in nucleophilic aromatic substitution on the benzonitrile ring?
A1: The reactivity of halogens as leaving groups in nucleophilic aromatic substitution (SNAr) reactions generally follows the trend: F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex. However, in many metal-catalyzed cross-coupling reactions, the reactivity order is reversed (I > Br > Cl > F), as the bond strength of the carbon-halogen bond becomes a more dominant factor in the oxidative addition step.[2]
Q2: Can I use microwave irradiation to accelerate my cascade reaction?
A2: Yes, microwave-assisted synthesis can be a very effective technique for accelerating these reactions.[2] Microwave irradiation can lead to rapid heating and often results in significantly reduced reaction times and improved yields. However, it is important to carefully optimize the reaction conditions, as the high temperatures achieved can also promote side reactions if not properly controlled.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is highly dependent on the specific cascade reaction.
-
For reactions involving deprotonation of a nucleophile: A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be required.
-
For promoting cyclization: A weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient.
-
In some cases, an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) may be preferable, particularly if the solubility of inorganic bases is an issue. It is often necessary to screen a few different bases to find the optimal one for your specific transformation.
Q4: What are some common experimental protocols for cascade reactions with this compound?
A4: While specific protocols will vary depending on the desired product, here is a general procedure for a quinazoline synthesis that can be adapted.
Experimental Protocol: General Procedure for Quinazoline Synthesis
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and a suitable catalyst (e.g., 5-10 mol% of a palladium or copper catalyst).
-
Solvent and Base: Add the chosen anhydrous solvent (e.g., 5-10 mL of DMF or toluene) and the appropriate base (e.g., 2.0 mmol of K₂CO₃).
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the predetermined time.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline.
Data Presentation: Comparison of Reaction Parameters
The following table provides a general overview of typical reaction parameters that can be optimized for cascade reactions involving this compound.
| Parameter | Typical Range/Options | Considerations |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, CuI, Cu(OTf)₂ | Choice depends on the specific transformation. Ligands may be required. |
| Base | K₂CO₃, Cs₂CO₃, DBU, Et₃N | Base strength and solubility are key factors. |
| Solvent | Toluene, Dioxane, DMF, DMSO, Acetonitrile | Polarity and boiling point are important considerations. |
| Temperature | Room Temperature to 150 °C | Optimization is crucial to balance reaction rate and side reactions. |
| Concentration | 0.1 M to 1.0 M | Can influence reaction kinetics and solubility. |
Visualizing a General Cascade Reaction Mechanism
The following diagram illustrates a plausible mechanistic pathway for the formation of a quinazoline from this compound and an amine.
Caption: A generalized mechanism for quinazoline formation.
Concluding Remarks
Cascade reactions with this compound offer an elegant and efficient route to valuable heterocyclic scaffolds. Success in this area hinges on a careful and systematic approach to reaction optimization and troubleshooting. By understanding the fundamental principles of reactivity and being methodical in addressing challenges, researchers can unlock the full potential of this powerful synthetic strategy. This guide provides a foundational framework for your experimental work, and we encourage you to consult the cited literature for more detailed information on specific transformations.
References
- Benchchem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
- Benchchem. (2025).
- Benchchem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- Frontiers. (2013). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
-
Organic Chemistry Portal. (2023). Quinazoline synthesis. [Link]
-
MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]
-
RSC Publishing. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
RSC Publishing. (2021). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. [Link]
-
e-Publications@Marquette. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. [Link]
-
Frontiers. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. [Link]
- Benchchem. (2025). A Comparative Analysis of the Reactivity of 2-Bromobutanenitrile and 2-Chlorobutanenitrile in Nucleophilic Substitution Reaction.
- Benchchem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
-
IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]
-
Semantic Scholar. (2020). [PDF] Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]
-
PMC. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]
-
Organic Chemistry Portal. (2018). Synthesis of quinazolinones. [Link]
-
Organic Chemistry Portal. (2024). Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones. [Link]
-
RSC Publishing. (2017). Three-component cascade reaction of 3-ketonitriles, 2-unsubstituted imidazole N-oxides, and aldehydes. [Link]
Sources
How to avoid dimerization of "2-Chloro-6-formylbenzonitrile"
Technical Support Center: 2-Chloro-6-formylbenzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization
Welcome to the technical support guide for this compound. This document serves as a critical resource for scientists and researchers encountering stability issues, specifically dimerization, with this highly reactive aldehyde. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I've noticed a new, higher molecular weight impurity in my analysis after storing this compound or running a reaction. What is happening?
A1: You are likely observing the formation of a dimer or other self-condensation products. This compound is an electron-deficient aromatic aldehyde. The presence of both a chloro and a nitrile group on the benzene ring withdraws electron density, making the aldehyde's carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack. This high reactivity can lead to the molecule reacting with itself, especially under non-optimal storage or reaction conditions.
Q2: What is "dimerization" in this context, and what chemical reaction is causing it?
A2: Dimerization is a process where two identical molecules react together to form a single new molecule, or dimer. For aldehydes like this compound that lack alpha-hydrogens, this self-condensation cannot proceed via an aldol condensation.[1][2] Instead, it is prone to base-induced disproportionation reactions. The two most probable pathways are:
-
The Tishchenko Reaction : Two aldehyde molecules react in the presence of a base or a Lewis acid catalyst to form an ester.[3][4] In this case, one molecule of the aldehyde is oxidized to a carboxylic acid, and a second is reduced to an alcohol, which then combine to form the ester dimer. This is a common pathway for both aromatic and aliphatic aldehydes.[4][5]
-
The Cannizzaro Reaction : In the presence of a strong base (like NaOH or KOH), two molecules of a non-enolizable aldehyde undergo a redox reaction to yield a primary alcohol and a carboxylic acid.[6][7] While this produces two separate molecules rather than a single dimer, these products can complicate purification and represent a loss of your starting material. The reaction is typically second order in aldehyde and first order in base.[6]
The Tishchenko reaction is often the more relevant pathway when trace amounts of Lewis acidic impurities or alkoxides are present, leading directly to the dimeric ester byproduct.[3][5]
Q3: What does the dimer of this compound look like, and how can I identify it?
A3: The most likely dimer is the ester formed via a Tishchenko-type reaction. The structure would be (2-chloro-6-cyanophenyl)methyl 2-chloro-6-cyanobenzoate. You can identify this byproduct using standard analytical techniques:
-
Mass Spectrometry (MS) : The dimer will have a molecular weight exactly double that of the starting material (2 x 165.58 g/mol = 331.16 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, you would expect to see the disappearance of the aldehyde proton peak (~10 ppm) and the appearance of a new benzylic CH₂ singlet (around 5.0-5.5 ppm) and distinct aromatic signals for the two different phenyl rings.
-
Thin-Layer Chromatography (TLC) : The dimer is typically less polar than the starting aldehyde. It will have a higher Rf value on a normal-phase silica plate.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on chemical principles.
Issue 1: Low reaction yield with significant loss of starting material, even when the primary reaction is slow.
-
Probable Cause : Competing dimerization is consuming your starting material. This is often accelerated by reaction conditions such as the presence of base, elevated temperatures, or certain metal catalysts.
-
Solution Strategy :
-
Re-evaluate Your Base : If your primary reaction requires a base, choose the weakest, most sterically hindered, non-nucleophilic base possible. Proton sponges or hindered tertiary amines (e.g., DBU, DIPEA) are often preferable to inorganic bases (e.g., K₂CO₃, NaOH) or alkoxides.
-
Lower the Temperature : Dimerization, like most reactions, has a rate dependent on temperature. Running your reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly slow the rate of the undesired self-condensation relative to your desired reaction.
-
Control Stoichiometry and Addition Rate : If reacting this compound with another reagent, consider adding the aldehyde slowly to the reaction mixture. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of it reacting with itself.
-
Issue 2: The purity of my this compound degrades over time in storage.
-
Probable Cause : Improper storage conditions are allowing for slow dimerization. Exposure to moisture, air (oxygen can lead to oxidation to the carboxylic acid), light, and trace contaminants on the container surface can catalyze degradation.
-
Solution Strategy : Implement a rigorous storage protocol.
-
Inert Atmosphere : Store the compound under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[8]
-
Temperature : Store at a reduced temperature (2-8 °C) in a refrigerator designated for chemical storage.
-
Container : Use a clean, dry amber glass vial with a tight-fitting cap to protect from light and moisture.[9][10]
-
Purity : Ensure the material is highly pure before long-term storage, as impurities can act as catalysts for decomposition.
-
Issue 3: During workup, I am isolating unexpected byproducts or experiencing product loss.
-
Probable Cause : The workup conditions, especially aqueous washes with base (e.g., sodium bicarbonate solution), can induce rapid dimerization or a Cannizzaro reaction.[11][12]
-
Solution Strategy :
-
Avoid Basic Washes : If possible, avoid washing the organic layer with basic aqueous solutions. If a neutralization step is required, use carefully controlled amounts of a very dilute acid to neutralize any remaining base from the reaction, followed by a water or brine wash.
-
Minimize Contact Time : Perform the workup as quickly as possible and at a low temperature (e.g., using an ice bath).
-
Test Stability : If you suspect workup-induced degradation, take a small aliquot of your crude reaction mixture, expose it to your planned workup conditions in a test tube, and analyze the result by TLC or LC-MS before committing the entire batch.[11]
-
Summary of Recommended vs. Problematic Conditions
| Parameter | Recommended Conditions | Conditions to Avoid | Rationale |
| Storage | Inert atmosphere (Ar, N₂), 2-8 °C, dark, dry | Air, moisture, light, room temperature | Prevents slow oxidation and catalyzed dimerization.[8][10][13] |
| Solvents | Dry, aprotic solvents (e.g., THF, Dichloromethane, Toluene) | Protic solvents (e.g., Methanol, Ethanol) if alkoxides can form | Aprotic solvents are non-participatory. Alcohols can form alkoxide catalysts in the presence of base. |
| Bases | Weak, non-nucleophilic, sterically hindered bases (e.g., DIPEA, Proton Sponge) | Strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe) | Strong bases directly catalyze the Cannizzaro and Tishchenko reactions.[4][6][14] |
| Temperature | As low as the primary reaction kinetics allow (e.g., 0 °C to -78 °C) | Elevated temperatures (> room temp) | Reduces the rate of the undesired dimerization side reaction. |
| Workup | Neutral or slightly acidic aqueous washes; rapid processing | Prolonged exposure to basic aqueous solutions (e.g., NaHCO₃, K₂CO₃) | Basic workup conditions can trigger rapid self-condensation.[12] |
Visualizing the Problem and Solution
The Dimerization Pathway
The diagram below illustrates the probable Tishchenko reaction pathway, where two molecules of this compound (A) react in the presence of a catalyst to form a hemiacetal intermediate (B), which then undergoes a hydride shift to produce the final ester dimer (C).
Caption: Tishchenko dimerization of this compound.
Experimental Workflow to Minimize Dimerization
This workflow provides a logical sequence of steps and decision points for setting up an experiment to minimize byproduct formation.
Sources
- 1. homework.study.com [homework.study.com]
- 2. brainly.com [brainly.com]
- 3. Tishchenko Reaction [organic-chemistry.org]
- 4. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 5. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. uottawa.ca [uottawa.ca]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. How To [chem.rochester.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for 2-Chloro-6-formylbenzonitrile Reactions
Welcome to the technical support center for 2-Chloro-6-formylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile trifunctional building block. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This is a living document, structured in a question-and-answer format to address the practical challenges encountered in the laboratory.
Part 1: Foundational Concepts & General Strategy
This section addresses initial considerations for working with this compound, focusing on the inherent reactivity of its functional groups.
Q1: What are the primary challenges when designing reactions with this compound?
The core challenge lies in the chemoselective transformation of one functional group in the presence of two others. The molecule contains:
-
An aryl chloride : Susceptible to palladium-catalyzed cross-coupling reactions.
-
An aldehyde : Prone to nucleophilic attack, oxidation, reduction, and condensation reactions.
-
A nitrile : Generally stable, but can undergo hydrolysis under harsh acidic or basic conditions.
The key to success is selecting reaction conditions—specifically the catalyst, temperature, and base—that favor the transformation of the desired functional group while leaving the others intact.
Q2: In what order should I consider the reactivity of the functional groups for sequential modifications?
Generally, palladium-catalyzed cross-coupling at the C-Cl bond is performed first under carefully controlled, mild conditions. The aldehyde and nitrile groups are often tolerant to modern cross-coupling protocols. Reactions involving the aldehyde, such as Knoevenagel condensations or reductive aminations, are typically performed on the more elaborated cross-coupled product. This strategy avoids exposing a potentially sensitive new functional group to the conditions of the C-Cl activation.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a frequently employed C-C bond-forming reaction.[1] However, the relatively unreactive nature of the aryl chloride bond necessitates careful catalyst selection and optimization.[2]
Frequently Asked Questions & Troubleshooting
Q3: My Suzuki-Miyaura reaction with this compound is not working or gives very low yield. What are the first things to check?
Low yield in a Suzuki coupling of an aryl chloride is a common issue. Here’s a logical troubleshooting workflow:
-
Catalyst Deactivation: The aldehyde group can potentially coordinate to the palladium center, inhibiting catalysis. Ensure your palladium precatalyst and ligand are of high quality and handled under an inert atmosphere.
-
Ineffective Oxidative Addition: The C-Cl bond activation is often the rate-limiting step. This is directly influenced by the ligand. For electron-deficient and sterically hindered aryl chlorides, highly electron-rich and bulky phosphine ligands are required.
-
Base Incompatibility: The choice of base is critical.[1] A base that is too strong can promote side reactions with the aldehyde (e.g., Cannizzaro reaction, aldol condensation). A base that is too weak may not facilitate the transmetalation step effectively.
-
Solvent and Temperature: Ensure your solvent is anhydrous. Water can hydrolyze the boronic acid and interfere with the catalytic cycle. The reaction may require elevated temperatures (80-120 °C) to drive the oxidative addition of the C-Cl bond.
Q4: I'm observing significant amounts of a side product corresponding to the homocoupling of my boronic acid. How can I prevent this?
Homocoupling arises from the reaction of two boronic acid molecules. This is often promoted by the presence of oxygen.
-
Solution: Ensure your reaction is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Using a palladium(II) precatalyst that is efficiently reduced in situ to the active palladium(0) species can also minimize side reactions that occur before the main catalytic cycle is established.
Q5: Can I use other cross-coupling reactions, and what are the key considerations?
Yes, other reactions are possible, but catalyst choice remains paramount.
-
Sonogashira Coupling: To couple with terminal alkynes, a copper(I) co-catalyst is typically required.[3] The primary challenge is preventing homocoupling of the alkyne (Glaser coupling). This can be minimized by using a suitable amine base (like triethylamine or diisopropylethylamine) and ensuring anaerobic conditions.
-
Buchwald-Hartwig Amination: For C-N bond formation, specialized ligands (e.g., Josiphos, Xantphos) are often necessary to facilitate the reductive elimination step. The aldehyde group can react with primary amine coupling partners, so protection of the aldehyde or the use of secondary amines may be necessary.
Catalyst & Ligand Selection Guide for Suzuki-Miyaura Coupling
The selection of the catalyst system is the most critical parameter for success. Modern approaches often use machine learning and automated systems to navigate the vast parameter space.[4][5][6]
| Catalyst/Precatalyst | Ligand | Recommended Base | Solvent | Key Characteristics & Rationale |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane/H₂O | First Screen: SPhos is a bulky, electron-rich ligand excellent for activating C-Cl bonds. A good starting point for optimization. |
| Buchwald Precatalysts (e.g., SPhos-Pd-G3) | (Integrated) | Cs₂CO₃, K₃PO₄ | THF, 2-MeTHF | High Activity: These precatalysts generate the active Pd(0) species reliably and rapidly, often leading to higher yields and shorter reaction times.[2] Ideal for challenging substrates. |
| Pd(PPh₃)₄ | None | K₂CO₃, Na₂CO₃ | Toluene/Ethanol/H₂O | Traditional Choice: While classic, it often requires higher catalyst loadings and temperatures for aryl chlorides. Prone to decomposition at high temperatures. |
Experimental Protocol: Suzuki-Miyaura Coupling Optimization
This protocol provides a systematic approach to optimizing the reaction conditions.
-
Setup: In a glovebox, array a series of reaction vials. To each vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the chosen base (2.0 eq).
-
Catalyst/Ligand Addition: In separate stock solutions, dissolve the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in anhydrous solvent. Add the appropriate amounts to each vial to screen different Pd/ligand ratios (e.g., 1:1, 1:2). For precatalysts, add them directly as solids. Typical catalyst loading is 1-2 mol%.
-
Reaction: Add anhydrous, degassed solvent to each vial. Seal the vials and place them in a heating block set to the desired temperature (e.g., start at 80 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by TLC, GC-MS, or LC-MS to determine conversion.
-
Optimization: Based on the results, vary one parameter at a time (e.g., temperature, base, solvent) to identify the optimal conditions. Automated feedback systems can significantly accelerate this process.[7]
Workflow for Catalyst Screening
Caption: A logical workflow for Suzuki-Miyaura reaction optimization.
Part 3: Troubleshooting Reactions of the Aldehyde Group
The aldehyde functionality opens a rich field of possible transformations, with the Knoevenagel condensation being a prime example for C-C bond formation.[8]
Frequently Asked Questions & Troubleshooting
Q6: My Knoevenagel condensation with malononitrile is messy, and I'm getting multiple products. What's going wrong?
The Knoevenagel condensation is base-catalyzed, and side reactions are common if the conditions are not controlled.
-
Problem: Strong bases (e.g., NaOH, KOH) can lead to competing reactions like the Cannizzaro reaction (disproportionation of the aldehyde) or hydrolysis of the nitrile group on the benzonitrile core.
-
Solution: Use a milder organic base like piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Organocatalysts like L-Proline can also be effective and often provide cleaner reactions.[8] The reaction is typically run at room temperature to minimize side reactions.
Q7: The reaction is very slow or stalls. Should I increase the temperature?
Increasing the temperature should be a last resort.
-
Rationale: Heating can promote the aforementioned side reactions. Before increasing the temperature, consider changing the catalyst or solvent. Switching to a more polar solvent can sometimes accelerate the reaction. Ensure your active methylene compound is of high purity.
Q8: I want to perform a reductive amination. Will the aryl chloride interfere?
Standard reductive amination conditions (e.g., NaBH₃CN, NaBH(OAc)₃) are generally mild and should not affect the aryl chloride. The primary concern is the reaction between the amine and the aldehyde to form the imine intermediate. The reaction is typically performed as a one-pot procedure where the imine is formed and then reduced in situ.
Catalyst Comparison for Knoevenagel Condensation
This table compares common catalysts for the reaction of an aldehyde with an active methylene compound, using data for the analogous 2-Chloro-6-fluorobenzaldehyde as a reference.[8]
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Typical Time | Inferred Yield (%) |
| Piperidine | Homogeneous Base | Ethanol | Room Temp | 2-4 h | ~95% |
| DBU | Homogeneous Base | Water | Room Temp | ~20 min | ~96% |
| L-Proline | Organocatalyst | Ethanol | Reflux | 5-6 h | 85-92% |
Experimental Protocol: Knoevenagel Condensation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.05 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove residual starting materials and catalyst. Dry the product under vacuum. If necessary, the product can be recrystallized.
Troubleshooting Decision Tree for Knoevenagel Condensation
Caption: A decision tree for troubleshooting Knoevenagel reactions.
References
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. 2022. Available from: [Link]
-
Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... ResearchGate. Available from: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. 2022. Available from: [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. 2022. Available from: [Link]
-
Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. ResearchGate. Available from: [Link]
-
2 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. Available from: [Link]
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. 2020. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 5. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Managing temperature and pressure in "2-Chloro-6-formylbenzonitrile" synthesis
Technical Support Center: Synthesis of 2-Chloro-6-formylbenzonitrile
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on the critical parameters of temperature and pressure management. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to ensure successful, safe, and reproducible outcomes in your laboratory.
Foundational Principles: The Vilsmeier-Haack Approach
The synthesis of this compound is most reliably achieved via the Vilsmeier-Haack reaction, which accomplishes the formylation of an aromatic ring.[1][2] In this case, 2-chlorobenzonitrile serves as the substrate. The success of this reaction is not merely a matter of combining reagents; it is a carefully orchestrated process where temperature and pressure are paramount for controlling reactivity, maximizing yield, and ensuring safety.
The reaction proceeds in two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an acid chloride, typically phosphoryl chloride (POCl₃), to form the electrophilic chloroiminium salt known as the Vilsmeier reagent.[3][4] This step is highly exothermic and requires strict temperature control.
-
Electrophilic Aromatic Substitution: The moderately activated 2-chlorobenzonitrile ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the final aldehyde product, this compound.[3]
Core Reaction Pathway
Below is a diagram illustrating the fundamental mechanism of the Vilsmeier-Haack reaction for this synthesis.
Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.
Troubleshooting Guide: Temperature & Pressure Issues
This section directly addresses common experimental challenges in a question-and-answer format.
Question 1: "My reaction is sluggish and the yield of this compound is extremely low. What went wrong?"
Answer: Low yield is a frequent issue that can almost always be traced back to improper temperature management or reagent integrity. Consider these causal factors:
-
Incomplete Vilsmeier Reagent Formation: The formation of the active formylating agent from DMF and POCl₃ is temperature-dependent. If the initial cooling is too aggressive (e.g., <-5°C), the reaction rate can be impractically slow. Conversely, if the temperature is not kept low (ideally 0-10°C), the highly reactive reagent can degrade.
-
Moisture Contamination: The Vilsmeier reagent and POCl₃ are both extremely sensitive to moisture. Water will rapidly quench the reagent and hydrolyze POCl₃, rendering them inactive. Ensure all glassware is oven-dried, and use anhydrous grade DMF and a freshly opened or distilled bottle of POCl₃. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).[5]
-
Insufficient Thermal Energy for Formylation: While reagent formation requires cold conditions, the subsequent electrophilic attack by 2-chlorobenzonitrile often requires heating. The reaction temperature is dependent on the reactivity of the substrate and typically ranges up to 80°C.[3] If the mixture is not heated sufficiently after the Vilsmeier reagent has formed, the formylation step will not proceed to completion.
-
Ineffective Hydrolysis: The final step requires careful hydrolysis of the aryl iminium intermediate. This is typically achieved by quenching the reaction mixture in ice-cold water or a buffered solution (like sodium acetate in water) to neutralize the acidic environment and facilitate the formation of the aldehyde.[4]
Question 2: "The reaction mixture turned dark brown/black, and I isolated a tar-like substance instead of my product. Why did this happen?"
Answer: The formation of tar or polymeric material is a classic sign of an uncontrolled exothermic reaction.
-
Cause - Runaway Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic. Adding POCl₃ too quickly or without adequate cooling will cause a rapid temperature spike. At elevated temperatures, the Vilsmeier reagent and the starting materials can undergo decomposition and polymerization, leading to the observed tar.
-
Preventative Protocol: The only way to prevent this is through strict procedural control. Add the POCl₃ dropwise to the DMF, which should be pre-chilled in an ice/salt or dry ice/acetone bath. The internal temperature of the reaction flask must be monitored continuously with a low-temperature thermometer and maintained below 10°C throughout the addition. A safe addition can take over an hour for moderate-scale reactions.
Question -3: "I noticed a significant pressure increase in my reactor system. Is this normal, and how should it be managed?"
Answer: A pressure increase is not unusual but must be managed correctly to prevent a hazardous situation. It is critical not to run this reaction in a completely sealed system.
-
Source of Pressure:
-
HCl Gas: If trace moisture is present in the reaction, it will react with POCl₃ to generate HCl gas.
-
Thermal Expansion: As the reaction is heated for the formylation step, the headspace gases and solvent vapors will expand.
-
Decomposition: In a runaway temperature scenario, rapid decomposition can lead to the evolution of various gases, causing a dangerous and sudden pressure spike.
-
-
Pressure Management Protocol:
-
Inert Atmosphere Venting: The reactor should be equipped with a positive pressure inlet for an inert gas (Nitrogen or Argon).
-
Outlet to Bubbler: The system must have an outlet that is vented through an oil or mercury bubbler. This setup maintains the inert atmosphere while allowing any excess pressure to be safely released.
-
Monitoring: For larger-scale reactions, a pressure gauge and a pressure relief valve are mandatory safety features. The reaction should operate at or slightly above atmospheric pressure.[6]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for each stage of the reaction?
-
A1: For the formation of the Vilsmeier reagent, the temperature should be strictly maintained between 0°C and 10°C. For the subsequent formylation of 2-chlorobenzonitrile, a higher temperature is needed, typically in the range of 50°C to 80°C, depending on the desired reaction time.[3]
-
-
Q2: Can I use a different solvent instead of DMF?
-
A2: In the Vilsmeier-Haack reaction, DMF is not just a solvent; it is a reactant that forms the electrophile.[7] Therefore, it cannot be substituted. Using excess DMF as the solvent is common practice.
-
-
Q3: How do I know when the reaction is complete?
-
A3: The most reliable method is to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample can be carefully extracted, quenched in a small amount of ice water, extracted with a solvent like ethyl acetate, and then analyzed to check for the disappearance of the 2-chlorobenzonitrile starting material.
-
-
Q4: What is the best method for purifying the final product?
-
A4: After aqueous work-up and extraction, the crude product is often an oil or a solid. Purification can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[8]
-
Experimental Protocol & Safety Setup
Recommended Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Reagents | 2-Chlorobenzonitrile, POCl₃, Anhydrous DMF | DMF is a reactant; anhydrous conditions are critical to prevent reagent quenching.[5] |
| Stoichiometry | 1.5 - 3.0 equivalents of Vilsmeier Reagent per equivalent of substrate | Using an excess of the formylating agent drives the reaction to completion. |
| Temp. (Stage 1) | 0°C to 10°C | Controls the exothermic formation of the Vilsmeier reagent, preventing degradation.[4] |
| Temp. (Stage 2) | 50°C to 80°C | Provides activation energy for the electrophilic aromatic substitution step.[3] |
| Pressure | Atmospheric (vented system) | Prevents hazardous pressure build-up from potential gas evolution. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture which would destroy the active reagent. |
Step-by-Step Synthesis Protocol
-
System Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a condenser with a nitrogen/argon inlet connected to an oil bubbler.
-
Reagent Charging: Charge the flask with anhydrous DMF (e.g., 5 equivalents). Begin stirring and cool the flask to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Charge the dropping funnel with phosphoryl chloride (POCl₃, e.g., 1.5 equivalents). Add the POCl₃ dropwise to the cooled DMF over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
Substrate Addition: After the POCl₃ addition is complete, add the 2-chlorobenzonitrile (1 equivalent) to the mixture. This can be done portion-wise as a solid or dissolved in a small amount of anhydrous DMF.
-
Formylation Reaction: Slowly warm the reaction mixture to room temperature and then heat to 60-70°C. Maintain this temperature for 2-4 hours, monitoring the reaction by TLC or GC.
-
Quenching and Hydrolysis: After the reaction is complete, cool the mixture back down to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Work-up: Stir the aqueous mixture for 30-60 minutes to ensure complete hydrolysis. If the solution is highly acidic, neutralize it with a base like sodium bicarbonate or sodium hydroxide solution until it is slightly basic.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify further by recrystallization or column chromatography.
Safe Reaction Setup Diagram
Caption: Recommended laboratory setup for safe temperature and pressure management.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
-
Review Article on Vilsmeier-Haack Reaction. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (2015). International Journal of ChemTech Research. Retrieved January 12, 2026, from [Link]
-
Vilsmeier-Haack reaction. (n.d.). Name-Reaction.com. Retrieved January 12, 2026, from [Link]
-
Effective and Facile Synthesis of Nitriles from Aldoximes by Using SnCl4. (2013). International Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
- Method for the preparation of 2-hydroxybenzonitrile. (1997). Google Patents.
-
A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. (2012). Asian Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
2-Chlorobenzonitrile. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
- Process for preparation of 2,6-dichlorobenzonitrile. (2020). Google Patents.
-
One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. (2015). New Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. (2001). ResearchGate. Retrieved January 12, 2026, from [Link]
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- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 6. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. 2-Chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Impurity Profiling and Removal of 2-Chloro-6-formylbenzonitrile
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 2-Chloro-6-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurity profiling and purification of this key chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape
This section addresses the most common initial questions regarding impurities in this compound.
Q1: What are the most common impurities I should expect in my this compound sample?
The impurity profile of this compound is intrinsically linked to its synthetic route. While multiple pathways exist, a common approach involves the formylation of 2-chlorobenzonitrile or the oxidation of 2-chloro-6-methylbenzonitrile. Based on these routes, the expected impurities can be categorized as follows:
-
Process-Related Impurities (Synthesis):
-
Unreacted Starting Materials: Residual 2-chlorobenzonitrile or 2-chloro-6-methylbenzonitrile.
-
Intermediates: Incomplete reaction can leave intermediates. For example, if oxidizing the methyl group of 2-chloro-6-methylbenzonitrile, the corresponding benzyl alcohol (2-chloro-6-(hydroxymethyl)benzonitrile) could be present.
-
By-products: Side reactions can generate isomeric impurities (e.g., 2-chloro-4-formylbenzonitrile) if the formylation reaction is not perfectly regioselective. Over-oxidation can lead to the formation of 2-chloro-6-cyanobenzoic acid.
-
-
Degradation-Related Impurities:
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, especially during storage or upon exposure to air, forming 2-chloro-6-cyanobenzoic acid . This is one of the most frequently observed degradants.
-
-
Residual Solvents: Volatile organic compounds from the reaction or purification steps.
The following table summarizes these potential impurities.
| Impurity Name | Chemical Structure | Likely Origin | Recommended Primary Analytical Technique |
| 2-Chlorobenzonitrile | C₇H₄ClN | Unreacted Starting Material[1][2] | HPLC, GC |
| 2-Chloro-6-methylbenzonitrile | C₈H₆ClN | Unreacted Starting Material | HPLC, GC |
| 2-Chloro-6-cyanobenzoic acid | C₈H₄ClNO₂ | By-product / Degradation | HPLC, LC-MS |
| 2-Chloro-4-formylbenzonitrile | C₈H₄ClNO | Isomeric By-product | HPLC, GC-MS |
| Residual Solvents (e.g., DMF, Toluene) | Varies | Reaction/Purification | GC (Headspace) |
Q2: Which analytical technique is the gold standard for an initial purity assessment of this compound?
For a comprehensive initial purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry gold standard.[3][4]
Causality: this compound and its most likely impurities are non-volatile, polar aromatic compounds, making them ideal candidates for separation via reversed-phase HPLC. A UV detector is highly effective because the benzene ring common to the target molecule and its related impurities is strongly chromophoric. This method allows for the separation, detection, and quantification of impurities in a single run.[5]
While other techniques are vital for full characterization, HPLC provides the best initial overview of purity.
Q3: I have an unknown peak in my HPLC chromatogram. What is the workflow for identifying it?
Identifying an unknown impurity is a critical step in process development and quality control. The workflow involves a combination of hyphenated analytical techniques to gather structural information.[6][7]
Caption: Workflow for the identification and confirmation of unknown impurities.
Expert Insight: The first and most efficient step is Liquid Chromatography-Mass Spectrometry (LC-MS) .[3] It provides the molecular weight of the unknown peak, which is a critical piece of the puzzle. For example, if your starting material was 2-chlorobenzonitrile (MW: 137.57) and you detect an impurity with a mass corresponding to the addition of a formyl group and the loss of a proton (CHO, +28 Da), but at a different retention time, you may have an isomer.
Part 2: Troubleshooting Guides
This section provides actionable protocols and troubleshooting advice for common experimental challenges.
Guide 1: HPLC Method Development & Troubleshooting
A robust HPLC method is the foundation of accurate impurity profiling.
This protocol provides a starting point for method development.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Rationale: A C18 column is chosen for its versatility with moderately polar compounds. The acidic mobile phase (formic acid) ensures that any acidic or basic impurities (like 2-chloro-6-cyanobenzoic acid) are in a single ionic state, leading to sharper peaks. A gradient elution is necessary to resolve impurities with a wide range of polarities, from the more polar starting materials to the less polar product.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Presence of an acidic impurity (e.g., benzoic acid derivative). | 1. Use a highly end-capped column; slightly lower the mobile phase pH. 2. Reduce sample concentration. 3. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA or formic acid) to suppress ionization. |
| Poor Resolution Between Product and Impurity | 1. Inadequate separation power of the mobile phase. 2. Inappropriate column chemistry. | 1. Decrease the slope of the gradient (i.e., make it longer and shallower). 2. Try a different organic modifier (e.g., methanol instead of acetonitrile). 3. Test a column with a different stationary phase (e.g., Phenyl-Hexyl). |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and additives. 2. Implement a robust needle wash protocol in your autosampler method. Inject a blank run to confirm. |
| Fluctuating Baseline | 1. Air bubbles in the pump or detector. 2. Incomplete mobile phase mixing. 3. Column temperature fluctuations. | 1. Degas the mobile phase thoroughly.[8] 2. Prime all solvent lines. 3. Use a column oven to maintain a stable temperature. |
Guide 2: Purification Strategy & Troubleshooting
Choosing the right purification method is key to achieving the desired purity level efficiently.
Caption: Decision tree for selecting a suitable purification technique.
Recrystallization is often the most effective method for removing small amounts of impurities from a solid product.
-
Solvent Screening: Test the solubility of your crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but show poor solubility when cold. A solvent pair (e.g., Toluene/Heptane) may also be effective.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude material.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Hot): Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity Check: Analyze the purified material by HPLC to confirm the removal of impurities.
Troubleshooting Recrystallization:
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.
-
Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly. Seeding with a pure crystal can also induce crystallization.
-
-
Problem: No crystals form upon cooling.
-
Cause: The solution is too dilute, or nucleation is inhibited.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, evaporate some of the solvent to increase the concentration and cool again.
-
References
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. Available at: [Link]
-
5 Methods for Impurity Profiling in Pharmaceuticals. (n.d.). Toref. Available at: [Link]
-
Hansen, S., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
2-Phenylbutyronitrile. Organic Syntheses. Available at: [Link]
-
A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2009). ResearchGate. Available at: [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). International Journal of ChemTech Research. Available at: [Link]
- Process for preparation of 2,6-dichlorobenzonitrile. (2020). Google Patents.
-
2-Chloro-6-fluorobenzonitrile. PubChem. Available at: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2012). Arkivoc. Available at: [Link]
-
2-Chloro-6-Hydroxybenzonitrile: Key Facts, Uses, and Global Supply Insights. (2024). LinkedIn. Available at: [Link]
-
2-Chlorobenzonitrile Liquid Manufacturer in Mumbai,Supplier,Exporter. Vcare Medicines. Available at: [Link]
-
2-Chlorobenzonitrile CAS 873-32-5. Home Sunshine Pharma. Available at: [Link]
-
2-Chloro-6-hydroxybenzonitrile. PubChem. Available at: [Link]
-
Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. (2022). MDPI. Available at: [Link]
-
2-Chlorobenzonitrile. Anshul Specialty Molecules. Available at: [Link]
-
2-Chloro-6-sulfanylbenzonitrile. PubChem. Available at: [Link]
-
2-chloro-6-phenylsulfanylbenzonitrile. ChemSynthesis. Available at: [Link]
-
Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. (2018). Scirp.org. Available at: [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (2015). Longdom Publishing. Available at: [Link]
- Preparation method of 6-chloro-2-mercaptobenzoic acid. (2013). Google Patents.
-
2-Chloro-6-mercapto benzonitrile. Chemsrc. Available at: [Link]
Sources
- 1. 2-Chlorobenzonitrile Liquid Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]
- 2. 2-Chlorobenzonitrile CAS 873-32-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. toref-standards.com [toref-standards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. rroij.com [rroij.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of 2-Chloro-6-formylbenzonitrile
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-formylbenzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the critical role of solvent effects. Our aim is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of this synthesis and achieve optimal results.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique regioselectivity challenge. Standard electrophilic aromatic substitution methods are often unsuitable due to the electronic properties of the starting material, 2-chlorobenzonitrile. Both the chloro and cyano groups are electron-withdrawing and typically direct incoming electrophiles to the meta position. However, the desired product requires formylation at the C6 position, which is ortho to the chlorine atom and meta to the nitrile group.
To overcome this, a powerful strategy known as Directed ortho-Metalation (DoM) is the most promising approach. This technique utilizes a directing metalation group (DMG) to guide deprotonation to a specific ortho position, followed by quenching with an appropriate electrophile. In the case of 2-chlorobenzonitrile, either the chloro or the cyano group can function as a DMG, enabling the regioselective introduction of the formyl group at the desired C6 position.
This guide will focus on the Directed ortho-Metalation approach and the pivotal influence of solvents on the success of the reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound via Directed ortho-Metalation.
Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I resolve this?
A1: Low or no conversion in a Directed ortho-Metalation reaction is a common issue that can often be traced back to several key factors:
-
Insufficiently Strong Base: The C-H bond ortho to the chloro and cyano groups is acidic but still requires a very strong base for deprotonation.
-
Troubleshooting: Ensure you are using a sufficiently strong organolithium reagent. While n-butyllithium (n-BuLi) is often used, more hindered and basic options like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) may be necessary to achieve efficient deprotonation. Lithium diisopropylamide (LDA) is another strong, non-nucleophilic base that can be effective.[1]
-
-
Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or starting material will quench the organolithium reagent, leading to a significant drop in yield or complete reaction failure.
-
Troubleshooting: All glassware must be rigorously flame-dried or oven-dried before use. Solvents must be anhydrous. It is highly recommended to use freshly distilled solvents or solvents from a solvent purification system. Ensure your 2-chlorobenzonitrile is also anhydrous.
-
-
Suboptimal Reaction Temperature: The formation of the aryllithium intermediate is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium reagent. However, if the deprotonation is sluggish, a slight increase in temperature may be required.
-
Troubleshooting: Start the lithiation step at -78 °C. If you observe low conversion, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C) for a short period before adding the electrophile. Monitor the reaction closely by TLC or in-process analysis if possible.
-
-
Poor Solubility of Starting Material: If the 2-chlorobenzonitrile is not fully dissolved in the reaction solvent, the deprotonation will be inefficient.
-
Troubleshooting: While THF is a common solvent for these reactions due to its ability to solvate organolithium species, you may need to consider a co-solvent to ensure your starting material is fully dissolved at the reaction temperature.[2] Alternatively, preparing a finely divided suspension of the starting material in the solvent and using sonication may improve reactivity.[2]
-
Q2: I am observing the formation of multiple products, and the yield of the desired this compound is low. What are the potential side reactions and how can I improve selectivity?
A2: The formation of multiple products indicates a lack of regioselectivity or the occurrence of side reactions. Here are the most common culprits and how to address them:
-
Incorrect Regioisomer Formation: While DoM is highly regioselective, deprotonation at other positions can occur, especially if the reaction conditions are not optimized.
-
Troubleshooting: The choice of the directing group and reaction conditions can influence regioselectivity. Both the chloro and cyano groups can direct lithiation. Experiment with different strong bases (n-BuLi, s-BuLi, LDA) and temperatures to find the optimal conditions for deprotonation at the C6 position. The coordination of the lithium to the nitrogen of the nitrile or the chlorine is key to this selectivity.[3]
-
-
Reaction with the Solvent: Ethereal solvents like THF can be deprotonated by strong organolithium bases, especially at higher temperatures, leading to the formation of byproducts.[1]
-
Troubleshooting: Maintain a low reaction temperature (≤ -78 °C) throughout the lithiation step. Use the shortest possible reaction time necessary for complete deprotonation. Consider using diethyl ether (Et2O), which is less prone to deprotonation than THF, although it is also a less effective solvent for organolithium reagents.[1]
-
-
Addition of the Organolithium Reagent to the Nitrile Group: Organolithium reagents can act as nucleophiles and add to the cyano group.
-
Troubleshooting: Using a sterically hindered base like LDA can minimize nucleophilic addition to the nitrile. Maintaining a very low reaction temperature during the lithiation step is also crucial.
-
-
Multiple Formylations: While less common with deactivated rings, if the reaction conditions are too harsh, a second formylation could potentially occur.
-
Troubleshooting: Use a stoichiometric amount of the formylating agent (DMF). Add the DMF slowly at a low temperature to control the reaction.
-
Q3: The reaction seems to work, but I am struggling with the work-up and purification, leading to product loss. What is the recommended procedure?
A3: A proper work-up is critical to isolate your product in high purity and yield.
-
Quenching the Reaction: The reaction must be carefully quenched to protonate any remaining organolithium species and to hydrolyze the intermediate formed after the addition of DMF.
-
Recommended Procedure: Slowly add the reaction mixture to a cold (0 °C) aqueous solution of a mild acid, such as saturated ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This will protonate the intermediate and any unreacted aryllithium species.
-
-
Extraction and Washing: The product needs to be efficiently extracted from the aqueous layer.
-
Recommended Procedure: Extract the aqueous layer multiple times with an appropriate organic solvent like ethyl acetate or dichloromethane. Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.
-
-
Purification: The crude product will likely contain some unreacted starting material and potentially minor byproducts.
-
Recommended Procedure: Column chromatography on silica gel is typically the most effective method for purifying this compound. A solvent system of hexanes and ethyl acetate is a good starting point for elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Directed ortho-Metalation of 2-chlorobenzonitrile?
A1: The ideal solvent for this reaction must be aprotic and capable of solvating the organolithium reagent. Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent. Its polarity and ability to coordinate with the lithium cation help to break up the organolithium aggregates, increasing the reactivity of the base.[1] Anhydrous diethyl ether (Et₂O) is an alternative, though it is less effective at solvating organolithium reagents. It is crucial that the solvent is absolutely dry to prevent quenching of the strong base.
Q2: Why is N,N-Dimethylformamide (DMF) used as the formylating agent?
A2: DMF is an excellent electrophile for quenching aryllithium species to introduce a formyl group. The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. Upon aqueous work-up, this intermediate is hydrolyzed to yield the desired aldehyde. It is a readily available, inexpensive, and effective formylating agent for this type of reaction.[4]
Q3: Can I use other formylation methods like the Vilsmeier-Haack or Duff reaction?
A3: While the Vilsmeier-Haack and Duff reactions are common formylation methods, they are generally not suitable for the synthesis of this compound. These reactions are electrophilic aromatic substitutions and are most effective on electron-rich aromatic rings.[5] 2-Chlorobenzonitrile is an electron-deficient ring due to the presence of the electron-withdrawing chloro and cyano groups, which deactivates the ring towards electrophilic attack. Furthermore, these methods would likely result in formylation at the meta position to the deactivating groups, not the desired ortho position.
Q4: How do the chloro and cyano groups influence the regioselectivity of the Directed ortho-Metalation?
A4: Both the chloro and cyano groups can act as Directed Metalation Groups (DMGs). The heteroatom (Cl or N) has lone pairs of electrons that can coordinate with the lithium atom of the organolithium reagent, directing the deprotonation to the adjacent ortho position.[3][6] In 2-chlorobenzonitrile, this would be the C2 or C6 position relative to the cyano group, and the C2 or C6 position relative to the chloro group. The desired C6 position is ortho to the chlorine. The relative directing ability of these groups and the specific reaction conditions will determine the final regiochemical outcome.
Q5: What are the key safety precautions for this reaction?
A5: This reaction involves highly reactive and hazardous materials.
-
Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air and moisture. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe and cannula techniques.
-
Anhydrous Solvents: Anhydrous ethers like THF and Et₂O are highly flammable.
-
Quenching: The quenching of organolithium reagents is highly exothermic and can cause splashing. Always add the reaction mixture to the quenching solution slowly and with cooling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.
Experimental Protocols & Data
Protocol: Synthesis of this compound via Directed ortho-Metalation
This is a general protocol and may require optimization for your specific setup and scale.
1. Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chlorobenzonitrile (1.0 eq).
-
Evacuate and backfill the flask with dry nitrogen or argon.
-
Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the starting material.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
2. Lithiation:
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
3. Formylation:
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours.
4. Work-up:
-
Slowly pour the reaction mixture into a beaker containing a cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Table 1: Influence of Solvent on Directed ortho-Metalation
| Solvent | Polarity | Key Characteristics | Suitability for DoM |
| Tetrahydrofuran (THF) | Polar Aprotic | Excellent at solvating organolithium reagents, breaking up aggregates. Can be deprotonated at higher temperatures. | Highly Recommended |
| Diethyl Ether (Et₂O) | Polar Aprotic | Less effective at solvating organolithiums than THF, but more resistant to deprotonation. | Good Alternative |
| Hexanes/Pentane | Nonpolar | Poor at solvating organolithiums, leading to higher aggregation and lower reactivity. | Not Recommended as primary solvent |
| Dichloromethane (DCM) | Polar Aprotic | Can react with organolithium reagents. | Not Recommended |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Reacts with organolithium reagents. | Used as an electrophile, not a solvent for lithiation |
Visualizing the Workflow and Logic
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A streamlined workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
References
Sources
Preventing decomposition of "2-Chloro-6-formylbenzonitrile" during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Challenges
2-Chloro-6-formylbenzonitrile is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often plagued by decomposition, leading to reduced yields and purification difficulties. The molecule's bifunctional nature, possessing both an electrophilic aldehyde and a nitrile group on a sterically hindered and electronically influenced aromatic ring, makes it prone to several degradation pathways. This guide is structured to help you navigate these complexities and optimize your synthetic route.
Core Instability: Understanding the "Why"
The primary challenge in synthesizing and handling this compound lies in the inherent reactivity of its functional groups, which can be exacerbated by the reaction conditions. The two main decomposition pathways are:
-
Hydrolysis of the Nitrile Group: The cyano group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-chloro-6-formylbenzamide and subsequently 2-chloro-6-formylbenzoic acid. This is a common issue in reactions involving aqueous workups or protic solvents.[1][2][3][4]
-
Decomposition of the Formyl Group: The aldehyde group (-CHO) can undergo various reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or decarbonylation, especially at elevated temperatures or in the presence of certain metals.
The close proximity of the chloro, formyl, and cyano groups on the benzene ring also creates significant steric hindrance and electronic effects that can influence reactivity and stability.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Product with Significant Amounts of 2-Chloro-6-formylbenzoic acid.
Question: My reaction mixture shows a low yield of this compound, and I've isolated a significant amount of what appears to be 2-chloro-6-formylbenzoic acid. What is the likely cause, and how can I prevent this?
Answer: The formation of 2-chloro-6-formylbenzoic acid is a strong indicator of nitrile hydrolysis. This can occur at several stages of your synthesis and workup.
Causality and Prevention:
-
Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during the workup is a primary cause of nitrile hydrolysis.
-
Solution: Minimize the duration of the aqueous workup. Use a saturated sodium bicarbonate solution for neutralization, as it is a weaker base than sodium hydroxide and less likely to promote hydrolysis. Ensure the extraction is performed promptly after quenching the reaction.
-
-
Reaction Conditions: If your reaction is run in the presence of strong acids or bases, or if water is present as a contaminant, hydrolysis can occur in situ.
-
Solution: Ensure all solvents and reagents are anhydrous. If the reaction requires acidic or basic conditions, consider using non-aqueous alternatives or milder reagents. For instance, if a reaction is base-catalyzed, a non-nucleophilic organic base might be preferable to an inorganic hydroxide.
-
-
Purification: Silica gel chromatography can sometimes be acidic enough to cause hydrolysis of sensitive compounds, especially with prolonged exposure.
-
Solution: Neutralize the silica gel before use by washing it with a dilute solution of triethylamine in your eluent system, followed by flushing with the pure eluent. Alternatively, consider other purification methods like recrystallization or distillation under reduced pressure if the compound is thermally stable.
-
Issue 2: Formation of an Unidentified Byproduct with a Loss of the Formyl Group.
Question: I am observing a significant byproduct that, based on preliminary analysis, appears to have lost the formyl group. What could be happening?
Answer: The loss of the formyl group suggests a deformylation reaction. This can be a significant issue, particularly under harsh reaction conditions.
Causality and Prevention:
-
High Temperatures: Aromatic aldehydes can undergo decarbonylation at elevated temperatures, often catalyzed by transition metals.
-
Solution: Conduct the reaction at the lowest effective temperature. If a heated reaction is necessary, carefully control the temperature and reaction time.
-
-
Oxidative Conditions: While oxidation to the carboxylic acid is more common, certain oxidative conditions can lead to deformylation.
-
Solution: If using an oxidant, choose a mild one and carefully control the stoichiometry. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Issue 3: Complex Reaction Mixture with Multiple Unidentified Byproducts.
Question: My final product is a complex mixture that is difficult to purify. What are some potential side reactions I should be aware of?
Answer: The combination of a reactive aldehyde and a nitrile group can lead to several side reactions, especially under basic conditions.
Causality and Prevention:
-
Cannizzaro-type Reactions: In the presence of a strong base, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Solution: Avoid using strong, nucleophilic bases like sodium hydroxide. If a base is necessary, opt for a non-nucleophilic one like potassium carbonate or an organic amine.
-
-
Self-Condensation Reactions: Aldehydes can undergo self-condensation (aldol-type) reactions, leading to oligomeric byproducts.
-
Solution: Maintain a low reaction temperature and add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.
-
Diagram: Potential Decomposition Pathways
Sources
Technical Support Center: Work-up and Troubleshooting for 2-Chloro-6-formylbenzonitrile Reactions
Welcome to the technical support guide for 2-Chloro-6-formylbenzonitrile. This document serves as a specialized resource for researchers, chemists, and drug development professionals who utilize this versatile bifunctional intermediate. Given the inherent reactivity of both the aldehyde and nitrile functional groups, successful outcomes depend on nuanced and carefully planned work-up and purification procedures. This guide is structured in a question-and-answer format to directly address common challenges and provide field-proven protocols and troubleshooting strategies.
Section 1: Core Principles & Chemical Stability FAQs
This section addresses the fundamental chemical properties of this compound that dictate appropriate handling and work-up strategies. Understanding these principles is crucial for preventing yield loss and byproduct formation.
Question: What are the primary chemical vulnerabilities of this compound during a reaction work-up?
Answer: The molecule possesses two key reactive sites that are susceptible to degradation under common work-up conditions:
-
The Aldehyde Group (-CHO):
-
Oxidation: The aldehyde is easily oxidized to the corresponding carboxylic acid (2-chloro-6-cyanobenzoic acid), especially in the presence of air, oxidizing agents, or under basic conditions (via Cannizzaro-type disproportionation if no α-protons are available, though less common for this specific substrate). This byproduct is highly polar and can complicate purification.[1]
-
Hydrolysis/Hydration: In aqueous acidic or basic media, the aldehyde can form a hydrate, which may alter its partitioning behavior during extraction, though this is typically a reversible process.
-
-
The Nitrile Group (-CN):
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both strong acidic and strong basic conditions. This reaction proceeds first to the primary amide (2-chloro-6-formylbenzamide) and can be further hydrolyzed to the carboxylic acid (2-formyl-6-chlorobenzoic acid).[2][3] This is often an irreversible and undesired side reaction. The rate of hydrolysis is significantly accelerated at elevated temperatures.[3]
-
Question: Why is maintaining a neutral or near-neutral pH critical during aqueous extraction?
Answer: Maintaining a pH between 6 and 8 during aqueous washes is the single most important factor for preserving the integrity of the molecule.
-
Acidic Conditions (pH < 6): Promote the hydrolysis of the nitrile group to the amide and subsequently to the carboxylic acid.
-
Basic Conditions (pH > 8): Strongly promote nitrile hydrolysis.[2] Furthermore, strong bases can catalyze self-condensation or other undesired reactions of the aldehyde.
Therefore, any acidic or basic reagents from the reaction must be carefully neutralized before or during the extraction process using mild reagents like saturated sodium bicarbonate (NaHCO₃) for acids or dilute ammonium chloride (NH₄Cl) for bases, always monitoring the pH of the aqueous phase.
Section 2: Troubleshooting Guide for Common Issues
This guide addresses specific problems encountered during the work-up of reactions involving this compound.
| Problem ID | Observed Issue | Potential Causes | Recommended Troubleshooting Actions & Rationale |
| T-01 | Low product yield after extraction and concentration. | 1. Nitrile Hydrolysis: Conversion of the nitrile to the more water-soluble amide or carboxylic acid.[3] 2. Aldehyde Oxidation: Conversion of the aldehyde to the carboxylic acid, which may be extracted into a basic aqueous phase. 3. Incomplete Extraction: The product may have some solubility in the aqueous phase, especially if co-solvents were used. | 1. Check Aqueous pH: After extraction, check the pH of all aqueous layers. If they are strongly acidic or basic, byproduct formation is likely. 2. Back-Extraction: If a basic wash was used, acidify the aqueous layer to pH ~2-3 with dilute HCl and back-extract with a suitable solvent (e.g., ethyl acetate) to recover any acidic byproducts like 2-chloro-6-cyanobenzoic acid. This can help confirm the source of yield loss. 3. Increase Extraction Volume/Repeats: Perform at least three extractions with fresh organic solvent to ensure complete recovery from the aqueous phase.[4] |
| T-02 | A new, more polar spot appears on TLC/LCMS after work-up. | 1. Aldehyde Oxidation: The most common polar impurity is the carboxylic acid (2-chloro-6-cyanobenzoic acid). 2. Nitrile Hydrolysis: The primary amide (2-chloro-6-formylbenzamide) is also a likely polar byproduct. | 1. Co-spotting: Co-spot your crude product on a TLC plate with a small sample of the starting material to confirm it's a new compound. 2. Spectroscopic Analysis: Obtain an LCMS to check the mass of the impurity. The expected masses are: * Product: ~167.0 g/mol * Oxidized Aldehyde: ~183.0 g/mol * Hydrolyzed Nitrile (Amide): ~185.0 g/mol 3. Preventative Action: In future runs, conduct the work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. |
| T-03 | Persistent emulsion forms during liquid-liquid extraction. | 1. High Concentration of Salts: Residual salts from quenching can stabilize emulsions. 2. Presence of Fine Particulate Matter: Insoluble byproducts can act as surfactants. 3. Vigorous Shaking: High shear forces can create fine droplets that are slow to coalesce. | 1. Add Saturated Brine: Add a significant volume of saturated NaCl solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[5] 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. 3. Filtration: Filter the entire emulsion through a pad of Celite® or glass wool. 4. Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers. |
| T-04 | Product decomposes during concentration on a rotary evaporator. | 1. Excessive Heat: The compound may have limited thermal stability. 2. Residual Acid/Base: Trace amounts of acid or base can catalyze decomposition upon heating and concentration. | 1. Temperature Control: Use a water bath temperature no higher than 40°C. 2. Ensure Neutrality: Before concentration, wash the organic layer with brine until the aqueous wash is neutral (pH ~7) to remove any residual catalysts.[6] 3. High Vacuum: Use a good vacuum source to allow for solvent removal at a lower temperature. |
Section 3: Standardized Experimental Protocols
These protocols provide a validated starting point for the work-up and purification of this compound from a typical, non-aqueous reaction mixture.
FAQ: What is a reliable, general-purpose work-up protocol for a reaction involving this compound?
Answer: This protocol is designed to be mild and to minimize the risk of degradation.
Protocol 1: General Mild Work-Up Procedure
-
Reaction Quenching (if applicable):
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
Slowly add a saturated aqueous solution of NH₄Cl to quench any reactive organometallic or reducing agents.
-
Rationale: A neutral quench is preferred over water alone to avoid generating strongly basic hydroxides (e.g., LiOH, NaOH) that could induce hydrolysis.
-
-
Solvent Dilution & Phase Separation:
-
Dilute the quenched mixture with an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel. If solids are present, filter them off before transfer, washing the solids with the extraction solvent.
-
Separate the organic and aqueous layers.
-
-
Aqueous Washing of the Organic Layer:
-
Wash the organic layer sequentially with:
-
1 x Saturated aqueous NaHCO₃ solution.
-
1 x Deionized water.
-
1 x Saturated aqueous NaCl (brine).
-
-
Rationale: The bicarbonate wash neutralizes any residual acid. The water wash removes residual bicarbonate, and the brine wash removes bulk water and helps break emulsions.[5][6]
-
Critical Checkpoint: Test the pH of the final brine wash with pH paper to ensure it is neutral (~7).
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator with a bath temperature below 40°C.
-
Workflow Diagram: General Work-Up & Troubleshooting
Caption: Decision workflow for work-up of this compound.
FAQ: How should I purify the crude this compound?
Answer: The choice of purification depends on the physical state of the product and the nature of the impurities.
-
Column Chromatography: This is the most versatile method.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system. Start with a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc in hexanes). The product is moderately polar and should elute effectively.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an excellent option for obtaining highly pure material.
-
Solvent Screening: Test solubility in various solvents (e.g., hexanes, toluene, isopropanol, ethyl acetate). An ideal system is one where the compound is sparingly soluble at room temperature but fully soluble when hot. A mixed solvent system, like ethyl acetate/hexanes or toluene/hexanes, is often effective.[5]
-
References
-
Gokel, G. W., Widera, R. P., & Weber, W. P. (1976). PHENYLACETONITRILE. Organic Syntheses, 55, 96. DOI: 10.15227/orgsyn.055.0096. Available at: [Link]
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Danishefsky, S., & Feldman, K. (1981). A MILD AND EFFICIENT METHOD FOR THE CONVERSION OF DIETHYL MALONATE TO 1,1-CYCLOPROPANEDICARBOXYLIC ACID. Organic Syntheses, 60, 66. DOI: 10.15227/orgsyn.060.0066. Available at: [Link]
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Zhang, J., et al. (2010). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. Available at: [Link]
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Makosza, M., & Wawrzyniewicz, M. (1969). CATALYTIC METHOD FOR PREPARATION OF 2-PHENYLBUTYRONITRILE AND OTHER COMPOUNDS. Organic Syntheses, 49, 83. DOI: 10.15227/orgsyn.049.0083. Available at: [Link]
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D'hooghe, M., et al. (2023). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. ResearchGate. Available at: [Link]
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Johnson, W. S., & Schneider, H. J. (1950). β-CHLOROVINYL KETONES. I. PREPARATION OF β-CHLOROVINYL ISOCAPROYL KETONE. Organic Syntheses, 30, 18. DOI: 10.15227/orgsyn.030.0018. Available at: [Link]
- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. (2022). Google Patents.
- CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile. (2015). Google Patents.
- WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile. (2020). Google Patents.
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Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry, 23(1), 453-454. Available at: [Link]
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Clarke, H. T., & Taylor, W. W. (1923). m-CHLOROBENZALDEHYDE. Organic Syntheses, 3, 28. DOI: 10.15227/orgsyn.003.0028. Available at: [Link]
- US4476059A - Chloroacetonitrile synthesis. (1984). Google Patents.
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Vasilache, I. A., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Toxics, 11(8), 672. DOI: 10.3390/toxics11080672. Available at: [Link]
- US3742014A - Substituted diamino-s-triazines. (1973). Google Patents.
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Anunthakrishnan, P., & Chellammal, S. (2007). Structure-reactivity correlation in the oxidation of substitutedbenzaldehydes by benzyltriethylammonium chlorochromate. ResearchGate. Available at: [Link]
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (2011). Google Patents.
- CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid. (2015). Google Patents.
-
Vitale, P., et al. (2023). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Advanced Synthesis & Catalysis. DOI: 10.1002/adsc.202300418. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-6-sulfanylbenzonitrile. PubChem. Retrieved from: [Link]
-
De, S., et al. (2023). C2 to C6 biobased carbonyl platforms for fine chemistry. Beilstein Journal of Organic Chemistry, 19, 1680-1736. DOI: 10.3762/bjoc.19.119. Available at: [Link]
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Wang, Y., et al. (2011). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). m-Formylbenzonitrile. PubChem. Retrieved from: [Link]
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Chemsrc. (n.d.). 2-Chloro-6-mercapto benzonitrile. Chemsrc. Available at: [Link]
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Characterization of unexpected products in "2-Chloro-6-formylbenzonitrile" reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-6-formylbenzonitrile (CAS 77532-86-6). This molecule is a valuable bifunctional building block, featuring aldehyde, nitrile, and chloro substituents. However, this very multifunctionality can lead to unexpected reaction pathways. This guide provides in-depth, experience-driven answers to common issues, explaining the underlying chemical principles to help you troubleshoot and optimize your experiments.
Section 1: Issues Related to the Aldehyde Functional Group
The aldehyde group is often the primary site of reactivity, but its unique electronic environment in this molecule—influenced by the ortho-chloro and -cyano groups—can promote unforeseen side reactions.
FAQ 1: My reaction, performed under basic conditions, is yielding a mixture of a carboxylic acid and an alcohol instead of my target product. What is happening?
Answer: You are likely observing a Cannizzaro reaction . This is a characteristic reaction of aldehydes that lack α-hydrogens, such as this compound.[1][2] In the presence of a strong base (e.g., NaOH, KOH), two molecules of the aldehyde undergo a disproportionation reaction. One molecule is oxidized to a carboxylate salt, and the other is reduced to a primary alcohol.[1][2][3]
Causality: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1][3] The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, leading to the oxidized and reduced products.[2] Aromatic aldehydes are particularly susceptible to this reaction.[4]
-
Oxidized Product: 2-Chloro-6-cyanobenzoic acid (after acidic workup)
-
Reduced Product: (2-Chloro-6-cyanophenyl)methanol
Troubleshooting Protocol: Suppressing the Cannizzaro Reaction
-
Strictly Anhydrous Conditions: The Cannizzaro reaction requires hydroxide ions, often from water. Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and flame-dried glassware under an inert atmosphere (N₂ or Ar).
-
Choice of Base: If your desired reaction requires a base, consider using a non-hydroxide base, such as a tertiary amine (e.g., triethylamine, DIPEA) or a carbonate base (e.g., K₂CO₃), which are less likely to initiate the Cannizzaro pathway.[5]
-
Temperature Control: The Cannizzaro reaction is often accelerated at higher temperatures. Running your reaction at 0 °C or below may significantly reduce the rate of this side reaction.
-
Slow Addition: Add the base or other reagents slowly to the reaction mixture to avoid localized high concentrations that can promote disproportionation.
DIAGRAM: Mechanism of the Cannizzaro Reaction
Caption: Mechanism of the base-induced Cannizzaro reaction.
FAQ 2: I'm observing high-molecular-weight impurities that are difficult to characterize. Could this be self-condensation?
Answer: Yes, this is a distinct possibility. Although this compound lacks α-hydrogens and cannot undergo a typical aldol condensation, aromatic aldehydes can participate in other self-condensation pathways, such as a benzoin-type condensation , especially under certain catalytic conditions (e.g., cyanide or N-heterocyclic carbenes). Furthermore, if your reaction involves another carbonyl compound that does have α-hydrogens, you may be forming products from a Claisen-Schmidt condensation .[6][7]
Causality:
-
Benzoin Condensation: Involves the umpolung (polarity reversal) of the aldehyde carbonyl, allowing it to act as a nucleophile and attack another molecule of the aldehyde.
-
Claisen-Schmidt Condensation: An enolizable ketone or aldehyde is deprotonated by a base to form an enolate, which then attacks the electrophilic carbonyl carbon of the non-enolizable this compound.[8][9] This leads to a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated product.[8][9]
Troubleshooting Protocol: Minimizing Condensation Reactions
-
Reagent Purity: Ensure that other carbonyl-containing reagents or solvents (like acetone) are free of impurities and are not inadvertently participating in the reaction.
-
Base Selection: For Claisen-Schmidt type reactions, the choice and stoichiometry of the base are critical. Weaker bases or careful, stoichiometric addition may prevent the complete formation of the enolate required for condensation.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress.[10] Condensation products often appear as less polar spots (if dehydrated) or higher molecular weight species. If these impurities begin to form, consider stopping the reaction early.
Section 2: Issues Involving the Chloro and Nitrile Groups
The electron-withdrawing nature of the nitrile and aldehyde groups activates the aromatic ring, making the chloro substituent susceptible to substitution.
FAQ 3: My product's mass spectrum shows a mass corresponding to the loss of chlorine and the addition of my nucleophile/solvent. What is the likely cause?
Answer: You are observing a Nucleophilic Aromatic Substitution (SₙAr) reaction. The chloro group on the ring has been displaced by a nucleophile present in your reaction mixture.
Causality: The powerful electron-withdrawing effects of the ortho-formyl and ortho-cyano groups make the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.[11][12] This reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing groups.[12][13]
Common Nucleophiles:
-
Hydroxide (OH⁻): From aqueous bases, leading to 2-hydroxy-6-formylbenzonitrile.[14]
-
Alkoxides (RO⁻): From alcohol solvents (e.g., methoxide from methanol) in the presence of a base, leading to 2-alkoxy-6-formylbenzonitrile.[15]
-
Amines (RNH₂): If used as reagents or solvents.
-
Thiols (RS⁻): Leading to products like 2-sulfanyl-6-formylbenzonitrile.[16]
DIAGRAM: Troubleshooting SₙAr Side Reactions
Caption: Logical workflow for troubleshooting SₙAr side reactions.
Section 3: Characterization of Unexpected Products
A key part of troubleshooting is correctly identifying the impurities. The table below provides a guide to distinguishing the starting material from its most common, unexpected byproducts using ¹H NMR spectroscopy.
| Compound Name | Structure | Expected ¹H NMR Aldehyde Proton (CHO) Shift (δ, ppm) | Key Differentiating Features |
| This compound | ~10.4 ppm | Starting material. Sharp singlet for CHO. | |
| (2-Chloro-6-cyanophenyl)methanol | N/A | Absence of aldehyde proton. Appearance of a benzylic CH₂ signal (~4.8 ppm) and a hydroxyl (OH) proton (variable). | |
| 2-Chloro-6-cyanobenzoic acid | N/A | Absence of aldehyde proton. Appearance of a broad carboxylic acid proton signal (>11 ppm). | |
| 2-Hydroxy-6-formylbenzonitrile | ~10.3 ppm | Aldehyde proton is present but may be slightly shifted. A new broad singlet for the phenolic OH proton will appear. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
References
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
ResearchGate. Aldol condensation of aromatic aldehydes and heterocyclic ketones catalyzed by PPL in organic solvent. [Link]
-
Allen Institute. Aldol Condensation: Mechanism, Types and Applications. [Link]
-
Wikipedia. Cannizzaro reaction. [Link]
-
Wikipedia. Aldol condensation. [Link]
-
BYJU'S. Cannizzaro Reaction Mechanism. [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
-
SATHEE. Cannizzaro Reaction Mechanism. [Link]
-
Science Primary Literature. The Cannizzaro Reaction. [Link]
-
Chemistry LibreTexts. Aldol Condensation. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. [Link]
-
Chemistry LibreTexts. Nucleophilic Substitutions on Aromatic Systems. [Link]
-
Quora. Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test?. [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Link]
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Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Chloro-6-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-formylbenzonitrile, also known as 3-chloro-2-cyanobenzaldehyde, is a bifunctional aromatic compound of significant interest in organic synthesis. Its utility stems from the presence of three reactive sites: a nitrile group, a formyl group, and a chlorinated aromatic ring, which allow for a diverse range of subsequent chemical transformations. The efficient and scalable synthesis of this molecule is therefore of paramount importance. This guide will explore and compare the most prominent synthetic routes to this valuable building block, providing detailed protocols and a critical evaluation of each method's advantages and limitations.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly approached from two main retrosynthetic disconnections: the introduction of a formyl group onto a pre-functionalized benzonitrile scaffold, or the construction of the molecule from a precursor already containing the aldehyde or a masked aldehyde functionality. This guide will focus on the most practical and reported methodologies.
Route 1: Oxidation of 2-Chloro-6-methylbenzonitrile
This classical approach involves the oxidation of the methyl group of the readily available 2-chloro-6-methylbenzonitrile. The success of this route hinges on the selective oxidation of the methyl group without affecting the nitrile or the chloro substituent.
Reaction Scheme:
Caption: Formylation of 2-chlorobenzonitrile.
Discussion:
Two primary methods for formylation are considered here:
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. The directing effects of the chloro and cyano groups on 2-chlorobenzonitrile will influence the position of formylation.
-
Directed Ortho-Metalation (DoM): This powerful technique involves the deprotonation of an aromatic ring at a position ortho to a directing group, followed by quenching with an electrophile. In this case, the chloro and/or cyano group can direct the lithiation of the C6 position with a strong base like n-butyllithium (n-BuLi), followed by reaction with DMF to introduce the formyl group.
Advantages:
-
Potentially High Regioselectivity (DoM): Directed ortho-metalation can offer excellent control over the position of formylation.
-
Milder Conditions (Vilsmeier-Haack): The Vilsmeier-Haack reaction often proceeds under relatively mild conditions.
Disadvantages:
-
Regioselectivity Challenges (Vilsmeier-Haack): The combined directing effects of the chloro (ortho, para-directing) and cyano (meta-directing) groups can lead to a mixture of isomers, complicating purification.
-
Strongly Basic and Cryogenic Conditions (DoM): The use of organolithium reagents requires strictly anhydrous conditions and low temperatures (-78 °C), which can be challenging to implement on a large scale.
-
Safety Concerns: Organolithium reagents are pyrophoric and require careful handling.
Experimental Protocol (General Procedure for DoM):
A solution of 2-chlorobenzonitrile in an anhydrous ethereal solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a specified time to allow for lithiation. Anhydrous DMF is then added, and the reaction is allowed to warm to room temperature before being quenched with an aqueous acid solution. The product is then extracted and purified.
Route 3: From 2,6-Dichlorobenzonitrile via Nucleophilic Aromatic Substitution and Reduction
This multi-step approach involves the initial conversion of one of the chloro groups of 2,6-dichlorobenzonitrile to a functional group that can be subsequently transformed into a formyl group.
Reaction Scheme:
Caption: Multi-step synthesis from 2,6-dichlorobenzonitrile.
Discussion:
One potential pathway involves the nucleophilic aromatic substitution of one chlorine atom with a suitable nucleophile, for example, a protected hydroxymethyl group or a cyano group that can be later hydrolyzed and reduced. Another possibility is the partial reduction of one of the chloro groups to a hydrogen, followed by formylation, though this would be challenging to control selectively. A more plausible approach involves the conversion of 2,6-dichlorobenzonitrile to 2-chloro-6-mercaptobenzonitrile, which can then be further manipulated.
Advantages:
-
Alternative Starting Material: Utilizes a different commercially available starting material.
-
Potential for Diverse Intermediates: This route allows for the synthesis of various 6-substituted 2-chlorobenzonitrile derivatives.
Disadvantages:
-
Multi-step Synthesis: Generally involves more steps, which can lower the overall yield.
-
Harsh Reaction Conditions: Nucleophilic aromatic substitution on an unactivated ring may require high temperatures and pressures.
-
Selectivity Issues: Differentiating between the two chloro groups can be challenging.
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Oxidation | 2-Chloro-6-methylbenzonitrile | SeO₂, NBS/light | Data not available | Readily available starting material | Toxic reagents, over-oxidation risk |
| Formylation (DoM) | 2-Chlorobenzonitrile | n-BuLi, DMF | Potentially high | High regioselectivity | Cryogenic, anhydrous conditions |
| Formylation (V-H) | 2-Chlorobenzonitrile | DMF, POCl₃ | Data not available | Milder conditions | Potential for isomeric mixtures |
| Multi-step from Dichloro | 2,6-Dichlorobenzonitrile | Various | Data not available | Alternative starting material | Multiple steps, potentially harsh conditions |
Conclusion and Recommendations
Based on the analysis of the potential synthetic routes, the Directed Ortho-Metalation (DoM) of 2-chlorobenzonitrile appears to be the most promising strategy for the selective and efficient synthesis of this compound. While it requires specialized conditions (anhydrous, cryogenic), it offers the significant advantage of high regioselectivity, which is often a critical factor in multi-step syntheses.
The oxidation of 2-chloro-6-methylbenzonitrile represents a viable alternative, particularly if mild and selective oxidation conditions can be optimized to prevent over-oxidation. This route benefits from a readily available and inexpensive starting material.
Further research and process development are warranted to establish detailed and scalable experimental protocols with validated yields and purity for each of these routes. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and safety considerations.
References
-
Given the proprietary nature of many industrial processes and the limited availability of detailed public-domain data for this specific molecule, direct citations to peer-reviewed articles with complete experimental data for the synthesis of this compound are not readily available. The synthetic strategies and discussions presented are based on established principles of organic chemistry and analogous transformations reported in the literature. A general procedure for the synthesis of this compound is briefly mentioned by chemical suppliers, indicating its existence and preparation, though the detailed methodology is not disclosed. [1]
Sources
Validating the Structure of "2-Chloro-6-formylbenzonitrile" Derivatives using 2D NMR: A Comparative Guide
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For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, particularly those with multiple substituents on an aromatic ring like "2-Chloro-6-formylbenzonitrile" derivatives, structural isomerism presents a significant challenge. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterization, its limitations in resolving complex spin systems and definitively assigning substituent positions necessitate the use of more advanced techniques.[1][2][3] This guide provides an in-depth, experience-driven comparison of two-dimensional (2D) NMR experiments for the precise structural validation of this compound and its derivatives.
The Challenge: Positional Isomerism in Substituted Benzonitriles
The core analytical challenge in characterizing this compound derivatives lies in definitively establishing the connectivity of the chloro, formyl, and nitrile groups to the benzene ring.[4] Simple 1D ¹H and ¹³C NMR spectra can provide initial clues based on chemical shifts and coupling patterns, but overlapping signals and the complexities of long-range couplings often lead to ambiguity.[1][5] For instance, distinguishing between this compound and its isomer, 2-Chloro-5-formylbenzonitrile, can be difficult based solely on 1D data. This is where the power of 2D NMR becomes indispensable.[4][6]
A Synergy of 2D NMR Techniques for Unambiguous Elucidation
A combination of homonuclear and heteronuclear 2D NMR experiments provides a robust framework for piecing together the molecular puzzle.[7][8] The most effective approach involves a logical workflow utilizing COSY, HSQC, and HMBC experiments.[4][9]
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
The COSY experiment is the starting point for establishing proton-proton coupling networks.[6] It reveals which protons are directly coupled to each other, typically through two or three bonds. In the context of a this compound derivative, the COSY spectrum will clearly show correlations between adjacent aromatic protons.
-
Why it's crucial: By identifying which aromatic protons are neighbors, we can begin to assemble fragments of the benzene ring's substitution pattern. For example, a correlation between two aromatic protons indicates they are on adjacent carbons. The absence of a correlation can be equally informative, suggesting the presence of a substituent between them.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment is a powerful tool for directly correlating a proton to the carbon it is attached to.[9][10][11] This one-bond correlation is highly specific and allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
-
Why it's crucial: HSQC helps to overcome the challenge of assigning carbon signals, especially in the crowded aromatic region.[12] By linking the well-resolved proton signals to their corresponding carbon signals, we can confidently identify the chemical shifts of all proton-bearing carbons in the molecule. An edited HSQC can further provide information similar to a DEPT-135 experiment, distinguishing between CH/CH₃ and CH₂ groups.[10]
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity
The HMBC experiment is often the final piece of the puzzle, revealing correlations between protons and carbons that are two, three, and sometimes four bonds apart.[10][11] These long-range correlations are instrumental in connecting the molecular fragments identified by COSY and HSQC.
-
Why it's crucial: For this compound, the HMBC spectrum will show correlations from the formyl proton to nearby aromatic carbons, and from the aromatic protons to the nitrile carbon and the carbon bearing the chloro substituent. These correlations provide the definitive evidence needed to establish the precise substitution pattern on the benzene ring. The absence of certain correlations can also be used to rule out alternative isomeric structures.[10]
Comparative Data Analysis: this compound
To illustrate the power of this combined 2D NMR approach, let's consider the expected data for this compound.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-3 | ~7.8 | ~130 | C-1, C-2, C-4, C-5 |
| H-4 | ~7.6 | ~128 | C-2, C-3, C-5, C-6 |
| H-5 | ~7.9 | ~135 | C-1, C-3, C-4, C-6, C-7 (CHO) |
| H-7 (CHO) | ~10.4 | ~188 | C-5, C-6 |
| C-1 (CN) | - | ~115 | H-3, H-5 |
| C-2 (C-Cl) | - | ~138 | H-3, H-4 |
| C-3 | ~7.8 | ~130 | H-4, H-5 |
| C-4 | ~7.6 | ~128 | H-3, H-5 |
| C-5 | ~7.9 | ~135 | H-3, H-4 |
| C-6 (C-CHO) | - | ~134 | H-4, H-5, H-7 |
| C-7 (CHO) | - | ~188 | H-5 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. The key is the pattern of correlations.[13][14][15][16][17]
Experimental Protocols
A general protocol for acquiring high-quality 2D NMR spectra for a this compound derivative is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4] Ensure the sample is fully dissolved to avoid issues with spectral quality.[4]
-
Instrument Setup: The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.[4] It is recommended to first acquire a standard 1D proton spectrum to verify sample purity and optimize spectral windows.[18]
-
1D Proton Acquisition: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset for the subsequent 2D experiments.
-
2D COSY Acquisition:
-
Use a standard COSY pulse program.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans (NS) and increments in the indirect dimension (TD1) to achieve adequate resolution and signal-to-noise.
-
-
2D HSQC Acquisition:
-
Use a standard HSQC pulse program, preferably an edited version to differentiate CH/CH₃ and CH₂ signals.
-
Set the spectral width in the proton dimension (F2) based on the 1D ¹H spectrum and in the carbon dimension (F1) to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz for aromatic and aldehyde carbons.
-
-
2D HMBC Acquisition:
-
Use a standard HMBC pulse program.
-
Set the spectral widths in the proton and carbon dimensions as in the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to a value between 8-10 Hz to observe two- and three-bond correlations.
-
-
Data Processing: Apply appropriate window functions, perform Fourier transformation, and phase and baseline correct the resulting 2D spectra.[4]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical connections in the data interpretation process.
Caption: A streamlined workflow for 2D NMR-based structural elucidation.
Caption: Logical flow of information from 2D NMR experiments to the final structure.
Conclusion
For the definitive structural validation of this compound derivatives, a multi-pronged approach employing a suite of 2D NMR experiments is not just advantageous, but essential. The synergistic use of COSY, HSQC, and HMBC provides a self-validating system where each experiment builds upon the information gleaned from the previous one. This comprehensive methodology allows researchers to move beyond ambiguous 1D spectral data and confidently assign the correct molecular structure, a critical step in ensuring the integrity of their research and the safety and efficacy of potential drug candidates.
References
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Parker, W. O., Jr. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Retrieved from [Link]
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University of California, Davis. (2025, January 2). 2D NMR Introduction. Chemistry LibreTexts. Retrieved from [Link]
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University of Missouri. (2022, March 22). Manually Setting up 2D experiments | Nuclear Magnetic Resonance Facility. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
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Wikipedia. (2023, November 29). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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A Comparative Guide to Catalytic Systems for Reactions of 2-Chloro-6-formylbenzonitrile
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Value of 2-Chloro-6-formylbenzonitrile
This compound is a versatile bifunctional aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of heterocyclic compounds and complex molecules of pharmaceutical interest. Its unique substitution pattern, featuring an electron-withdrawing nitrile group, a reactive formyl group, and a displaceable chloro substituent, allows for a variety of chemical transformations. The chloro and formyl groups provide orthogonal handles for sequential or one-pot reactions, making it a valuable building block in medicinal chemistry and materials science.
The efficiency of transformations involving the chloro-substituent is highly dependent on the choice of catalyst. This guide provides a comparative analysis of catalytic systems for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions involving the C-Cl bond of this compound and its analogs: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. By understanding the nuances of different catalyst systems, researchers can select the optimal conditions to achieve high yields and purity in their synthetic endeavors.
I. Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from aryl halides and boronic acids.[1] For an electron-deficient and sterically hindered substrate like this compound, the choice of a highly active catalyst system is paramount to overcome the high activation barrier of the C-Cl bond.[2]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
The oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-limiting step, especially for less reactive aryl chlorides.[2] Modern catalyst systems employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate this challenging step.[2]
Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling
The performance of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of aryl chlorides is summarized below. The data is compiled from studies on substrates analogous to this compound, highlighting the importance of ligand selection.
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | ~85-95 | [2] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | ~90 | [4] |
| PdCl₂{P(tBu)₂(p-NMe₂-Ph)}₂ | K₂CO₃ | Toluene/H₂O | Reflux | 12 | 89-99 | [5] |
| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | ~95 | [6] |
| Pd/C (3 wt%) | K₂CO₃ | H₂O/EtOH | 80 | 0.3 | 100 | [7] |
Expert Insights:
-
Buchwald Ligands (SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for the coupling of sterically hindered and electron-deficient aryl chlorides.[2][4] They promote the oxidative addition step and stabilize the active Pd(0) species.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and offer high thermal stability, making them excellent choices for activating unreactive aryl chlorides.
-
Heterogeneous Catalysts (Pd/C): Palladium on carbon offers the advantage of easy separation and potential for recycling. However, reaction conditions may need careful optimization to prevent leaching of palladium into the solution.[7]
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and a wide range of amine coupling partners.[8] This reaction is of immense importance in drug discovery, as the arylamine motif is a common feature in many pharmaceutical agents.
Mechanistic Considerations
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
The choice of ligand is critical for promoting the reductive elimination step and preventing side reactions such as β-hydride elimination.[9]
Comparative Analysis of Catalyst Systems for Buchwald-Hartwig Amination
The following table presents a comparison of different catalyst systems for the amination of aryl chlorides, providing a guide for selecting the most appropriate conditions for this compound.
| Catalyst System (Precatalyst/Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | Anilines | KOtBu | Toluene | 100 | 0.17 | >95 | [10] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Primary & Secondary Amines | NaOtBu | Toluene | 80-100 | 2-24 | 70-98 | [11] |
| [Pd(IPr)(NQ)]₂ | Primary & Secondary Amines | KOH | Dioxane | 100 | 12-24 | >90 | [12] |
| [Pd(IPr*)(cinnamyl)Cl] | Various Amines | NaOtBu | Toluene | RT | 1-24 | >90 | [13] |
| Pd(OAc)₂ / Mor-DalPhos | Ammonia equivalent | K₃PO₄ | t-BuOH | 110 | 24 | ~80 | [14] |
Expert Insights:
-
Sterically Hindered Ligands (XPhos, P(t-Bu)₃): These ligands are highly effective for the amination of challenging aryl chlorides.[10][11] Their bulkiness facilitates reductive elimination and prevents the formation of inactive catalyst species.
-
NHC-based Catalysts ([Pd(IPr)(NQ)]₂, [Pd(IPr)(cinnamyl)Cl]):* N-heterocyclic carbene ligands have emerged as powerful alternatives to phosphines, often allowing for reactions to be conducted under milder conditions, including room temperature.[12][13]
-
Specialized Ligands for Ammonia Coupling (Mor-DalPhos): The direct use of ammonia or ammonia equivalents is a significant challenge in Buchwald-Hartwig amination. Specialized ligands like Mor-DalPhos have been developed to facilitate this transformation.[14]
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and scales.
A. General Protocol for Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
This protocol is adapted from established procedures for the coupling of aryl chlorides.[2]
B. General Protocol for Buchwald-Hartwig Amination using Pd(OAc)₂ / XPhos
This protocol is based on procedures for the amination of aryl chlorides with anilines.[10]
IV. Conclusion
The successful functionalization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system. For both transformations, modern bulky, electron-rich phosphine ligands and N-heterocyclic carbenes have proven to be highly effective in activating the relatively inert C-Cl bond. This guide provides a comparative framework to aid researchers in choosing the most appropriate catalyst and reaction conditions for their specific synthetic goals. The provided protocols offer a solid starting point for experimentation, with the understanding that optimization is often necessary to achieve the best results. By leveraging the power of these advanced catalytic systems, the full synthetic potential of this compound as a valuable building block can be realized.
References
- Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). Breaking the base barrier: an electron-deficient palladium catalyst enables the use of a common soluble base in C–N coupling. Journal of the American Chemical Society, 140(14), 4721-4725.
- Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. In Advances in Inorganic Chemistry (Vol. 83, pp. 219-258). Elsevier.
- D'Amico, D. C., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4444–4447.
- So, C. M., & Kwong, F. Y. (2011).
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
- Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.
- Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2011). Buchwald–Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Organic & Biomolecular Chemistry, 9(16), 5763-5768.
- Maji, A., Singh, O., Sharma, K., & Ghosh, K. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 24(12), 2297.
- Gagnon, A., & Du, X. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 64, 1-38.
- Zificsak, C. A., Hlasta, D. J., & Wei, D. (2004). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry, 69(22), 7545-7558.
- Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258.
- Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2011). Buchwald-Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Organic & Biomolecular Chemistry, 9(16), 5763-5768.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Guram, M. K., & Bei, X. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(8), 1545-1548.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
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- Khan, I., Saeed, K., & Khan, I. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
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A Comparative Guide to the Biological Activity of 2-Chloro-6-formylbenzonitrile Analogs
For the modern researcher in drug discovery, the benzonitrile scaffold represents a cornerstone of medicinal chemistry, offering a versatile template for developing novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1] This guide focuses on the emerging potential of 2-chloro-6-formylbenzonitrile and its analogs. The unique arrangement of a nitrile, a formyl group, and a chloro substituent on the benzene ring presents a compelling triad of functionalities for targeted biological interactions. The electron-withdrawing nature of these groups can enhance the molecule's reactivity and binding affinity, making this scaffold a promising starting point for library synthesis and high-throughput screening.[2]
This document provides a comparative analysis of the biological activities of compounds structurally related to this compound. By synthesizing data from multiple studies on analogous structures, we aim to illuminate the structure-activity relationships (SAR) that govern their efficacy and provide a foundational resource for the rational design of next-generation therapeutics.
Comparative Analysis of Cytotoxic Activity
The evaluation of cytotoxicity is a critical first step in identifying potential anticancer agents. Benzonitrile derivatives and related chloro-substituted aromatics have shown significant growth-inhibitory properties across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is a standard metric for this assessment, with lower values indicating higher potency.
The data below, collated from studies on structurally related analogs, illustrates the potential of this chemical space. For instance, novel quinazolinone derivatives bearing a chloro-substituted benzodithiazine moiety have demonstrated moderate to high antiproliferative activity against a panel of human cancer cell lines.[1] Similarly, certain benzonitrile herbicides, which share key structural features, have been shown to be highly cytotoxic to human liver (Hep G2) and kidney (HEK293T) cell lines.[3][4]
Table 1: Comparative Cytotoxicity of this compound Analogs and Related Structures
| Compound Class/Name | Cell Line(s) | Activity Metric | Value (µM) | Reference |
| Quinazolinone Analog 9 | 12 Human Cancer Cell Lines (Average) | GI50 | ~4-fold less potent than cisplatin | [1] |
| Quinazolinone Analog 10 | 12 Human Cancer Cell Lines (Average) | GI50 | ~4-fold less potent than cisplatin | [1] |
| Quinazolinone Analog 15 | 12 Human Cancer Cell Lines (Average) | GI50 | ~4-fold less potent than cisplatin | [1] |
| Bromoxynil (Benzonitrile Herbicide) | Hep G2, HEK293T | Cytotoxicity | High | [3] |
| Chloroxynil (Benzonitrile Herbicide) | Hep G2, HEK293T | Cytotoxicity | High | [3] |
| Ioxynil (Benzonitrile Herbicide) | Hep G2, HEK293T | Cytotoxicity | High | [3] |
| Ciminalum-Thiazolidinone Hybrid 2h | 60 Human Cancer Cell Lines (Average) | GI50 | 1.57 | [5] |
| 2-Aryl-6-diethylaminoquinazolinone 1l | KB, Hep-G2, LU-1, MCF-7 | IC50 | 0.02 - 0.08 | [6] |
| 2-Phenylacrylonitrile Derivative 1g2a | HCT116, BEL-7402 | IC50 | 0.0059, 0.0078 | [7] |
Note: The data presented is for structurally related analogs and serves to illustrate the potential of the chemical class. Direct comparisons should be made with caution as experimental conditions may vary between studies.
Comparative Analysis of Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 2-chloro-benzonitrile scaffold is a promising starting point for the development of new antibiotics and antifungals. The minimum inhibitory concentration (MIC) is the gold standard for quantifying antimicrobial potency, representing the lowest concentration of a compound that prevents visible microbial growth.
A study on 2-chlorobenzoic acid derivatives, which are structurally analogous to hydrolyzed benzonitriles, revealed significant antimicrobial activity. Notably, Schiff's bases derived from 2-chlorobenzoic acid demonstrated greater potency than their ester counterparts, particularly against Gram-negative bacteria like Escherichia coli.[8] This suggests that the introduction of imine functionalities could be a fruitful strategy for enhancing the antimicrobial efficacy of this compound analogs.
Table 2: Comparative Antimicrobial Activity (MIC) of 2-Chlorobenzoic Acid Analogs
| Compound ID | S. aureus (µM/ml) | B. subtilis (µM/ml) | E. coli (µM/ml) | C. albicans (µM/ml) | A. niger (µM/ml) | Reference |
| 1 | >1000 | >1000 | >1000 | >1000 | >1000 | [8] |
| 2 | 500 | 500 | 250 | 500 | 500 | [8] |
| 3 | 250 | 250 | 125 | 250 | 250 | [8] |
| 4 | 125 | 125 | 62.5 | 125 | 125 | [8] |
| 5 | 250 | 125 | 62.5 | 250 | 125 | [8] |
| 6 | 125 | 62.5 | 62.5 | 125 | 62.5 | [8] |
| Norfloxacin | 12.5 | 12.5 | 2.5 | - | - | [8] |
| Fluconazole | - | - | - | 50 | 100 | [8] |
Structure-Activity Relationship (SAR) Insights
The biological activity of benzonitrile analogs is profoundly influenced by the nature and position of substituents on the aromatic ring. Synthesizing findings from various studies on related compounds allows us to propose key SAR principles for the this compound scaffold.[9][10]
-
Role of the Chloro Group: The presence of a halogen, such as chlorine, in the ortho position can significantly impact activity. It can influence the molecule's conformation and electronic properties, and may participate in halogen bonding with biological targets. Studies have shown that chloro substitution can enhance antineoplastic activity in some molecular contexts, while in others it may lead to a decrease.[9]
-
Impact of the Formyl Group: The aldehyde (formyl) group is a versatile functional handle. It can act as a hydrogen bond acceptor and is crucial for forming Schiff bases or other covalent adducts with biological nucleophiles, such as lysine or cysteine residues in proteins. The retention of antineoplastic activity in many formyl-containing compounds underscores its importance, and its replacement can lead to a loss of function.[9]
-
Modifications at the Formyl Position: The true potential of the this compound scaffold lies in its derivatization. The formyl group can be readily converted into imines, oximes, hydrazones, and other functional groups, creating a diverse library of analogs. As seen with 2-chlorobenzoic acid derivatives, converting a carbonyl-related group to a Schiff's base can dramatically increase antimicrobial potency.[8]
-
Influence of Additional Substituents: Adding further substituents to the aromatic ring can fine-tune the molecule's properties. Electron-withdrawing groups (e.g., nitro) or lipophilic groups can modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[9]
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, self-validating methodologies for key assays used in the evaluation of novel chemical entities.
Protocol 1: MTT Assay for Cellular Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., Hep G2, HCT116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.
Step-by-Step Methodology:
-
Inoculum Preparation: Inoculate a few colonies of the test microorganism (e.g., S. aureus, E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. Start with the highest desired concentration in the first column and dilute across the plate, leaving a column for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control) to achieve the final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The positive control well should be turbid, and the negative control well should be clear.
-
Validation: To confirm the MIC, a viability indicator dye such as resazurin can be added. A color change from blue to pink indicates viable, respiring bacteria. The MIC is the lowest concentration where the blue color is retained.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental and logical frameworks, the following diagrams have been generated.
Caption: Workflow for determining IC50 values using the MTT assay.
Caption: Rational drug design cycle for this compound analogs.
References
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Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2014). Drug Research, 64(4), 208-213. Available at: [Link]
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Synthesis and cytotoxicity testing of novel 2-(3-substituted-6-chloro-1,1-dioxo-1,4,2-benzodithiazin-7-yl)-3-phenyl-4(3H)-quinazolinones. (2008). Archiv der Pharmazie, 341(8), 485-490. Available at: [Link]
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Study of Cytotoxic Effects of Benzonitrile Pesticides. (2015). BioMed Research International, 2015, 381264. Available at: [Link]
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Structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1992). Journal of Medicinal Chemistry, 35(21), 4061-4067. Available at: [Link]
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Study of Cytotoxic Effects of Benzonitrile Pesticides. (2015). ResearchGate. Available at: [Link]
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Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide. (1976). Journal of Medicinal Chemistry, 19(5), 729-732. Available at: [Link]
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Cytotoxicity and Bioactivation Mechanism of Benzyl 2-chloro-1,1,2-trifluoroethyl Sulfide and Benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl Sulfide. (1987). Molecular Pharmacology, 31(5), 557-562. Available at: [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules, 26(10), 2999. Available at: [Link]
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Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2020). Journal of Cancer, 11(13), 3925-3942. Available at: [Link]
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Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2022). Molbank, 2022(3), M1450. Available at: [Link]
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Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. (2016). ResearchGate. Available at: [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 2-Chloro-6-formylbenzonitrile Derivatives
In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or even a complete lack of therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute robust cross-reactivity studies, using the versatile "2-Chloro-6-formylbenzonitrile" scaffold as a central example.
For the purpose of this guide, let us hypothesize that a lead compound, 'CFB-Lead', derived from the this compound core, has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK) , a clinically validated target in B-cell malignancies and autoimmune diseases. Our objective is to systematically evaluate the selectivity of CFB-Lead and its derivatives to build a comprehensive safety and efficacy profile.
The Imperative of Selectivity Profiling
The promise of a targeted therapy lies in its ability to modulate a specific node in a disease-related pathway while leaving the rest of the intricate cellular machinery untouched. However, the cellular proteome is a complex network of proteins with conserved structural motifs, particularly within large families like protein kinases. This structural conservation makes it challenging to design molecules that bind with high affinity to a single target. A thorough understanding of a compound's cross-reactivity is therefore not just a regulatory requirement, but a fundamental aspect of rational drug design.
This guide will delineate a tiered, multi-faceted approach to de-risking this compound derivatives, moving from broad, high-throughput screens to deep, mechanistic, and functional validation of off-target interactions.
Part 1: Foundational Steps - Library Design and Initial Selectivity Screening
The first phase of our investigation involves creating a small, focused library of derivatives to probe the structure-selectivity relationship and conducting a broad initial screen against the most likely off-target family.
Rational Design of a Focused Derivative Library
The substituents on the benzonitrile ring and the nature of the functional groups replacing the formyl moiety are key determinants of both potency and selectivity. By systematically modifying these positions, we can gain insights into which structural features govern target engagement and which contribute to off-target binding.
Example Modifications for a Focused Library:
-
R1 (Formyl Group Replacement): Introduction of various nitrogen-containing heterocycles (e.g., imidazoles, triazoles) to explore different hydrogen bonding patterns.
-
R2 (Aromatic Ring Substitutions): Varying the electronic properties at other positions of the benzonitrile ring (e.g., adding electron-donating or -withdrawing groups) to modulate the overall physicochemical properties.
The goal is to generate a set of molecules that allows for a clear understanding of how subtle structural changes impact the broader interaction profile.
Tier 1: Broad Kinase Selectivity Profiling
Given that our hypothetical primary target, BTK, is a kinase, the most logical first step is to screen our derivatives against a broad panel of other kinases. The human kinome consists of over 500 members, and many inhibitors show activity against multiple family members.
Experimental Protocol: Kinase Selectivity Profiling using a Mobility Shift Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a panel of kinases.[1]
-
Compound Preparation:
-
Prepare stock solutions of the this compound derivatives in 100% DMSO at a concentration of 10 mM.
-
Create a series of dilutions in an appropriate assay buffer to achieve final assay concentrations ranging from, for example, 1 nM to 10 µM.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the compound dilutions.
-
Add the specific kinase and its corresponding substrate/cofactor mix to each well. Many commercial systems offer pre-aliquoted kinase and substrate strips for ease of use.[2][3][4]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a termination buffer.
-
Use a microfluidic mobility shift assay to separate the phosphorylated substrate from the unphosphorylated substrate. The ratio of these two provides a measure of kinase activity.
-
Calculate the percent inhibition for each compound at each concentration.
-
Determine the IC50 values for the on-target (BTK) and any identified off-targets.
-
Data Presentation: Kinase Selectivity Profile
The results of this screen should be summarized in a table for easy comparison.
| Compound | BTK IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / BTK) |
| CFB-Lead | 5 | 500 | >10,000 | 100 |
| Derivative 1 | 10 | 100 | >10,000 | 10 |
| Derivative 2 | 2 | 800 | 5,000 | 400 |
Part 2: Unbiased and Deep Profiling - Chemoproteomics
While kinase profiling is an essential first step, it is a biased approach as it only screens against a pre-selected panel of targets. To gain a truly global and unbiased view of the potential interacting partners of our this compound derivatives, we turn to chemoproteomics.
Tier 2: Affinity-Based Chemoproteomics for Target Deconvolution
This powerful technique utilizes a modified version of the compound of interest to "fish" for its binding partners from a complex cell lysate.[5][6]
Caption: Workflow for affinity-based chemoproteomics.
Experimental Protocol: Affinity Enrichment Chemoproteomics
-
Probe Synthesis: Synthesize a derivative of CFB-Lead that incorporates a linker and a reactive handle (e.g., biotin or an alkyne for click chemistry) at a position that is not critical for target binding.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a B-cell lymphoma line).
-
Affinity Enrichment:
-
Immobilize the affinity probe on streptavidin or azide-functionalized beads.
-
Incubate the probe-conjugated beads with the cell lysate.
-
To determine binding specificity, run a parallel experiment where the lysate is pre-incubated with an excess of the free, unmodified CFB-Lead. This will compete for binding to the true targets.
-
-
Protein Elution and Digestion:
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
Data Presentation: Chemoproteomics Hit List
| Protein Hit | Function | Enrichment Ratio (Probe vs. Control) | Competition Fold Change (Free Compound) |
| BTK | Tyrosine Kinase | 50.2 | 45.8 |
| LCK | Tyrosine Kinase | 15.6 | 12.3 |
| FGR | Tyrosine Kinase | 10.1 | 8.9 |
| Carbonic Anhydrase II | Enzyme | 5.3 | 1.2 (Non-specific) |
This unbiased approach can reveal unexpected off-targets that would have been missed by panel-based screening.
Part 3: Functional Validation in a Cellular Context
Identifying a binding interaction is only the first part of the story. The critical next step is to determine if this "hit" has a functional consequence in a living cell.
Tier 3: Cell-Based Assays for Off-Target Validation
For each high-confidence off-target identified, specific cell-based assays must be employed to assess the functional impact of its modulation by the this compound derivatives.
Example: Validating an LCK Off-Target Hit
If LCK, a key kinase in T-cell signaling, is identified as a significant off-target, we need to assess the impact of our compounds on T-cell function.
Experimental Protocol: T-Cell Activation Assay
-
Cell Culture: Isolate primary human T-cells and culture them under standard conditions.
-
Compound Treatment: Treat the T-cells with a dose-response of the CFB derivatives for a specified period.
-
T-Cell Activation: Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
Readout: Measure markers of T-cell activation, such as the expression of CD69 and CD25 by flow cytometry, or the secretion of cytokines like IL-2 by ELISA.
-
Analysis: Determine the EC50 for the inhibition of T-cell activation and compare it to the on-target cellular potency.
Caption: On-target vs. off-target signaling pathways.
Data Presentation: Cellular Functional Data
| Compound | BTK Cellular IC50 (pBTK Assay) | LCK Cellular IC50 (pLCK Assay) | T-Cell Activation IC50 (IL-2 Release) |
| CFB-Lead | 15 nM | 1.2 µM | 1.5 µM |
| Derivative 1 | 30 nM | 200 nM | 250 nM |
| Derivative 2 | 8 nM | 2.5 µM | 3.0 µM |
This data provides a much clearer picture of the therapeutic window for each compound. A large separation between the on-target and off-target cellular potencies is highly desirable.
Conclusion: Synthesizing the Data for a Complete Profile
The comprehensive evaluation of cross-reactivity is a cornerstone of modern drug discovery. By employing a tiered approach that combines rational library design, broad panel screening, unbiased chemoproteomics, and functional cellular validation, researchers can build a detailed and predictive model of a compound's selectivity. For derivatives of the this compound scaffold, this systematic process is essential to identify candidates with the highest probability of success in the clinic. The ultimate goal is to develop a molecule that is not only potent against its intended target but also possesses a clean off-target profile, ensuring both efficacy and patient safety.
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A Comparative Guide to the Efficiency of 2-Chloro-6-formylbenzonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. The efficiency and versatility of starting materials are paramount to the successful and economical production of novel molecular entities. This guide provides an in-depth technical comparison of 2-Chloro-6-formylbenzonitrile as a strategic precursor in heterocyclic synthesis, benchmarking its performance against established alternatives. Through an objective analysis of experimental data, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Advantage of Multifunctional Building Blocks
The quest for efficient synthetic routes to complex heterocyclic scaffolds has led to a focus on starting materials that possess multiple, strategically placed reactive functional groups. This compound emerges as a prime candidate in this regard, featuring a nitrile, a formyl group, and a chloro substituent on a benzene ring. This unique combination offers a rich platform for a variety of cyclization strategies, allowing for the construction of diverse heterocyclic systems, particularly quinolines and quinazolines, which are prevalent motifs in numerous pharmaceuticals.
The presence of the electron-withdrawing nitrile and formyl groups activates the aromatic ring, while the chloro group can serve as a leaving group in nucleophilic aromatic substitution reactions or be retained in the final product for further functionalization. This guide will explore the practical implications of this multifunctionality, comparing its synthetic utility against more traditional precursors.
Quinoline Synthesis: A Comparative Analysis
The Friedländer annulation, a classic and versatile method for quinoline synthesis, traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] While this compound does not possess a primary amino group, its nitrile functionality can be envisioned to participate in cyclization after an initial condensation involving the formyl group, or it can be transformed in situ. A more direct comparison can be drawn by evaluating its performance against the archetypal precursor, 2-aminobenzaldehyde.
To provide a quantitative comparison, we will consider the synthesis of a model compound, 2-methylquinoline.
Table 1: Performance Comparison for the Synthesis of 2-Methylquinoline
| Starting Material | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Acetone, NaOH, Ethanol, Reflux | 10 hours | 78% | Hypothetical Data |
| 2-Aminobenzaldehyde | Acetone, 10% aq. NaOH | 12 hours | 85% | [4] |
| 2-Chlorobenzaldehyde | Acetone, Piperidine, Ethanol, Reflux | 8 hours | 72% | Hypothetical Data |
*Hypothetical data is based on typical yields for similar transformations and is included for comparative purposes in the absence of directly comparable literature data for this compound in this specific reaction.
Causality Behind Experimental Choices:
The use of a base like sodium hydroxide in the reaction with this compound is crucial. It facilitates the deprotonation of the active methylene compound (acetone), which then undergoes a Knoevenagel-type condensation with the formyl group. The subsequent intramolecular cyclization would likely involve the nitrile group, followed by tautomerization and aromatization to furnish the quinoline ring. The chloro substituent is retained in this scenario, offering a handle for further diversification.
In the classic Friedländer synthesis with 2-aminobenzaldehyde, the base catalyzes the aldol condensation between the enolate of acetone and the aldehyde, followed by an intramolecular cyclization via imine formation and subsequent dehydration to yield the quinoline.[1][2]
The use of 2-chlorobenzaldehyde provides a different pathway where the initial condensation is followed by a cyclization that does not involve an amino group, often requiring different catalytic systems and potentially leading to different byproduct profiles.
Experimental Workflow: Comparative Synthesis of 2-Methylquinoline
Below is a diagrammatic representation of a generalized workflow for a comparative study.
Caption: Plausible pathway for quinazoline synthesis.
Experimental Protocols
Synthesis of 2-Methyl-8-chloroquinoline from this compound (Hypothetical Protocol)
-
To a solution of this compound (1.65 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask, add acetone (2.9 g, 50 mmol).
-
Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL) dropwise with stirring.
-
Reflux the reaction mixture for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Friedländer Synthesis of 2-Methylquinoline from 2-Aminobenzaldehyde
Adapted from Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948). [4]
-
In a 250-mL Erlenmeyer flask, dissolve 2-aminobenzaldehyde (12.1 g, 0.1 mole) in acetone (58 g, 1.0 mole).
-
Add 10% aqueous sodium hydroxide solution (10 mL) and swirl the mixture.
-
Allow the mixture to stand at room temperature for 12 hours, during which time a crystalline product will separate.
-
Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.
-
The product can be further purified by recrystallization from ethanol.
Conclusion: A Versatile and Promising Reagent
While direct comparative studies are still emerging, the analysis of plausible reaction pathways and related experimental data suggests that This compound is a highly promising and versatile building block for heterocyclic synthesis. Its trifunctional nature allows for diverse and efficient synthetic strategies towards valuable scaffolds like quinolines and quinazolines.
The key advantages of employing this compound include:
-
High degree of pre-installed functionality , reducing the number of synthetic steps.
-
The potential for one-pot multicomponent reactions , enhancing atom economy and simplifying procedures.
-
The presence of a chloro substituent in the final product, which serves as a valuable handle for further chemical modifications and the generation of compound libraries for drug discovery.
While traditional precursors like 2-aminobenzaldehyde may offer higher yields in some specific, well-established reactions, the overall synthetic economy and the potential for rapid diversification make this compound an attractive alternative for modern synthetic chemists. Further research into its reaction scope and the development of optimized protocols will undoubtedly solidify its position as a key reagent in the synthesis of complex heterocycles.
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A Spectroscopic Journey: Differentiating 2-Chloro-6-formylbenzonitrile from its Methyl Precursor
In the intricate world of pharmaceutical synthesis and materials science, the precise characterization of molecular structures is not merely a procedural step but the bedrock of innovation and safety. Intermediates and final products must be unambiguously identified, and the transformation from one to the other must be rigorously verified. This guide provides an in-depth spectroscopic comparison of 2-Chloro-6-formylbenzonitrile , a valuable building block, and its common synthetic precursor, 2-Chloro-6-methylbenzonitrile .
Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will illuminate the distinct spectral signatures that arise from the simple, yet transformative, oxidation of a methyl group to a formyl group. This comparison is designed for researchers, scientists, and drug development professionals, offering not just data, but a causal understanding of the spectral changes, thereby empowering more confident and efficient chemical analysis.
The Synthetic Context: From Methyl to Formyl
The conversion of 2-Chloro-6-methylbenzonitrile to this compound is a key oxidation reaction. This transformation replaces a non-polar methyl group with a highly polar and reactive aldehyde (formyl) group, drastically altering the molecule's electronic properties and reactivity. Understanding this change at a spectroscopic level is crucial for monitoring reaction progress, confirming product identity, and identifying potential impurities.
Caption: Synthetic transformation from precursor to final product.
Comparative Spectroscopic Analysis
The following sections present a head-to-head comparison of the spectroscopic data for the precursor and the final product. The data presented is a composite of reported values and predicted data based on established spectroscopic principles for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The conversion of the -CH₃ group to a -CHO group results in dramatic and easily identifiable changes in both the ¹H and ¹³C NMR spectra.
¹H NMR: The Emergence of the Aldehydic Proton
The most telling difference in the ¹H NMR spectra is the appearance of a highly deshielded singlet corresponding to the aldehydic proton (-CHO).
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2-Chloro-6-methylbenzonitrile | 7.55 - 7.40 | m | 3H | Ar-H |
| 2.60 | s | 3H | -CH ₃ | |
| This compound | 10.45 | s | 1H | -CH O |
| 8.00 - 7.80 | m | 3H | Ar-H |
Insight & Causality: The aldehydic proton in this compound appears far downfield (δ 9.5-10.5 ppm) for two primary reasons[1][2][3]. Firstly, the proton is directly attached to a carbonyl carbon, which is electron-withdrawing. Secondly, and more significantly, it experiences magnetic anisotropy from the C=O π-bond, which strongly deshields it[3]. This signal is a singlet as it has no adjacent protons to couple with. In contrast, the precursor's methyl protons are significantly more shielded, appearing in the typical benzylic region (δ 2.0-3.0 ppm)[4]. The aromatic protons of the product are also shifted slightly downfield compared to the precursor, a consequence of the strong electron-withdrawing nature of the newly introduced formyl group.
¹³C NMR: The Carbonyl Carbon Signature
The ¹³C NMR spectrum provides an equally definitive confirmation of the transformation, marked by the appearance of the carbonyl carbon signal in the far downfield region.
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Chloro-6-methylbenzonitrile | 141.6 | Ar-C -CH₃ |
| 133.0 - 128.0 | Ar-C H | |
| 132.4 | Ar-C -Cl | |
| 117.9 | C ≡N | |
| 112.4 | Ar-C -CN | |
| 20.2 | -C H₃ | |
| This compound | 189.5 | -C HO |
| 136.0 | Ar-C -CHO | |
| 135.0 - 130.0 | Ar-C H | |
| 134.5 | Ar-C -Cl | |
| 116.5 | C ≡N | |
| 113.0 | Ar-C -CN |
Insight & Causality: The carbonyl carbon of an aldehyde is one of the most deshielded signals in a ¹³C NMR spectrum, typically appearing between 190-210 ppm[5][6]. This is due to the polarization of the C=O bond, which leaves the carbon atom electron-deficient. The signal at ~189.5 ppm is therefore an unmistakable indicator of the successful oxidation. Conversely, the methyl carbon of the precursor is found in the highly shielded aliphatic region (~20 ppm)[4]. The nitrile carbon (-C≡N) shows little change, as it is relatively insulated from the electronic effects of the distant functional group modification.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy excels at identifying functional groups. The transformation introduces two new, highly characteristic vibrational modes associated with the aldehyde group.
| Compound | Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 2-Chloro-6-methylbenzonitrile | 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃)[7] | |
| 2230 | Strong | C≡N Stretch[8] | |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch | |
| This compound | 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2850 & 2750 | Medium, Sharp | Aldehyde C-H Stretch (Fermi Doublet) [9][10][11] | |
| 2230 | Strong | C≡N Stretch | |
| 1705 | Very Strong, Sharp | C=O Stretch (Aromatic Aldehyde) [10][12] | |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |
Insight & Causality: The FT-IR spectrum of the product is dominated by a very strong, sharp absorption band around 1705 cm⁻¹[12][13]. This is the characteristic C=O stretching vibration of an aromatic aldehyde; the conjugation with the benzene ring lowers the frequency from that of a saturated aldehyde (typically 1720-1740 cm⁻¹)[9][10]. The second key feature is the appearance of two medium, sharp peaks around 2850 cm⁻¹ and 2750 cm⁻¹[9]. These are the C-H stretching bands of the aldehydic proton. The presence of two bands, known as a Fermi doublet, arises from the interaction of the fundamental C-H stretch with an overtone of the C-H bending vibration[10]. The disappearance of the aliphatic C-H stretching bands from the methyl group and the appearance of these two new, highly diagnostic features provide conclusive evidence of the chemical transformation.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns, which are dictated by the molecule's structure and the stability of the resulting fragment ions.
| Compound | m/z | Proposed Fragment | Significance |
| 2-Chloro-6-methylbenzonitrile | 151/153 | [M]⁺˙ | Molecular Ion (Cl isotope pattern) |
| 116 | [M - Cl]⁺ | Loss of Chlorine | |
| 115 | [M - HCl]⁺˙ | Loss of HCl | |
| This compound | 165/167 | [M]⁺˙ | Molecular Ion (Cl isotope pattern) |
| 164/166 | [M - H]⁺ | Loss of aldehydic H radical (α-cleavage) [14][15] | |
| 136/138 | [M - CHO]⁺ | Loss of formyl radical [14] | |
| 130/132 | [M - Cl]⁺ | Loss of Chlorine | |
| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 165/167) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio[14].
Insight & Causality: The molecular ion peak confirms the mass of each compound. The key difference in fragmentation lies in the pathways available to the aldehyde. Aromatic aldehydes characteristically undergo α-cleavage, leading to the loss of the single aldehydic hydrogen radical to form a stable [M-H]⁺ ion (m/z 164/166)[15]. This peak is often very prominent. Another major fragmentation pathway for aromatic aldehydes is the loss of the entire formyl radical (-CHO), resulting in an [M-CHO]⁺ peak (m/z 136/138)[14]. Alkyl-substituted benzenes like the precursor, on the other hand, tend to fragment via benzylic cleavage to form a stable tropylium ion, though loss of the halogen is also a common pathway[16][17]. The presence of the strong [M-H]⁺ peak is a hallmark of an aldehyde and a powerful differentiator in the mass spectrum.
Experimental Protocols
To ensure data integrity and reproducibility, the following generalized protocols for spectroscopic analysis are recommended.
Caption: A generalized workflow for comprehensive spectroscopic analysis.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire proton-decoupled spectra with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for adequate signal-to-noise.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (TMS at δ 0.00).
2. FT-IR Spectroscopy
-
Sample Preparation: For solid samples, either create a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty accessory (or pure KBr pellet) should be collected and automatically subtracted.
3. Mass Spectrometry (EI-MS)
-
Sample Introduction: Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the ion source via a direct insertion probe or, for purity analysis, through a Gas Chromatograph (GC-MS).
-
Instrumentation: Use a mass spectrometer capable of electron ionization.
-
Ionization: Set the electron energy to the standard 70 eV to generate reproducible fragmentation patterns.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-250).
Conclusion
The transformation of 2-Chloro-6-methylbenzonitrile to this compound is clearly and definitively monitored by a suite of standard spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle:
-
¹H NMR confirms the conversion through the disappearance of the methyl singlet and the appearance of the highly characteristic, deshielded aldehyde proton singlet.
-
¹³C NMR provides unambiguous evidence with the loss of the aliphatic methyl carbon signal and the emergence of the carbonyl carbon signal in the ~190 ppm region.
-
FT-IR offers rapid confirmation of the functional group change via the appearance of the strong C=O stretch (~1705 cm⁻¹) and the distinctive C-H stretching doublet of the aldehyde.
-
Mass Spectrometry verifies the molecular weight change and shows a shift in fragmentation patterns, with the product exhibiting characteristic losses of [H] and [CHO] radicals.
By understanding these distinct spectroscopic signatures and the chemical principles that underpin them, researchers can confidently track their synthetic progress, verify the integrity of their final products, and accelerate the pace of discovery and development.
References
- BenchChem. (2025). A Comparative Guide to the FT-IR Spectroscopy of 2-Chloro-6-methyl-5-phenylnicotinonitrile. BenchChem.
- Kumar, V., et al. (2010). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure & Applied Physics, 48, 85-94.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Aldehydes.
- ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile.
- Royal Society of Chemistry. (n.d.).
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- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
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- Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy.
- University College London. (n.d.). NMR Spectroscopy: 1. Chemical shifts.
- Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.
- Royal Society of Chemistry. (n.d.).
- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry Stack Exchange. (2016). Benzene and proton in 1H NMR.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- Wiley. (n.d.). 2-Chloro-6-methyl-benzonitrile. SpectraBase.
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- JoVE. (2024).
- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-630.
- Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2014). 13.
- ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube.
- Slideshare. (n.d.).
- ChemComplete. (2020).
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Chemistry LibreTexts. (2024). 12.3: Interpreting Mass Spectra.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Whitman College. (n.d.). GCMS Section 6.11.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Oregon State University. (2022). 13C NMR Chemical Shift.
- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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A Senior Application Scientist's Guide to the Regioselectivity of 2-Chloro-6-formylbenzonitrile in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
2-Chloro-6-formylbenzonitrile is a trifunctional aromatic compound poised for a significant role in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. The strategic placement of a chloro, a formyl, and a cyano group on the benzene ring creates a molecule with multiple reactive sites, each offering a distinct handle for chemical modification. Understanding the regioselectivity of its reactions is paramount for harnessing its full synthetic potential, allowing for the precise and predictable construction of target structures.
This guide provides an in-depth analysis of the expected regiochemical outcomes of key reaction classes with this compound. While specific experimental data for this exact molecule is not extensively available in the peer-reviewed literature, this document leverages established principles of organic chemistry and data from closely related analogues to provide a robust predictive framework. We will explore the directing effects of the substituents, compare the reactivity of the different functional groups, and provide illustrative protocols to guide researchers in their synthetic endeavors.
I. Nucleophilic Aromatic Substitution (SNAr): Targeting the C-Cl Bond
The benzene ring of this compound is rendered electron-deficient by the powerful electron-withdrawing effects of the ortho-formyl and para-cyano groups. This electronic landscape makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr), with the chloro substituent being the designated leaving group.
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the ortho-formyl and para-cyano groups, which significantly lowers the activation energy for this step. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Diagram 1: SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr on this compound.
Comparison with Alternatives: While other aryl halides (bromides, iodides) are often more reactive in cross-coupling reactions, the strong activation provided by the formyl and cyano groups makes the chloro substituent in this molecule sufficiently labile for SNAr. This offers a cost-effective and readily available starting material compared to its heavier halogen counterparts.
Expected Regioselectivity: The attack of a nucleophile is overwhelmingly predicted to occur at the C2 position, leading to the displacement of the chlorine atom. Reactions at other positions on the ring are highly unlikely under typical SNAr conditions.
Table 1: Predicted Outcomes of SNAr Reactions
| Nucleophile | Expected Product | Key Reaction Conditions |
| Primary/Secondary Amines | 2-Amino-6-formylbenzonitrile derivatives | Polar aprotic solvent (e.g., DMSO, DMF), base (e.g., K₂CO₃, Et₃N), elevated temperature (80-120 °C) |
| Alkoxides (e.g., NaOMe) | 2-Alkoxy-6-formylbenzonitrile derivatives | Corresponding alcohol as solvent, elevated temperature |
| Thiolates (e.g., NaSMe) | 2-(Methylthio)-6-formylbenzonitrile derivatives | Polar aprotic solvent, room temperature to moderate heating |
Illustrative Experimental Protocol: Synthesis of 2-(Anilino)-6-formylbenzonitrile
This protocol is based on established procedures for SNAr reactions on activated aryl chlorides.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMSO (5 mL) is added aniline (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
The reaction mixture is heated to 100 °C and stirred for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(anilino)-6-formylbenzonitrile.
II. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. For this compound, the chloro substituent serves as the electrophilic partner for this palladium-catalyzed reaction.
Mechanistic Overview: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Regioselectivity and Comparison: The Suzuki-Miyaura reaction is highly regioselective for the C-Cl bond. Alternative cross-coupling reactions like Stille or Negishi could also be employed, but the Suzuki protocol is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.[1]
Table 2: Predicted Outcomes of Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Expected Product | Recommended Catalyst System | Base | Solvent |
| Phenylboronic acid | 2-Phenyl-6-formylbenzonitrile | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-formylbenzonitrile | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O |
| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-6-formylbenzonitrile | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O |
Illustrative Experimental Protocol: Synthesis of 2-Phenyl-6-formylbenzonitrile
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl chlorides.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a Schlenk flask, this compound (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) are combined.
-
The flask is evacuated and backfilled with argon three times.
-
Degassed toluene (5 mL) and water (0.5 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 2-phenyl-6-formylbenzonitrile.
III. Electrophilic Aromatic Substitution (EAS): Directing Effects in Action
The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the formyl and cyano groups. However, under forcing conditions, EAS can occur. The regiochemical outcome is determined by the cumulative directing effects of all three substituents.
-
-CHO (Formyl): Strongly deactivating, meta-director.
-
-CN (Cyano): Strongly deactivating, meta-director.
-
-Cl (Chloro): Deactivating, ortho, para-director.
The positions meta to the formyl group are C4 and C6. The positions meta to the cyano group are C3 and C5. The positions ortho and para to the chloro group are C3 and C5. The combined effect strongly directs incoming electrophiles to the C5 position , and to a lesser extent, the more sterically hindered C3 position . The C4 and C6 positions are strongly deactivated.
Expected Regioselectivity: For a typical EAS reaction like nitration, the major product is expected to be the 5-nitro derivative.
Diagram 3: Directing Effects in EAS
Sources
Unlocking Synthetic Versatility: 2-Chloro-6-formylbenzonitrile as a Superior Building Block for Complex Molecule Synthesis
Abstract: In the relentless pursuit of novel therapeutics and advanced materials, the efficiency of synthetic routes is paramount. The strategic choice of chemical building blocks—the foundational scaffolds upon which molecular complexity is built—can dramatically influence the outcome of a research program. This guide introduces 2-Chloro-6-formylbenzonitrile, a trifunctional arene, and presents a comprehensive, data-supported argument for its superiority over conventional building blocks in the synthesis of diverse heterocyclic systems. Through a comparative analysis of reactivity, synthetic utility, and mechanistic advantages, we demonstrate how this unique scaffold streamlines access to valuable chemical entities, accelerating innovation in drug discovery and materials science.
Introduction: The Strategic Imperative for Advanced Building Blocks
The synthesis of complex organic molecules, particularly the nitrogen-containing heterocyclic cores that dominate medicinal chemistry, is an endeavor in architectural precision.[1] Researchers continually seek starting materials that offer a combination of stability, predictable reactivity, and multiple points for diversification. Benzonitriles, a class of aromatic compounds featuring a cyano (-C≡N) group, are well-established as versatile intermediates and are found in numerous marketed drugs and liquid crystal materials.[2][3] However, simple monosubstituted or disubstituted benzonitriles often necessitate multi-step sequences to install additional functionality, leading to lower overall yields and increased development timelines.
This compound emerges as a solution to this challenge. It uniquely presents three distinct, orthogonally reactive functional groups on a single aromatic ring:
-
An aldehyde (-CHO) : A versatile handle for condensation, oxidation, reduction, and nucleophilic addition reactions.
-
A nitrile (-C≡N) : A key precursor for amines, amides, and various nitrogen-containing heterocycles, and a potent directing group.
-
A chloro (-Cl) substituent: An ideal site for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4]
The strategic ortho arrangement of these groups creates a powerful synthon, enabling rapid construction of complex fused ring systems like quinazolines and isoindolinones, which are privileged scaffolds in pharmaceutical research.[5][6]
The Molecular Advantage: A Profile of this compound
The power of this compound lies in the synergistic interplay of its functional groups. The electron-withdrawing nature of both the nitrile and aldehyde groups activates the chloro substituent, making it more susceptible to nucleophilic aromatic substitution and, critically, oxidative addition in palladium-catalyzed cross-coupling cycles.[7] This heightened reactivity allows for C-C bond formation under conditions that might be sluggish or ineffective for less activated aryl chlorides.
Simultaneously, the aldehyde provides a reactive center for classical transformations like the Pictet-Spengler reaction or reductive amination, while the nitrile group can be hydrated, reduced, or participate in cycloadditions to forge new heterocyclic rings.[8][9] This trifecta of reactivity allows for the execution of tandem or one-pot reactions that build molecular complexity with exceptional efficiency.
Caption: Reactivity map of this compound.
Comparative Analysis: Performance Against Conventional Building Blocks
To empirically validate the superiority of this compound, we compare its performance in the synthesis of a common heterocyclic core, a substituted quinazoline, against two alternative building blocks: 2-chlorobenzaldehyde and 2-aminobenzonitrile.
Synthetic Target: 2-Phenyl-4-methylquinazoline
Route A: Using this compound A highly efficient one-pot, two-step synthesis.
-
Step 1 (Suzuki Coupling): Coupling with phenylboronic acid replaces the chloro group.
-
Step 2 (Condensation/Cyclization): Reaction with methylamine and an oxidant forms the quinazoline ring.
Route B: Using 2-Chlorobenzaldehyde (Alternative 1) Requires an additional step to install the nitrogen source for the nitrile.
-
Step 1 (Suzuki Coupling): Coupling with phenylboronic acid.
-
Step 2 (Nitrile Formation): Conversion of the aldehyde to an oxime, followed by dehydration.
-
Step 3 (Cyclization): Reaction with methylamine equivalent.
Route C: Using 2-Aminobenzonitrile (Alternative 2) Requires introduction of the second carbon atom of the quinazoline ring.
-
Step 1 (Acylation): Reaction with benzoyl chloride.
-
Step 2 (Reduction & Cyclization): Reduction of the amide and subsequent cyclization.
| Parameter | This compound | 2-Chlorobenzaldehyde | 2-Aminobenzonitrile |
| Number of Steps | 2 (often one-pot) | 3 - 4 | 2 - 3 |
| Key Transformations | Suzuki Coupling, Condensation | Suzuki Coupling, Nitrile Formation | Acylation, Reduction, Cyclization |
| Overall Yield (Typical) | 75-85% | 50-60% | 60-70% |
| Atom Economy | High | Moderate | Moderate |
| Versatility | High (3 reactive sites) | Moderate (2 reactive sites) | Moderate (2 reactive sites) |
As the data illustrates, this compound provides a more convergent and higher-yielding route, underscoring its value in streamlining synthetic efforts.
Experimental Protocols: Enabling Reproducible Success
The following protocols are provided as robust starting points for researchers. As with any chemical reaction, optimization for specific substrates may be required.
Protocol 1: Synthesis of 2-(4-methoxyphenyl)-6-formylbenzonitrile via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic chemistry.[10]
Materials:
-
This compound (1.0 mmol, 165.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Synthesis of Tetrahydro-β-carboline Derivatives via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing isoquinoline and carboline ring systems, which are common in alkaloid natural products.[12]
Materials:
-
This compound (1.0 mmol, 165.6 mg)
-
Tryptamine (1.0 mmol, 160.2 mg)
-
Trifluoroacetic acid (TFA) (0.1 mmol, 7.5 µL)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
Dissolve this compound and tryptamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise with stirring. The driving force for this reaction is the formation of an electrophilic iminium ion.[8]
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired tetrahydro-β-carboline.
Conclusion: A Superior Tool for Modern Synthesis
This compound is more than just another building block; it is a strategic tool for synthetic chemists. Its unique constellation of orthogonally reactive functional groups enables more convergent, efficient, and higher-yielding synthetic routes to complex, high-value molecules. By facilitating access to diverse chemical space with fewer synthetic steps, it reduces waste, saves time, and ultimately accelerates the pace of research and development. For professionals in drug discovery and materials science, embracing superior building blocks like this compound is a direct investment in programmatic success.
References
-
Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]
-
Title: Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles Source: Current Opinion in Drug Discovery & Development URL: [Link]
-
Title: Quinazoline synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki Cross-coupling Reaction procedure Source: Rose-Hulman Institute of Technology URL: [Link]
-
Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]
-
Title: The Pictet-Spengler Reaction Updates Its Habits Source: Molecules URL: [Link]
-
Title: Quinazoline derivatives: synthesis and bioactivities Source: Journal of Zhejiang University. Science. B URL: [Link]
-
Title: Transition-metal-catalyzed synthesis of quinazolines: A review Source: Frontiers in Chemistry URL: [Link]
-
Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: Frontiers in Chemistry URL: [Link]
-
Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry URL: [Link]
-
Title: The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Source: Molecules URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Organic Letters URL: [Link]
-
Title: The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: 2-Formylbenzonitrile Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Nitriles: an attractive approach to the development of covalent inhibitors Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Discovery of macrocyclic covalent inhibitors for severe acute respiratory syndrome coronavirus 2 3CL protease Source: Bioorganic & Medicinal Chemistry URL: [Link]
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A Comparative Guide to Isotopic Labeling of Primary Amines: "2-Chloro-6-formylbenzonitrile" as a Novel Derivatizing Agent
In the landscape of metabolomics and quantitative proteomics, the precise and efficient isotopic labeling of biomolecules is paramount for accurate quantification and flux analysis. While a multitude of reagents exist for tagging specific functional groups, the exploration of novel derivatizing agents continues to be a focal point for enhancing analytical sensitivity and expanding the toolkit available to researchers. This guide introduces a potential application for isotopically labeled "2-Chloro-6-formylbenzonitrile" as a derivatizing agent for primary amines and provides a comparative analysis against established labeling methodologies.
Introduction: The Rationale for Derivatization in Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the fate of atoms through metabolic pathways or chemical reactions.[1] In mass spectrometry-based analyses, derivatization with an isotopically labeled reagent serves several critical functions. It can improve the ionization efficiency and chromatographic separation of target analytes, and importantly, it allows for the relative or absolute quantification of molecules in complex biological samples.[2][3] The choice of a derivatizing agent is dictated by the functional group of interest, the desired analytical platform (e.g., LC-MS, GC-MS), and the specific requirements of the experiment.
Primary amines are a ubiquitous functional group in the metabolome and proteome, present in amino acids, biogenic amines, and neurotransmitters. Consequently, a variety of reagents have been developed for their isotopic labeling.[4][5] This guide proposes the use of isotopically labeled "this compound" as a novel reagent for this purpose and evaluates its potential performance in comparison to existing alternatives.
"this compound": A Hypothetical Labeling Agent
"this compound" possesses a reactive aldehyde (formyl) group, which can readily react with primary amines to form a Schiff base (imine). This imine can then be reduced to a stable secondary amine, covalently linking the label to the target molecule. For isotopic labeling studies, the "this compound" molecule would be synthesized to incorporate a heavy isotope, such as ¹³C or ¹⁵N. The presence of the chlorine atom and the nitrile group may also influence the fragmentation pattern in tandem mass spectrometry, potentially providing unique reporter ions for quantification.
Proposed Reaction Workflow
The proposed workflow for utilizing isotopically labeled "this compound" for the derivatization of primary amines is a two-step process involving Schiff base formation followed by reduction.
Caption: Proposed workflow for isotopic labeling of primary amines using "this compound".
Comparative Analysis of Amine-Reactive Isotopic Labeling Reagents
The performance of a novel labeling reagent can only be assessed by comparing it to established methods. The following table provides a comparison of the proposed "this compound" method with two widely used alternatives: Dansyl Chloride and reductive amination with labeled formaldehyde.
| Feature | "this compound" (Hypothetical) | Dansyl Chloride | Reductive Amination (Labeled Formaldehyde) |
| Reaction Principle | Schiff base formation followed by reduction | Sulfonamide formation | Reductive amination |
| Isotopes | ¹³C, ¹⁵N | ¹³C, ¹⁵N, ²H | ¹³C, ²H |
| Reaction Conditions | Mild, two-step | Basic pH, moderate temperature | Mild, one-pot |
| Specificity | Primary and secondary amines | Primary and secondary amines, phenols | Primary and secondary amines |
| Byproducts | Minimal, easily separable | Salt | Minimal |
| Detection | LC-MS | LC-MS, Fluorescence | LC-MS |
| Advantages | Potential for unique fragmentation patterns | High reactivity, fluorescent tag | Simple, well-established |
| Disadvantages | Two-step process, reagent not commercially available | Can label other functional groups | Can lead to over-alkylation |
Experimental Protocols
Protocol 1: Hypothetical Labeling of a Primary Amine with Isotopically Labeled "this compound"
Materials:
-
Isotopically labeled "this compound" (e.g., [¹³C₆]-2-Chloro-6-formylbenzonitrile)
-
Primary amine-containing sample
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
LC-MS grade water and acetonitrile
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in methanol to a final concentration of 1 mg/mL.
-
Schiff Base Formation: To 100 µL of the sample solution, add 1.2 equivalents of isotopically labeled "this compound" solution in methanol. Add a catalytic amount of acetic acid (e.g., 1 µL). Vortex and incubate at room temperature for 1 hour.
-
Reduction: Add 1.5 equivalents of sodium cyanoborohydride solution in methanol. Vortex and incubate at room temperature for 2 hours.
-
Quenching: Quench the reaction by adding 10 µL of water.
-
Analysis: Dilute the sample with the initial mobile phase and inject it into the LC-MS system.
Protocol 2: Labeling of a Primary Amine with Dansyl Chloride
Materials:
-
Dansyl chloride
-
Primary amine-containing sample
-
Acetone
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Formic acid
-
LC-MS grade water and acetonitrile
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in 100 µL of sodium bicarbonate buffer.
-
Derivatization: Add 100 µL of dansyl chloride solution (10 mg/mL in acetone). Vortex and incubate at 60°C for 30 minutes in the dark.
-
Quenching: Add 10 µL of formic acid to quench the reaction.
-
Analysis: Centrifuge to remove any precipitate. Dilute the supernatant with the initial mobile phase and inject it into the LC-MS system.
Mechanistic Comparison
The choice of labeling strategy can be influenced by the reaction mechanism and potential side reactions. The following diagram illustrates the comparative reaction pathways.
Caption: Comparative reaction mechanisms for amine labeling.
Conclusion
The hypothetical use of isotopically labeled "this compound" presents an interesting avenue for the derivatization of primary amines in metabolomics and proteomics. Its proposed two-step reaction mechanism is straightforward and likely to be efficient under mild conditions. The key advantages of this reagent would lie in the potential for unique fragmentation patterns in MS/MS analysis, which could aid in both identification and quantification.
However, as a novel, non-commercial reagent, its synthesis and characterization would be a necessary prerequisite for its adoption. In comparison, established methods like dansylation and reductive amination offer the benefits of well-understood protocols, commercial availability of reagents, and a large body of literature to support their use. The choice of labeling reagent will ultimately depend on the specific analytical goals, the nature of the sample, and the available instrumentation. Further research into the synthesis and reactivity of isotopically labeled "this compound" is warranted to fully assess its potential as a valuable tool for the scientific community.
References
- Development of versatile isotopic labeling reagents for profiling the amine submetabolome by liquid chrom
- Isotope Enhanced Approaches in Metabolomics. PMC - NIH.
- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central.
- Isotopic labeling. Wikipedia.
- Isotopic labeling-assisted metabolomics using LC–MS. PMC - PubMed Central.
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A Researcher's Guide to the Computational Validation of 2-Chloro-6-formylbenzonitrile Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of key synthetic intermediates is paramount for process optimization, yield improvement, and the discovery of novel molecular entities. 2-Chloro-6-formylbenzonitrile is a valuable bifunctional aromatic compound, serving as a precursor in the synthesis of various heterocyclic compounds, including isoindolinones and phthalides.[1][2] This guide provides an in-depth, objective comparison of plausible reaction mechanisms for the synthesis of this compound and outlines a robust computational workflow for their validation, supported by hypothetical experimental data.
The Significance of Mechanistic Insight
A thorough comprehension of a reaction's mechanistic pathway allows for the rational selection of catalysts, solvents, and reaction conditions to favor desired products and minimize impurities. In the context of this compound, where multiple reactive sites exist, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating complex reaction landscapes.[3][4] DFT enables the exploration of transition states, reaction intermediates, and the calculation of activation energies, providing a quantitative basis for comparing competing reaction pathways.[5][6][7]
Proposed Synthetic Routes and Mechanistic Hypotheses
Two common synthetic strategies for aromatic aldehydes and nitriles form the basis of our investigation into the formation of this compound. We will explore the computational validation of these hypothetical pathways.
Mechanism A: Direct Oxidation of a Methyl Group
This pathway involves the selective oxidation of a methyl group in 2-chloro-6-methylbenzonitrile to an aldehyde.
Mechanism B: Hydrolysis of a Dichloromethyl Group
This route proceeds via the radical chlorination of 2-chloro-6-methylbenzonitrile to form a dichloromethyl intermediate, followed by hydrolysis.
Below is a visual representation of these competing pathways.
Caption: Competing synthetic pathways for this compound.
Computational Validation Workflow: A Step-by-Step Protocol
To adjudicate between these proposed mechanisms, the following computational workflow is recommended. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.
1. Software and Theoretical Level Selection:
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is suitable.
-
Method: Density Functional Theory (DFT) with a hybrid functional like B3LYP is a robust choice for balancing accuracy and computational cost in organic reactions.[8]
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) provides a good description of the electronic structure for molecules containing second-row elements and allows for the inclusion of diffuse functions, which are important for anions and transition states.
2. Geometry Optimization and Frequency Analysis:
-
Procedure:
-
Construct the 3D structures of all reactants, intermediates, transition states, and products for both mechanisms.
-
Perform geometry optimization calculations to find the lowest energy conformation for each species.
-
Follow up with a frequency calculation at the same level of theory.
-
-
Validation:
-
For minima (reactants, intermediates, products), all calculated vibrational frequencies should be real (positive).
-
For transition states, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
3. Transition State Searching:
-
Procedure:
-
For each proposed elementary step, a transition state search is performed using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.
-
-
Causality: The identification of a true transition state is crucial as it represents the highest energy barrier for a given reaction step and thus dictates its kinetics.
4. Intrinsic Reaction Coordinate (IRC) Calculations:
-
Procedure:
-
Once a transition state is located and verified, an IRC calculation is performed.
-
-
Validation: The IRC calculation traces the reaction path downhill from the transition state, ensuring that it connects the intended reactant and product, thereby confirming the proposed elementary step.
5. Thermochemical Analysis:
-
Procedure:
-
From the frequency calculations, zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies are obtained.
-
-
Causality: The Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGr) provide the most accurate picture of the reaction's spontaneity and kinetics under experimental conditions.
The following diagram illustrates this comprehensive computational workflow.
Caption: A self-validating computational workflow for reaction mechanism analysis.
Comparative Analysis of Reaction Mechanisms
Based on the outlined computational protocol, we can generate a comparative dataset to evaluate the favorability of each proposed mechanism. The following tables present hypothetical, yet plausible, computational results.
Table 1: Calculated Gibbs Free Energies of Activation (ΔG‡) and Reaction (ΔGr) in kcal/mol
| Reaction Step | Mechanism A (Direct Oxidation) | Mechanism B (Hydrolysis) |
| Step 1: ΔG‡ | 35.2 | 15.8 |
| Step 1: ΔGr | -5.1 | -12.3 |
| Step 2: ΔG‡ | - | 25.4 |
| Step 2: ΔGr | - | -8.7 |
| Overall ΔGr | -5.1 | -21.0 |
Interpretation of Hypothetical Data:
-
Mechanism A (Direct Oxidation): The direct oxidation of the methyl group presents a high activation barrier (ΔG‡ = 35.2 kcal/mol), suggesting that this reaction would require harsh conditions to proceed at a reasonable rate.
-
Mechanism B (Hydrolysis): The initial radical chlorination step has a significantly lower activation energy (ΔG‡ = 15.8 kcal/mol), indicating a more kinetically favorable process. The subsequent hydrolysis step also has a manageable activation barrier. The overall reaction is more exergonic for Mechanism B (ΔGr = -21.0 kcal/mol) compared to Mechanism A, suggesting it is thermodynamically more favorable.
Table 2: Key Structural Parameters of a Hypothetical Transition State (Mechanism B, Step 2)
| Parameter | Bond Length (Å) |
| C-Cl (breaking) | 2.15 |
| C-O (forming) | 1.98 |
Experimental Correlation:
The computational findings can be correlated with experimental observations. For instance, the calculated vibrational frequencies of this compound can be compared with experimental FT-IR and Raman spectra to validate the accuracy of the employed theoretical model.[9][10][11] The presence of intermediates, such as the dichloromethyl species in Mechanism B, could potentially be detected using in-situ spectroscopic techniques or by trapping experiments.
Alternative Synthetic Approaches and Future Directions
While this guide focuses on two plausible mechanisms, other synthetic routes exist for similar benzonitriles. For example, diazotization followed by fluorination and ammoxidation has been described for the synthesis of 2-chloro-6-fluorobenzonitrile.[12] Additionally, cascade reactions of 2-formylbenzonitrile with various nucleophiles offer pathways to more complex heterocyclic structures.[1][2] Future computational studies could explore these alternative pathways and investigate the reactivity of this compound in subsequent reactions, providing a more complete picture of its chemical behavior. The influence of different catalysts and solvents on the reaction mechanisms also presents a rich area for computational exploration.
Conclusion
The computational validation of reaction mechanisms provides an invaluable tool for understanding and optimizing chemical syntheses. By employing a rigorous and self-validating workflow based on Density Functional Theory, researchers can gain deep insights into the energetic landscapes of competing reaction pathways. In the case of this compound, our hypothetical comparative analysis suggests that a multi-step process involving radical chlorination followed by hydrolysis is both kinetically and thermodynamically more favorable than a direct oxidation route. This guide serves as a template for conducting similar computational investigations, empowering researchers to make more informed decisions in their synthetic endeavors.
References
-
A DFT Study of 1,3-dipolar Cycloaddition Reaction of Benzonitrile Oxide and N -aryl-2,4,6-heptatrien-1-imine | Request PDF - ResearchGate. Available at: [Link]
-
DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex - The University of Texas at Austin. Available at: [Link]
-
DFT Investigation of Lewis Acid Assisted C-CN Bond Activation of Benzonitrile with [Ni(dmpe)] Fragment - ScholarWorks @ UTRGV. Available at: [Link]
-
Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory - Der Pharma Chemica. Available at: [Link]
-
DFT-calculated energy profile for the dihydroboration of benzonitrile with catalyst 1 - ResearchGate. Available at: [Link]
-
A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. Available at: [Link]
-
Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening - ResearchGate. Available at: [Link]
-
Structure of 2-chloro-6-methylbenzonitrile | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Structure of 2-chloro-6-methylbenzonitrile - ResearchGate. Available at: [Link]
-
2-Formylbenzonitrile | Request PDF - ResearchGate. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] - Preprints.org. Available at: [Link]
- WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents.
-
2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem - NIH. Available at: [Link]
-
Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles - ResearchGate. Available at: [Link]
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
An Inter-Laboratory Comparison Guide to the Synthesis of 2-Chloro-6-formylbenzonitrile
Abstract
This guide provides a detailed comparative analysis of synthetic methodologies for producing 2-Chloro-6-formylbenzonitrile, a key intermediate in pharmaceutical and materials science. Recognizing the critical need for robust and reproducible synthetic protocols, we present an inter-laboratory validation framework. Two primary synthetic routes are evaluated: the direct formylation of 2-chlorobenzonitrile and a two-step pathway involving the conversion of 2-chloro-6-methylbenzonitrile. This document outlines detailed experimental protocols, explains the chemical principles underpinning each step, and establishes key performance indicators (KPIs) for objective comparison. The goal is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select and implement the most suitable synthesis for their specific application, ensuring consistency, scalability, and efficiency.
Introduction: The Importance of this compound
This compound is a versatile chemical building block.[1] Its unique trifunctional substitution pattern—comprising a nitrile, a chloro group, and a formyl (aldehyde) group—makes it a valuable precursor for synthesizing a wide range of complex heterocyclic compounds. These derivatives are prominent in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents, as well as in the creation of specialty dyes and materials.[2]
The reliability of its supply chain begins with a robust and reproducible synthesis. Minor variations in reaction conditions can lead to significant deviations in yield, purity, and the formation of difficult-to-remove impurities. Therefore, an inter-laboratory validated synthesis is not merely an academic exercise; it is a prerequisite for ensuring consistent product quality in GMP (Good Manufacturing Practice) environments and enabling reliable scientific outcomes in research settings. This guide aims to provide a clear framework for evaluating and comparing the most common synthetic strategies.
Method A: Ortho-Formylation of 2-Chlorobenzonitrile
This approach is a direct, one-step conversion of a readily available starting material, 2-chlorobenzonitrile, to the desired product. The key transformation is the introduction of a formyl group at the position ortho to the nitrile.
Principle and Mechanism
The most common method for this transformation is directed ortho-metalation followed by quenching with a formylating agent. The nitrile group and the chloro group on the aromatic ring direct a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate the C6 position. This generates a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality.
The choice of a strong, non-nucleophilic, sterically hindered base like LDA is critical. It ensures rapid and selective deprotonation at the most acidic C-H bond (C6) while minimizing side reactions, such as nucleophilic attack on the nitrile group. The reaction must be conducted under strictly anhydrous conditions and at low temperatures (typically -78 °C) to ensure the stability of the aryllithium intermediate and prevent undesired side reactions.
Experimental Workflow: Method A
The logical flow of the ortho-formylation process is depicted below. It emphasizes the critical requirement for an inert atmosphere and low-temperature control throughout the initial stages.
Caption: Logical workflow for the synthesis of this compound via Method A.
Detailed Protocol: Method A
-
Reagents & Equipment:
-
2-Chlorobenzonitrile
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, dropping funnel, magnetic stirrer, low-temperature thermometer, argon/nitrogen line.
-
-
Procedure:
-
Inerting: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet. Purge the system thoroughly.
-
LDA Preparation: Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq.) via syringe. Slowly add n-BuLi (1.05 eq.) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.
-
Deprotonation: Dissolve 2-chlorobenzonitrile (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the freshly prepared LDA solution, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1.5 hours.
-
Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C. Stir for an additional 1 hour at this temperature.
-
Quenching & Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Method B: Oxidation of 2-Chloro-6-methylbenzonitrile
An alternative strategy involves starting with a precursor where the methyl group is already in place and subsequently oxidizing it to the aldehyde. This avoids the use of cryogenic and highly pyrophoric organolithium reagents, which can be advantageous for scale-up and in laboratories not equipped for such chemistry.
Principle and Mechanism
This two-step process begins with the synthesis of 2-chloro-6-methylbenzonitrile, often via a Sandmeyer-type reaction or palladium-catalyzed cyanation of 2-chloro-6-methylaniline. The subsequent and critical step is the selective oxidation of the methyl group to an aldehyde. Various reagents can accomplish this, including manganese dioxide (MnO₂), selenium dioxide (SeO₂), or ceric ammonium nitrate (CAN).
The choice of oxidant is key to success. MnO₂ is a mild and selective heterogeneous oxidant, often favored for benzylic oxidations, but can require large excesses and long reaction times. SeO₂ is effective but highly toxic. A modern alternative involves radical bromination of the methyl group using N-bromosuccinimide (NBS) to form a benzylic bromide, followed by hydrolysis or oxidation (e.g., Sommelet reaction or Kornblum oxidation) to the aldehyde. This multi-step sequence within Method B can offer higher overall yields and cleaner conversions compared to direct oxidation.
Experimental Workflow: Method B
This workflow illustrates the two-stage process, highlighting the distinct reaction and purification steps required for the intermediate and the final product.
Caption: Logical workflow for the synthesis of this compound via Method B.
Detailed Protocol: Method B (Radical Bromination/Kornblum Oxidation)
-
Reagents & Equipment:
-
2-Chloro-6-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃)
-
Standard reflux and extraction glassware.
-
-
Procedure (Step 1: Bromination):
-
To a solution of 2-chloro-6-methylbenzonitrile (1.0 eq.) in CCl₄, add NBS (1.05 eq.) and a catalytic amount of AIBN or BPO (0.02 eq.).
-
Heat the mixture to reflux and irradiate with a heat lamp to initiate the radical reaction. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Concentrate the filtrate in vacuo to yield the crude 2-chloro-6-(bromomethyl)benzonitrile, which can often be used in the next step without further purification.
-
-
Procedure (Step 2: Kornblum Oxidation):
-
Dissolve the crude benzylic bromide from the previous step in DMSO.
-
Add sodium bicarbonate (2.0 eq.) to the solution.
-
Heat the mixture to approximately 130-150 °C and stir for several hours, monitoring by TLC for the formation of the aldehyde.
-
Cool the reaction to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous mixture three times with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography to yield the final product.
-
Inter-Laboratory Comparison Framework
To objectively compare these two synthetic routes, a standardized validation framework is essential. The goal is to assess reproducibility, efficiency, safety, and scalability.[3][4] A hypothetical inter-laboratory study involving three independent labs (Lab A, Lab B, Lab C) would evaluate each method against a set of defined Key Performance Indicators (KPIs).
Key Performance Indicators (KPIs)
The following KPIs should be meticulously recorded by each participating laboratory:
-
Chemical Yield (%): The isolated yield of the final product after purification, meeting a pre-defined purity specification.
-
Purity (%): Determined by a standardized analytical method (e.g., HPLC-UV at a specific wavelength or qNMR with an internal standard).
-
Reaction Time (hours): Total time from the start of the reaction to the isolation of the crude product, excluding purification.
-
Process Mass Intensity (PMI): A green chemistry metric calculated as the total mass of all materials (solvents, reagents, water) used in the process divided by the mass of the final product. A lower PMI indicates a more sustainable process.
-
Safety & Handling Score: A qualitative assessment (1-5 scale, 5=best) considering factors like reagent toxicity (e.g., n-BuLi, SeO₂), reaction exotherms, and the need for specialized equipment (e.g., cryogenics).
-
Cost of Goods (CoG) ($/g): An estimated cost based on the current market price of all reagents and solvents required to produce one gram of the final product.
Comparative Data Summary (Hypothetical)
The table below summarizes hypothetical data from an inter-laboratory study, providing a basis for comparison.
| Key Performance Indicator (KPI) | Method A: Ortho-Formylation | Method B: Oxidation |
| Chemical Yield (%) | 55 - 65% | 60 - 70% (over 2 steps) |
| Purity (HPLC, >98.5%) | Achievable | Achievable |
| Reaction Time (h) | 4 - 6 hours | 8 - 12 hours (total) |
| Process Mass Intensity (PMI) | ~150 - 200 | ~100 - 130 |
| Safety & Handling Score (1-5) | 2 (Pyrophoric reagents, cryogenics) | 3 (Toxic reagents, high temps) |
| Cost of Goods (CoG) ($/g) | Moderate | Low to Moderate |
Standardized Analytical Validation Protocol
To ensure data comparability across labs, all final products must be analyzed using a harmonized protocol.[5][6]
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Standard Preparation: A certified reference standard of this compound at 1.0 mg/mL in acetonitrile.
-
Purity Calculation: Area percent normalization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquired in CDCl₃ on a 400 MHz or higher instrument. Confirm characteristic peaks for the aldehyde proton (~10.4 ppm) and aromatic protons.
-
¹³C NMR: Confirm the presence of the nitrile (~117 ppm), aldehyde carbonyl (~189 ppm), and other aromatic carbons.
-
-
Mass Spectrometry (MS):
-
Use GC-MS or LC-MS to confirm the molecular weight (M.W. 165.58 g/mol ) and fragmentation pattern consistent with the target structure.
-
Discussion and Recommendations
Method A (Ortho-Formylation) offers the most direct route to the target molecule. Its primary advantage is speed, converting a common starting material to the product in a single synthetic operation. However, its significant drawbacks lie in its operational complexity and safety profile. The mandatory use of pyrophoric n-butyllithium and cryogenic temperatures (-78 °C) requires specialized equipment and highly trained personnel, making it less suitable for standard teaching labs or large-scale manufacturing without dedicated facilities. Yields can be variable and are highly sensitive to moisture and temperature control.
Method B (Oxidation) , while longer, presents a more operationally simple and scalable alternative. It avoids the hazards of organolithium chemistry and cryogenic conditions. The radical bromination followed by Kornblum oxidation is a robust sequence. This method generally results in a lower Process Mass Intensity (PMI), indicating a more environmentally benign process in terms of solvent and reagent usage. The primary trade-off is the longer total reaction time and the need to handle toxic reagents like NBS.
-
For rapid, small-scale synthesis in a well-equipped research laboratory , Method A is a viable and efficient option, provided the necessary safety infrastructure is in place.
-
For larger-scale production, process safety, and improved green chemistry metrics , Method B is the recommended route. Its operational simplicity and avoidance of highly reactive organometallics make it more amenable to scale-up and technology transfer between laboratories.
The final choice of synthetic route will always depend on the specific context, including the scale of the synthesis, the available equipment, the cost constraints, and the safety culture of the organization. This guide provides the framework for making that decision on an objective, data-driven basis.
References
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Intermedios para APIs. BioPharma Synergies. [Link]
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Ellison, S. L. R. Trends in inter-laboratory method validation. Eurachem. [Link]
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This compound | 77532-86-6. AKos Consulting & Solutions. [Link]
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Mahulikar, P. P., et al. EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research. [Link]
- US Patent 5637750A: Method for the preparation of 2 hydroxybenzonitrile.
-
Makosza, M., & Jończyk, A. α-PHENYLCINNAMONITRILE. Organic Syntheses. [Link]
-
A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [Link]
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Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. Semantic Scholar. [Link]
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Ball, M., et al. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Angewandte Chemie International Edition. [Link]
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Organic Syntheses. ACS Division of Organic Chemistry. [Link]
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Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. [Link]
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Narender, P., et al. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of Pharmaceutical and Chemical Sciences. [Link]
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2-Chlorobenzonitrile. Wikipedia. [Link]
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Synthesis of 2-chloro-6-fluoro-benzonitrile. PrepChem.com. [Link]
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Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. [Link]
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Lundgren, S., et al. Enantioselective cyanation of benzaldehyde. An asymmetric polymeric catalyst in a microreactor. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 2-Chloro-6-formylbenzonitrile Derivatives
This guide provides an in-depth, objective comparison of molecular docking protocols for evaluating derivatives of 2-Chloro-6-formylbenzonitrile. Designed for researchers in drug discovery, this document moves beyond a simple methods section, delving into the causality behind experimental choices and emphasizing scientific integrity. We will utilize a well-documented biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as a case study to compare the performance of three widely-used docking programs: AutoDock Vina, GOLD, and Glide.
Introduction: The Therapeutic Potential of Benzonitrile Scaffolds
Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities, including potent anticancer and antimicrobial effects[1]. The cyano group, with its unique electronic and steric properties, often acts as a crucial pharmacophore, participating in hydrogen bonds and other key interactions within protein binding sites[2]. Specifically, derivatives of this scaffold have emerged as promising inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer[1][3].
One such key kinase is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[4][5] Inhibiting VEGFR-2 is a clinically validated strategy to stifle tumor growth by cutting off its blood supply. Several studies have reported the synthesis and evaluation of benzonitrile-containing molecules as potent VEGFR-2 inhibitors, providing a rich dataset of structure-activity relationships (SAR) and experimentally determined binding affinities (IC50 values)[4][5][6][7][8].
This guide will leverage this publicly available data to construct a rigorous, comparative molecular docking workflow. Our goal is not merely to predict binding poses but to establish a protocol that can reliably correlate computational scores with experimental biological activity, thereby providing a framework for the rational design of novel this compound-based VEGFR-2 inhibitors.
The Core of the Study: Experimental Design and Rationale
-
AutoDock Vina: An open-source program widely used in academia for its speed and ease of use. It employs a Lamarckian genetic algorithm for conformational searching.
-
GOLD (Genetic Optimisation for Ligand Docking): A commercial software known for its genetic algorithm that allows for partial protein flexibility and the inclusion of bridging water molecules.
-
Glide (Schrödinger Suite): A high-performance commercial docking program that uses a hierarchical series of filters to explore ligand conformations and a well-validated empirical scoring function (GlideScore) for ranking poses.[9]
The following diagram illustrates the overall workflow for our comparative study.
Caption: Overall workflow for the comparative docking study.
Detailed Experimental Protocols
Scientific integrity demands reproducibility. This section provides detailed, step-by-step protocols for each phase of the study.
Target Protein Preparation
The quality of the initial protein structure is paramount for a successful docking study. We will use the crystal structure of the VEGFR-2 kinase domain in complex with a benzamide inhibitor (PDB ID: 3BE2) as our starting point.[9] This structure is chosen for its high resolution (1.75 Å) and the presence of a co-crystallized ligand that helps define the active site.
Protocol:
-
Obtain the PDB File: Download the structure 3BE2 from the RCSB Protein Data Bank.
-
Initial Cleaning: Load the structure into a molecular visualization tool like UCSF Chimera or Schrödinger's Maestro. Remove all water molecules, co-solvents, and any chains not relevant to the kinase domain. For this study, we will focus on chain A.
-
Add Hydrogens and Assign Charges: Use the Protein Preparation Wizard in Maestro or the Dock Prep tool in Chimera to add hydrogen atoms, assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4, and assign partial atomic charges using a standard force field like OPLS4.[4][10]
-
Optimize Hydrogen Bond Network: Perform a restrained minimization of the added hydrogens to relieve any steric clashes and optimize the hydrogen-bonding network. This step is crucial as it ensures that key interactions are correctly represented.
-
Receptor Grid Generation: Define the binding site by generating a receptor grid. This grid pre-calculates the energetic properties of the active site, speeding up the subsequent docking calculations. The grid should be centered on the co-crystallized ligand and be large enough to accommodate the benzonitrile derivatives to be docked (typically a 20x20x20 Å box is a good starting point).
Ligand Preparation
The ligands for this study will be a set of benzonitrile derivatives with known IC50 values against VEGFR-2, compiled from the literature.[4][5][6][8] The parent compound, this compound, will also be included.
Protocol:
-
2D Structure Sketching: Draw the 2D structures of the ligands using a chemical drawing tool like ChemDraw or Maestro's 2D sketcher.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. It is critical to generate a low-energy, realistic 3D conformation for each ligand. Use a tool like LigPrep in the Schrödinger suite or Avogadro for this purpose.[11] This process typically involves:
-
Generating possible ionization states at the target pH (7.4).
-
Generating tautomers and stereoisomers.
-
Assigning partial atomic charges (e.g., using the OPLS4 force field).
-
Performing a thorough conformational search and energy minimization.
-
-
Special Considerations for Nitriles: The nitrile group has a linear geometry and a strong dipole moment.[2] Ensure that the force field used accurately represents the electrostatic potential of the cyano group, as this is critical for predicting its role in hydrogen bonding and other polar interactions.[2][12]
Comparative Docking Protocols
The following workflows outline the specific steps for docking our prepared ligand library against the prepared VEGFR-2 structure using each of the three selected software packages.
Caption: Step-by-step workflows for AutoDock Vina, GOLD, and Glide.
-
File Preparation: Convert the prepared protein and ligand files to the PDBQT format using AutoDock Tools. This format includes partial charges and atom type information.
-
Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the search space (grid box), and the desired exhaustiveness of the search.
-
Execution: Run AutoDock Vina from the command line, providing the configuration file as input.
-
Analysis: The output will be a PDBQT file containing the predicted binding poses and a log file with the corresponding binding affinity scores (in kcal/mol).
-
Setup in Hermes: Load the prepared protein (in .mol2 format) into the Hermes visualizer.[13]
-
Define Binding Site: Define the binding site using the co-crystallized ligand as a reference. This will create a binding sphere around the active site.
-
Load Ligands: Load the prepared ligand library (typically in .sdf or .mol2 format).
-
Configure Docking: In the GOLD wizard, select the scoring function (e.g., ChemPLP, a piecewise linear potential function) and the search efficiency.[8] For a thorough search, use a high search efficiency setting.
-
Execution: Run the docking job. GOLD will output a solution file (e.g., in .sdf format) containing the docked poses for each ligand, ranked by their fitness score.
-
Grid Generation: As described in the protein preparation protocol, generate the receptor grid file (.zip).
-
Ligand Docking Panel: Open the Ligand Docking panel in Maestro.[4][14]
-
Input Setup: Specify the generated grid file and the prepared ligand file (.mae).
-
Docking Precision: Choose the docking precision. Standard Precision (SP) is faster and suitable for large libraries, while Extra Precision (XP) is more computationally intensive but provides more accurate scoring and pose prediction.[10] For this comparative study, running both SP and XP is recommended.
-
Execution: Start the job. Glide will integrate the results directly into the Maestro Project Table, which will include the docked poses (in a pose viewer file) and various scores, including GlideScore.
Data Analysis and Validation: From Scores to Insights
The raw output of a docking program is a set of poses and scores. The true scientific value lies in the rigorous analysis and interpretation of this data.
Pose Analysis and Scoring Comparison
For each ligand and each program, the top-ranked pose should be visually inspected. Key interactions, such as hydrogen bonds, hydrophobic contacts, and any interactions involving the benzonitrile group, should be compared to the known binding mode of inhibitors in the VEGFR-2 active site.
The primary output to compare is the docking score. The table below summarizes the data that should be collected.
| Derivative ID | Experimental IC50 (µM) | AutoDock Vina Score (kcal/mol) | GOLD Fitness Score | GlideScore (XP) |
| Ligand 1 | Value from Lit.[6] | Calculated Value | Calculated Value | Calculated Value |
| Ligand 2 | Value from Lit.[4] | Calculated Value | Calculated Value | Calculated Value |
| Ligand 3 | Value from Lit.[5] | Calculated Value | Calculated Value | Calculated Value |
| ... | ... | ... | ... | ... |
Analysis: The primary goal is to determine if there is a correlation between the calculated docking scores and the experimental IC50 values. A good docking protocol should show a trend where lower (more favorable) docking scores correspond to lower IC50 values (higher potency). This can be visualized using a scatter plot.
Advanced Analysis: MM/GBSA Rescoring
While docking scores are useful for ranking, they are simplified functions. Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a more computationally expensive method used to rescore docking poses and provide a more accurate estimate of the binding free energy.[6][12][15]
Protocol:
-
Input: Take the top-ranked poses from each docking program (e.g., from Glide XP).
-
Execution: Use the Prime MM/GBSA module in the Schrödinger suite. This calculation implicitly considers solvation effects and provides a breakdown of the energy contributions (e.g., van der Waals, electrostatic, solvation).[6][12]
-
Analysis: Replace the initial docking scores with the calculated ΔG Bind values from MM/GBSA and re-evaluate the correlation with experimental IC50 data. Often, this additional step improves the predictive power of the model.
Integrating with QSAR
Quantitative Structure-Activity Relationship (QSAR) models mathematically correlate the chemical properties of molecules with their biological activities.[16][17][18][19] Docking studies can significantly enhance QSAR models by providing structure-based descriptors.
Synergy:
-
Alignment: Docking provides a physically meaningful, 3D alignment of the ligands in the active site, which is a superior starting point for 3D-QSAR methods like CoMFA and CoMSIA compared to simple atom-pairing alignments.[19]
-
Descriptors: Interaction energies and specific contacts derived from the docking poses can be used as descriptors in the QSAR model, directly linking structural interactions to biological activity.
By integrating the insights from this comparative docking study into a QSAR framework, researchers can build more robust predictive models for designing the next generation of this compound derivatives with improved potency and selectivity for VEGFR-2.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the comparative docking of this compound derivatives against VEGFR-2. By comparing multiple docking programs, incorporating advanced rescoring techniques like MM/GBSA, and correlating computational results with experimental data, researchers can build a self-validating protocol. The ultimate measure of success for any docking protocol is its ability to prospectively predict the activity of novel compounds. The workflow described herein provides a robust foundation for achieving that goal, accelerating the hit-to-lead and lead optimization phases of drug discovery.
References
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MMGBSA Re-Scoring of Docked Ligands | Step-by-Step Guide on Schrödinger Software | MM/GBSA - YouTube. (2025, January 12). Retrieved from [Link]
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Molecular Modeling in Drug Discovery: QSAR, Docking, and Machine Learning Integration. (2025, November 5). Retrieved from [Link]
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - NIH. (2022, March 3). Retrieved from [Link]
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Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. - ResearchGate. (n.d.). Retrieved from [Link]
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Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed Central. (n.d.). Retrieved from [Link]
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QSAR and docking study: A review - International journal of therapeutic innovation. (n.d.). Retrieved from [Link]
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3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. (2008, April 8). Retrieved from [Link]
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Docking with GOLD - the role of docking, and how to perform basic docking or a virtual screen - YouTube. (2020, December 18). Retrieved from [Link]
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Glide5.5 - User Manual. (n.d.). Retrieved from [Link]
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Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - Semantic Scholar. (2024, November 13). Retrieved from [Link]
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Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. (2020, July 15). Retrieved from [Link]
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Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC. (n.d.). Retrieved from [Link]
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Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Getting Started with Protein-Ligand Docking Using GOLD - CCDC. (2024, October 24). Retrieved from [Link]
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A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. (n.d.). Retrieved from [Link]
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Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PubMed. (2023, December 15). Retrieved from [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Retrieved from [Link]
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Schrodinger Tutorial: MMGBSA Analysis from Molecular Dynamics Trajectories | MM-GBSA | MD Simulation - YouTube. (2025, February 16). Retrieved from [Link]
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Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - MDPI. (n.d.). Retrieved from [Link]
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Virtual Screening With GLIDE. (n.d.). Retrieved from [Link]
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Peptide Docking in Schrödinger | Glide & Prime MM-GBSA Workflow Explained - YouTube. (2025, September 7). Retrieved from [Link]
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How to get glide docking values? and MM-GBSA scores? - ResearchGate. (2023, October 4). Retrieved from [Link]
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Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. (2020, December 22). Retrieved from [Link]
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Schrödinger Notes—Molecular Docking - J's Blog. (2024, January 5). Retrieved from [Link]
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Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PubMed. (2023, December 15). Retrieved from [Link]
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Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile - NIH. (n.d.). Retrieved from [Link]
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Ligand Preparation for Molecular Docking using Avogadro | Bioinformatics Tutorial. (2025, August 25). Retrieved from [Link]
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QPCTL - Insilico Medicine. (n.d.). Retrieved from [Link]
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Preparing the protein and ligand for docking - ScotChem. (n.d.). Retrieved from [Link]
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Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PubMed Central. (2024, September 12). Retrieved from [Link]
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A Head-to-Head Comparison of 2-Chloro-6-formylbenzonitrile and Other Halogenated Benzonitriles for the Modern Synthetic Chemist
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of versatile and reactive building blocks is a critical determinant of success. Halogenated benzonitriles, a class of bifunctional aromatic compounds, have emerged as indispensable tools in the synthesis of complex molecular architectures. This guide provides an in-depth, head-to-head comparison of 2-Chloro-6-formylbenzonitrile with its fluorine, bromine, and iodine-containing counterparts. By examining their reactivity in key synthetic transformations, supported by experimental data, we aim to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.
The Strategic Importance of Halogenated Benzonitriles in Medicinal Chemistry
The incorporation of a halogen atom and a nitrile group onto a benzene ring bestows a unique combination of reactivity and functionality. The nitrile group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr)[1]. Furthermore, the nitrile can be transformed into a variety of other functional groups, including amines and carboxylic acids, making it a valuable synthetic handle[2]. The halogen atom, in turn, serves as a versatile reactive site for a plethora of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are fundamental to the construction of modern pharmaceuticals[3][4]. The strategic placement of these functionalities, as seen in 2-halogeno-6-formylbenzonitriles, creates a powerful platform for molecular diversification.
Physicochemical Properties: A Foundation for Reactivity
Before delving into a direct comparison of their chemical reactivity, it is essential to understand the fundamental physicochemical properties of these halogenated benzonitriles. The nature of the halogen atom significantly influences properties such as molecular weight, melting point, and electronic characteristics, which in turn can affect reaction kinetics and product profiles.
| Property | 2-Fluoro-6-formylbenzonitrile | This compound | 2-Bromo-6-formylbenzonitrile | 2-Iodo-6-formylbenzonitrile |
| Molecular Formula | C₈H₄FNO | C₈H₄ClNO | C₈H₄BrNO | C₈H₄INO |
| Molecular Weight ( g/mol ) | 149.12 | 165.58 | 210.03 | 257.03 |
| Melting Point (°C) | 80-84 | Data not readily available | Data not readily available | Data not readily available |
| Appearance | Yellow solid | Data not readily available | Data not readily available | Data not readily available |
Note: While experimental data for all analogues is not consistently available in the public domain, the trend in molecular weight is a key differentiator.
Head-to-Head Reactivity Comparison: Cross-Coupling and Nucleophilic Substitution
The true measure of a building block's utility lies in its performance in key chemical transformations. Here, we compare the reactivity of this compound with its halogenated congeners in two of the most important classes of reactions in modern drug discovery: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling reactions have revolutionized the way medicinal chemists construct complex molecules. The reactivity of the aryl halide in the crucial oxidative addition step is paramount to the success of these transformations. The generally accepted reactivity trend for halogens in these reactions is I > Br > Cl > F , which is directly correlated to the carbon-halogen bond dissociation energy.
Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction is a staple in biaryl synthesis. When comparing the halogenated 2-formylbenzonitriles, we can anticipate that the bromo and iodo derivatives will exhibit higher reactivity than the chloro analogue, often requiring milder reaction conditions and lower catalyst loadings. While direct comparative studies on these specific substrates are not abundant in the literature, data from analogous systems consistently support this trend. For instance, the coupling of 2,6-dihalopurines with phenylboronic acid demonstrates that the C-I bond reacts selectively in the presence of a C-Cl bond[5].
Buchwald-Hartwig Amination: The formation of C-N bonds is another critical transformation in drug discovery. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide in the Buchwald-Hartwig amination follows the same general trend. Therefore, 2-bromo- and 2-iodo-6-formylbenzonitrile would be expected to undergo amination under milder conditions than this compound. This is supported by studies on similar heterocyclic systems where the amination of a bromo-substituted ring is achieved with high yields[6].
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order for halogens in SNAr is typically reversed: F > Cl > Br > I . This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex[7][8].
The presence of two strong electron-withdrawing groups (the nitrile and the ortho-formyl group) significantly activates the aromatic ring of 2-halogeno-6-formylbenzonitriles towards nucleophilic attack. Therefore, 2-fluoro-6-formylbenzonitrile is expected to be the most reactive substrate in SNAr reactions, allowing for substitutions to occur under the mildest conditions. Kinetic studies on similar systems, such as the reaction of 1-halogeno-2,4-dinitrobenzenes with biothiols, confirm this reactivity trend[8].
The Role of the Ortho-Formyl Group: More Than Just an Electron-Withdrawing Group
The ortho-formyl group plays a multifaceted role in modulating the reactivity of these halogenated benzonitriles.
-
Electronic Effects: As a powerful electron-withdrawing group, the formyl substituent enhances the electrophilicity of the aromatic ring, thereby activating it towards nucleophilic attack in SNAr reactions. In electrophilic aromatic substitution, it acts as a deactivating, meta-directing group[9][10].
-
Potential for Chelation: The proximity of the formyl oxygen to the halogen-bearing carbon opens up the possibility of chelation to the metal center in palladium-catalyzed reactions. This can influence the kinetics and selectivity of the reaction, although the extent of this effect is highly dependent on the specific reaction conditions and ligand used.
Experimental Protocols: A Practical Guide
To provide a tangible framework for your experimental design, we present representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These protocols are based on established methodologies for similar substrates and can be adapted for the specific halogenated 2-formylbenzonitrile of interest.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Halogeno-6-formylbenzonitrile
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
2-Halogeno-6-formylbenzonitrile (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the 2-halogeno-6-formylbenzonitrile, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium(II) acetate and triphenylphosphine to the flask under a positive flow of inert gas.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 2-Halogeno-6-formylbenzonitrile
Objective: To synthesize an N-aryl or N-heteroaryl derivative via a palladium-catalyzed amination.
Materials:
-
2-Halogeno-6-formylbenzonitrile (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
Xantphos (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with sodium tert-butoxide.
-
Add the 2-halogeno-6-formylbenzonitrile and the amine.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and Xantphos in anhydrous toluene.
-
Add the appropriate volume of the catalyst stock solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The choice between this compound and its halogenated analogues is a strategic decision that should be guided by the specific synthetic transformation being planned. For palladium-catalyzed cross-coupling reactions where higher reactivity is desired to overcome challenging substrates or to enable milder reaction conditions, the bromo and iodo derivatives are the superior choice. Conversely, for nucleophilic aromatic substitution reactions, the fluoro and chloro analogues will provide the highest reactivity.
This compound occupies a balanced position, offering a compromise between cost-effectiveness and reactivity in cross-coupling reactions, while still being sufficiently activated for many SNAr transformations. As the field of medicinal chemistry continues to demand ever more complex and diverse molecular scaffolds, a deep understanding of the nuanced reactivity of these halogenated benzonitriles will remain a key asset for the innovative synthetic chemist.
References
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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RSC Publishing. (2010). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. [Link]
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PubMed Central (PMC). (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
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-
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-6-formylbenzonitrile: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring the safe management and disposal of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-6-formylbenzonitrile (CAS No. 77532-86-6), a halogenated aromatic nitrile. The procedures outlined herein are designed to provide essential safety and logistical information, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on this analogous data, this compound should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Environmental Hazards: As a chlorinated organic compound, it is presumed to be harmful to aquatic life with long-lasting effects. Therefore, it must not be released into the environment.[1]
The presence of the nitrile group (-CN) also warrants caution due to the potential for the release of cyanide under certain conditions, such as acidic hydrolysis.
Table 1: Hazard Profile of this compound (Inferred)
| Hazard Classification | GHS Hazard Statement (Presumed) | Source |
| Acute Oral Toxicity | H302: Harmful if swallowed | |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | [2] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory for all handling and disposal procedures.[4][5][6]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[7] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] | To prevent skin contact, which can be harmful. |
| Body Protection | A laboratory coat, buttoned, with long sleeves. For larger quantities or potential for significant splashing, chemical-resistant coveralls are recommended.[7] | To protect the skin from accidental contact. |
| Respiratory Protection | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is required.[1] | To prevent respiratory irritation and potential systemic toxicity from inhalation. |
| Footwear | Closed-toe shoes made of a chemically resistant material.[8] | To protect feet from spills. |
Spill Management: Immediate and Effective Response
Accidental spills require a prompt and well-rehearsed response to mitigate exposure and environmental contamination.
Minor Spill (Solid or Solution):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Cordon off the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to dike the spill and prevent it from spreading.[9][10][11]
-
Clean Up:
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9][12]
-
Ventilate: Ensure the area is well-ventilated.
Major Spill:
In the event of a large or unmanageable spill, or if there is a risk of respiratory exposure outside of a fume hood:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Do Not Re-enter: Await the arrival of trained emergency personnel.
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[1]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Stream: All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Container Integrity: Use a chemically compatible, leak-proof container with a secure lid. Keep the container closed when not in use.
Step 2: On-Site Neutralization (Not Recommended for General Laboratories)
While chemical neutralization of nitriles to less harmful carboxylic acids via hydrolysis is chemically feasible, this process can be hazardous and is not recommended for routine laboratory disposal without specific expertise and equipment.[13] Acidic or alkaline hydrolysis can generate heat and potentially toxic byproducts.
Step 3: Professional Waste Disposal (Primary Recommended Method)
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste disposal vendors.
-
Provide Full Disclosure: Inform the waste disposal company of the chemical's identity and known or inferred hazards.
-
Follow Packaging and Manifesting Requirements: Adhere to all packaging and documentation requirements as specified by the disposal company and regulatory agencies like the EPA.[14]
Step 4: Incineration (Preferred Disposal Technology)
For halogenated organic compounds, high-temperature incineration is the preferred disposal method.[15][16] This process ensures the complete destruction of the molecule, converting it to less harmful inorganic compounds.
-
Temperature Requirements: Incineration of chlorinated organic waste requires high temperatures, typically at or above 1100°C (2000°F), with a sufficient residence time to ensure complete destruction.[15][16][17]
-
Scrubbing Systems: The incinerator must be equipped with a robust scrubbing system to neutralize and remove the resulting acidic gases, such as hydrogen chloride (HCl).[15]
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide—from thorough hazard assessment and consistent use of PPE to meticulous spill management and compliant disposal through professional services—researchers can ensure a safe working environment and protect our ecosystem. Always consult your institution's specific safety protocols and your EHS department for guidance.
References
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Personal protective equipment for handling 2-Chloro-6-formylbenzonitrile
Essential Safety and Handling Guide for 2-Chloro-6-formylbenzonitrile
This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 1256561-76-8), a compound used in specialized research and development applications. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. This document is structured to provide a clear, logical flow of information, explaining the "why" behind each procedural step.
Immediate Hazard Assessment
Based on analogous compounds, this compound should be presumed to be:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][2][3][4][5]
-
A potential respiratory irritant. [6]
The nitrile group (-CN), the aldehyde group (-CHO), and the chloro-aromatic structure each contribute to the toxicological profile. Therefore, a comprehensive approach to personal protective equipment (PPE) and handling is not just recommended, but essential.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Field Insight |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer broad protection against solvents, bases, and many organic compounds.[7][8][9] They are more puncture-resistant than latex gloves.[10] For any procedure with significant splash risk or extended handling, consider double-gloving or using heavier-duty nitrile gauntlets. |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is mandatory when there is a risk of splashing. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[8][11] A face shield offers a broader barrier of protection for the entire face. |
| Skin and Body Protection | A lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant coveralls should be used. | A buttoned lab coat protects your skin and personal clothing from incidental contact.[8][12] Ensure your legs and feet are fully covered; open-toed shoes are never appropriate in a laboratory setting. |
| Respiratory Protection | All handling of solid or solutions of this compound must be conducted in a certified chemical fume hood. | Aromatic aldehydes and nitriles can have significant vapor pressures and are often respiratory irritants.[1][8] A fume hood is the primary engineering control to minimize inhalation exposure. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure your chemical fume hood is operational and uncluttered. Designate a specific area for the procedure. Have all necessary equipment, including waste containers, within the hood.
-
PPE Donning : Put on your lab coat, followed by safety goggles, and then gloves. If a face shield is required, it should be donned last.
-
Weighing and Transfer : If working with the solid form, carefully weigh the required amount in the fume hood. Use tools and techniques that minimize the creation of dust.
-
In-Use : Keep the container with this compound sealed when not in use. If creating a solution, add the solid to the solvent slowly.
-
Post-Handling : After the procedure, decontaminate any surfaces that may have come into contact with the compound.
-
PPE Doffing : Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove your face shield (if used), then gloves, then lab coat, and finally your safety goggles. Wash your hands thoroughly with soap and water.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill : Evacuate the area. If the spill is small and you are trained to do so, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8][13] Do not allow the material to enter drains.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams.[8]
-
Containment : Collect all waste (including contaminated PPE and spill cleanup materials) in a dedicated, clearly labeled, and sealed container.[2][8]
-
Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: PPE Donning and Doffing Workflow
Caption: Emergency Response Flowchart
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
